molecular formula C13H8N2O2S B1406051 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid CAS No. 51643-73-3

2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid

Cat. No.: B1406051
CAS No.: 51643-73-3
M. Wt: 256.28 g/mol
InChI Key: KOFHTDTUFOYEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid is a high-purity chemical compound with the CAS Number 51643-73-3 and a molecular weight of 256.28 g/mol . Its molecular formula is C13H8N2O2S . This compound features a benzothiazole core structure substituted with a carboxylic acid functional group at the 5-position and a pyridin-4-yl group at the 2-position. This unique structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules and the development of potential pharmacologically active substances. The presence of both nitrogen and oxygen donor atoms in its architecture allows for metal coordination, marking it as a candidate for the development of novel ligands and catalysts. It is important for researchers to note that this product is listed as not being on the TSCA inventory . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-pyridin-4-yl-1,3-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-13(17)9-1-2-11-10(7-9)15-12(18-11)8-3-5-14-6-4-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFHTDTUFOYEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(S2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Protocol for 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-arylbenzothiazole scaffold is a privileged pharmacophore in rational drug design, exhibiting profound antimicrobial, antitumor, and fluorescent imaging properties . Specifically, 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid is a highly valuable intermediate. It combines the metal-chelating and hydrogen-bonding capabilities of a basic pyridine ring with the structural rigidity of a benzothiazole core and the functional versatility of an acidic carboxyl group.

This technical whitepaper provides a comprehensive, self-validating synthetic framework for producing this compound. As process chemistry moves toward sustainable and scalable methodologies, we detail both a classic industrial approach and a modern, green-chemistry alternative, emphasizing the causality behind every experimental parameter.

Regiochemical & Mechanistic Causality

The Regiochemical Mapping

The synthesis of a benzothiazole core typically relies on the condensation of an o-aminothiophenol derivative with a carbonyl compound. For our specific target, the choice of 3-amino-4-mercaptobenzoic acid (AMBA) is non-negotiable. According to IUPAC nomenclature for fused bicyclic systems, the sulfur atom is designated as position 1, and the nitrogen as position 3. When AMBA undergoes cyclization, the thiol (position 4 of the benzoic acid) becomes S1, and the amine (position 3 of the benzoic acid) becomes N3. Consequently, the carboxyl group at position 1 of the starting benzoic acid maps perfectly to the C5 position of the resulting benzothiazole. This ensures absolute regiocontrol without the need for complex downstream functionalization.

Mechanistic Pathways
  • Aldehyde Route (Protocol A): When reacted with isonicotinaldehyde, the reaction proceeds via a Schiff base intermediate. We employ L-proline as a bifunctional organocatalyst under microwave irradiation . L-proline's secondary amine forms a highly reactive iminium ion with the aldehyde, accelerating nucleophilic attack by the aniline, while its carboxylic acid facilitates the endothermic dehydration step.

  • Carboxylic Acid Route (Protocol B): Reacting AMBA with isonicotinic acid requires polyphosphoric acid (PPA) . PPA serves a dual purpose: it acts as a high-boiling solvent and a potent dehydrating agent, activating the isonicotinic acid via a mixed anhydride intermediate that is highly susceptible to nucleophilic attack by the thiol.

Self-Validating In-Process Controls (IPC)

A robust protocol must be a self-validating system. The target compound contains both a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~4.2).

The Isoelectric Point (pI) Quench: The most critical IPC in both protocols occurs during the isolation phase. By adjusting the aqueous quench to precisely pH 4.5 , the molecule is forced into its zwitterionic form. At this exact pH, the ionic solvation sphere collapses, and the compound's aqueous solubility reaches its absolute minimum. A sudden, massive precipitation of a pale-yellow solid serves as immediate, visual validation of successful cyclization and correct pH targeting. If the pH drifts below 3.5 or above 5.5, the yield will drop precipitously due to the formation of soluble cationic or anionic salts.

Experimental Workflows

Protocol A: Microwave-Assisted Organocatalytic Condensation (Green Route)

This method is optimized for rapid library synthesis and high atom-economy, avoiding harsh mineral acids .

  • Equipment Setup: Utilize a 30 mL quartz microwave vial equipped with a magnetic stir bar.

  • Reagent Loading: Add 3-amino-4-mercaptobenzoic acid (1.69 g, 10.0 mmol) and isonicotinaldehyde (1.07 g, 10.0 mmol). Add L-proline (0.115 g, 1.0 mmol, 10 mol%) as the organocatalyst. No solvent is added (solvent-free conditions).

  • Reaction Execution: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 120 °C for 15 minutes with dynamic power modulation (max 200 W) to maintain the temperature isotherm.

  • IPC Validation (Reaction): The initial solid mixture will melt into a deep yellow liquid. Complete consumption of the aldehyde is validated by TLC (EtOAc:Hexane 1:1, UV 254 nm), noting the disappearance of the highly UV-active aldehyde spot (Rf ~0.6).

  • Quenching & pH Adjustment: Cool the vial to 50 °C and pour the viscous melt into 50 mL of crushed ice-water. Slowly add 1M HCl or 1M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 4.5 .

  • Isolation & Purification: Filter the resulting precipitate under vacuum using a sintered glass crucible. Wash the filter cake with ice-cold water (2 x 10 mL). Recrystallize the crude solid from a boiling mixture of Ethanol/DMF (9:1 v/v) and dry under high vacuum at 60 °C for 12 hours.

Protocol B: PPA-Mediated Condensation (Scalable Route)

This method is the industry standard for multi-kilogram scale-up due to the low cost of reagents, despite the higher E-factor .

  • Equipment Setup: Use a 100 mL round-bottom flask equipped with a robust mechanical stirrer (PPA is too viscous for magnetic stirring) and a reflux condenser.

  • Reagent Loading: Add polyphosphoric acid (PPA, 20 g) and heat to 80 °C to reduce viscosity. Add 3-amino-4-mercaptobenzoic acid (1.69 g, 10.0 mmol) and isonicotinic acid (1.23 g, 10.0 mmol).

  • Reaction Execution: Raise the temperature to 150 °C using a heating mantle. Maintain vigorous mechanical stirring for 5 hours.

  • IPC Validation (Reaction): The PPA mixture will transition from an opaque suspension to a homogenous, dark amber solution as the mixed anhydride forms and reacts.

  • Quenching & pH Adjustment: Cool the dark mixture to 90 °C (Warning: Do not cool to room temperature or it will solidify into a glass). Pour the hot mixture slowly into 200 mL of vigorously stirred ice-water. The initial solution will be highly acidic (pH < 1). Slowly add 20% aqueous NaOH until the pH reaches exactly 4.5 .

  • Isolation & Purification: Filter the solid under vacuum. Wash extensively with water (5 x 20 mL) to remove all traces of trapped phosphate salts. Recrystallize from Ethanol/DMF as described in Protocol A.

Quantitative Data Presentation

ParameterProtocol A (Microwave/Organocatalyst)Protocol B (PPA-Mediated)Causality / Impact
Electrophile IsonicotinaldehydeIsonicotinic AcidAldehydes are more electrophilic, enabling milder conditions.
Catalyst/Solvent L-Proline (10 mol%) / Solvent-freePolyphosphoric Acid (PPA)L-Proline acts via iminium activation; PPA via mixed anhydride.
Reaction Time 15 minutes4 - 6 hoursMicrowave heating accelerates the endothermic dehydration.
Temperature 120 °C150 °CPPA requires high thermal energy to maintain low viscosity.
Average Yield 85 - 90%70 - 75%Milder conditions in Protocol A prevent thermal degradation.
E-Factor Low (< 5)High (> 20)Solvent-free conditions drastically reduce chemical waste.
Scalability Moderate (Microwave cavity limits)High (Standard batch reactors)PPA is better suited for multi-kilogram industrial scale-up.

Visualizations

Mechanism A 3-Amino-4-mercaptobenzoic acid (Nucleophile) C Schiff Base Intermediate A->C -H2O B Isonicotinaldehyde (Electrophile) B->C L-Proline D Benzothiazoline Intermediate C->D Intramolecular Cyclization E Target Compound: 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid D->E Oxidation (-2H)

Retrosynthetic pathway and reaction mechanism for benzothiazole core formation.

Workflow W1 1. Substrate Preparation Equimolar AMBA + Isonicotinaldehyde W2 2. Catalysis & Heating L-Proline, MW Irradiation (120°C, 15m) W1->W2 W3 3. Quenching & Precipitation Pour into ice-water, adjust pH to 4.5 W2->W3 W4 4. Isolation Vacuum filtration, wash with cold H2O W3->W4 W5 5. Purification Recrystallization from EtOH/DMF W4->W5

Step-by-step experimental workflow and downstream purification process.

References

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance Der Pharma Chemica, 2023, 15(5): 1-28. URL:[Link]

  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation Journal of Applied Science and Engineering, 2012, 15(3): 291-296. URL: [Link]

  • Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection Bioorganic & Medicinal Chemistry, 2014, 22(5): 1529-1539. URL:[Link]

  • A New Synthesis of 2-Arylbenzothiazoles from 1,2,3-Benzodithiazole-2-Oxides Synthetic Communications, 1993, 23(2). URL:[Link]

Spectroscopic data (NMR, IR, Mass) for 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid .

As direct experimental spectral libraries for this specific 5-carboxy derivative are sparse in open literature, this guide synthesizes data from the core scaffold 2-(Pyridin-4-yl)benzothiazole (BTA) and applies authoritative substituent chemical shift (SCS) principles to provide a rigorous reference for structural confirmation.

Executive Summary & Structural Context[1][2][3][4][5]

  • Compound Name: 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid

  • Molecular Formula: C₁₃H₈N₂O₂S

  • Molecular Weight: 256.28 g/mol

  • Core Scaffold: Benzothiazole fused with a pyridine ring (position 2) and a carboxylic acid (position 5).

  • Significance: This moiety serves as a critical pharmacophore in drug discovery, particularly for urease inhibition and anti-tumor agents. The 5-COOH group provides a handle for further derivatization (amide coupling) or solubility enhancement.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra (identifying solvent peaks or precursors). The most robust route involves the condensation of 4-amino-3-mercaptobenzoic acid with isonicotinaldehyde (or isonicotinic acid) in oxidative conditions.

Common Impurities:

  • Unreacted Aldehyde: Aldehyde proton (~10 ppm in ¹H NMR).

  • Disulfide Dimer: Oxidation of the mercapto precursor.

  • Solvents: DMSO, DMA, or Ethanol (depending on workup).

Synthesis & Fragmentation Logic (Visualized)

The following diagram outlines the condensation pathway and the expected Mass Spectrometry fragmentation logic, essential for confirming the M+H peak and daughter ions.

G cluster_0 Precursors cluster_1 Target Compound cluster_2 MS Fragmentation (ESI+) A 4-Amino-3-mercaptobenzoic acid (C7H7NO2S) C 2-(Pyridin-4-yl)benzo[d]thiazole- 5-carboxylic acid (MW: 256.28) A->C Oxidative Cyclization (NaHSO3/DMA, 120°C) B Isonicotinaldehyde (C6H5NO) B->C D [M+H]+ Ion m/z 257.04 C->D ESI (+ve Mode) E Fragment A [M-COOH]+ m/z ~212 D->E Decarboxylation F Fragment B [M-Pyridine]+ m/z ~179 D->F C-C Cleavage

Figure 1: Synthesis pathway via oxidative cyclization and predicted ESI-MS fragmentation pattern.

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) or HRMS (High-Resolution Mass Spec). Solvent: Methanol/Water + 0.1% Formic Acid.

ParameterValue / ObservationInterpretation
Monoisotopic Mass 256.0306 DaTheoretical exact mass.
[M+H]⁺ (Observed) 257.04 ± 0.05 Protonated molecular ion (Base Peak).
[M+Na]⁺ 279.02Sodium adduct (common in unbuffered solvents).
[M-H]⁻ (ESI Negative) 255.02Deprotonated carboxylate ion.
Key Fragment 1 ~212-213 m/zLoss of CO₂ (-44 Da) from carboxylic acid.
Key Fragment 2 ~78-79 m/zPyridine ring fragment.

Protocol Note: Due to the carboxylic acid, this compound ionizes well in both positive (protonation of pyridine N) and negative (deprotonation of COOH) modes. Negative mode is often cleaner for carboxylic acids.

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum will distinguish the target from the non-carboxylated analog (BTA) by the presence of the carbonyl and hydroxyl stretches.

Frequency (cm⁻¹)Vibration ModeFunctional Group Assignment
2500 – 3300 O-H Stretch (Broad)Carboxylic Acid O-H dimer (Very characteristic broad band).
3050 – 3080 C-H Stretch (Ar)Aromatic C-H stretching (Pyridine/Benzene).
1680 – 1710 C=O Stretch Carboxylic Acid Carbonyl (Strong, sharp). Key differentiator from BTA.
1590 – 1610 C=N StretchBenzothiazole / Pyridine ring breathing.
1400 – 1450 C-C StretchAromatic skeletal vibrations.
1250 – 1300 C-O StretchC-O single bond of the acid.
740 – 760 C-H Bend (Out of Plane)Ortho-substituted benzene ring signature.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Due to low solubility of the free acid in CDCl₃). Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).

¹H NMR (Proton) Characterization

Rationale: The 5-COOH group is strongly electron-withdrawing. Compared to the unsubstituted BTA, it will significantly deshield the protons at positions 4 and 6.

PositionProton TypeShift (δ, ppm)*MultiplicityIntegrationCoupling (J, Hz)
COOH Acidic H13.0 – 13.5 Broad Singlet1HExchangeable with D₂O.
Py-2,6 Pyridine8.75 – 8.85 Doublet (dd)2HJ ≈ 4.5 - 6.0
Bz-4 Benzothiazole8.45 – 8.55 Doublet (d)1HJ ≈ 1.5 (Meta coupling to H6)
Bz-7 Benzothiazole8.20 – 8.30 Doublet (d)1HJ ≈ 8.5 (Ortho coupling to H6)
Py-3,5 Pyridine8.00 – 8.10 Doublet (dd)2HJ ≈ 4.5 - 6.0
Bz-6 Benzothiazole7.95 – 8.05 Doublet of Doublets1HJ ≈ 8.5, 1.5

*Note: Shifts are predicted based on the BTA scaffold (Ref 1) + Substituent Chemical Shift (SCS) increments for Benzoic Acid derivatives.

Detailed Assignment Logic:

  • Pyridine Protons (Py-2,6 & Py-3,5): Typical AA'XX' system. The positions 2 and 6 (closest to nitrogen) are most deshielded (~8.8 ppm).

  • Bz-4 (H4): This proton is ortho to the COOH group and peri to the thiazole nitrogen. The "ortho effect" of the carbonyl pushes this shift downfield significantly, likely appearing as a doublet with fine meta-coupling.

  • Bz-6 (H6): Ortho to COOH and para to the sulfur. It will appear as a doublet of doublets (coupling with H7 and H4).

¹³C NMR (Carbon) Characterization

Solvent: DMSO-d₆ (39.5 ppm).

Carbon TypeShift (δ, ppm)Assignment
C=O 166.0 – 168.0Carboxylic Acid Carbonyl.
C=N (C2) 164.0 – 165.0Benzothiazole C2 (Quaternary).
Py-C2,6 150.0 – 151.0Pyridine α-carbons (CH).
Bz-C3a/7a 153.0 / 139.0Fused ring quaternary carbons.
Py-C4 139.0 – 140.0Pyridine γ-carbon (Quaternary connection).
Bz-C5 128.0 – 130.0Quaternary carbon bearing COOH.
Ar-CH 121.0 – 127.0Remaining aromatic CH signals (Bz-4,6,7; Py-3,5).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).

    • Troubleshooting: If solubility is poor, gently warm the tube to 40°C or add 1 drop of NaOD/D₂O to form the soluble carboxylate salt (Note: This will shift peaks).

  • Filtration: If suspended solids remain, filter through a cotton plug into the NMR tube to prevent line broadening.

Protocol B: Sample Preparation for IR (KBr Pellet)
  • Ratio: Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind intimately in an agate mortar until a fine, uniform powder is achieved.

  • Pressing: Compress in a hydraulic press at 10 tons for 1–2 minutes to form a transparent pellet.

  • Blank: Run a background scan with a pure KBr pellet first to subtract moisture peaks.

References

  • BTA Scaffold Data: Santos, C. M., et al. "2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies." J. Braz. Chem. Soc., vol. 33, no. 4, 2022. Link (Provides baseline NMR/IR for the non-carboxylated core).

  • Synthesis Methodology: "Synthesis of 2-substituted benzothiazoles via condensation of 2-aminothiophenols." Organic Syntheses, Coll. Vol. 3, p. 76.
  • Spectral Databases: PubChem Compound Summary for 2-(4-Pyridyl)benzothiazole derivatives. Link

Targeting the Acidic Pocket: A Technical Guide to Benzothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Carboxylate Advantage

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets. However, the specific subclass of benzothiazole carboxylic acids (BTCAs) occupies a unique niche. The carboxylic acid moiety is not merely a solubilizing group; it acts as a critical pharmacophore that mimics phosphate groups (bioisosterism), engages positively charged catalytic residues (e.g., arginine, histidine), and exploits specific anion-binding pockets in enzymes like Aldose Reductase (ALR2) and Protein Tyrosine Phosphatase 1B (PTP1B).

This guide dissects the therapeutic utility of BTCAs, moving beyond general benzothiazole pharmacology to focus on the mechanistic necessity of the acidic functionality.

Chemical Biology & SAR: The Acidic Pharmacophore

The therapeutic efficacy of BTCAs hinges on the precise positioning of the carboxylic acid relative to the aromatic core.

Structural Logic
  • pTyr Mimicry: In phosphatase inhibitors (PTP1B), the carboxylate anion mimics the phosphate group of phosphotyrosine, forming salt bridges with the P-loop arginine residues.

  • Anion Pocket Targeting: In ALR2 inhibitors, the acid head group anchors the molecule into the catalytic anion-binding pocket, interacting with Tyr48, His110, and Trp111.

  • Solubility & Uptake: In antibacterial agents (DNA Gyrase), the acid group modulates lipophilicity (LogD) and serves as a handle for siderophore conjugation to hijack bacterial iron transport systems.

Visualization: SAR of Benzothiazole Carboxylic Acids

SAR_Benzothiazole Core Benzothiazole Core (Scaffold) Pos2 Position 2 (C-2) Critical for Target Selectivity Core->Pos2 Pos6 Position 6 (C-6) Electronic Tuning (F, Cl, NO2) Core->Pos6 Interaction1 H-Bonding / Hydrophobic (Kinase Hinge Region) Core->Interaction1 Pharmacodynamics Acid Carboxylic Acid Moiety (-COOH / -CH2COOH) Pos2->Acid Linker (Acetic/Propionic) Pos6->Acid Direct or Linker Interaction2 Salt Bridge / H-Bonding (Arg/His/Lys Residues) Acid->Interaction2 Pharmacodynamics

Figure 1: Structure-Activity Relationship (SAR) highlighting the role of the carboxylic acid tail in binding interactions.

Core Therapeutic Targets

Metabolic Disease: Aldose Reductase (ALR2)

Context: Diabetic complications (neuropathy, retinopathy) arise from the accumulation of sorbitol via the polyol pathway.[1][2][3] ALR2 is the rate-limiting enzyme. Mechanism: BTCAs (e.g., analogues of Epalrestat or Zopolrestat) function as non-competitive inhibitors. The benzothiazole ring occupies the hydrophobic pocket (specificity pocket), while the carboxylic acid forms a network of hydrogen bonds with the catalytic residues Tyr48 , His110 , and Trp111 . This "acidic anchor" is non-negotiable for high potency.

Diabetes & Obesity: Protein Tyrosine Phosphatase 1B (PTP1B)

Context: PTP1B is a negative regulator of insulin signaling.[4][5][6] Inhibiting PTP1B restores insulin sensitivity. Mechanism: The active site of PTP1B contains a positively charged phosphate-binding loop (P-loop). Benzothiazole carboxylic acids act as phosphotyrosine (pTyr) mimetics . The carboxylate displaces the phosphate of the natural substrate, binding to Cys215 and Arg221 .

  • Challenge: High polarity of dicarboxylic acids limits cell permeability.

  • Solution: Monocarboxylic acid derivatives with lipophilic tails (at C-2) balance permeability and potency.

Oncology: EGFR & VEGFR Kinases

Context: Overexpression of EGFR and VEGFR drives tumor proliferation and angiogenesis. Mechanism: While many kinase inhibitors are basic, BTCAs target specific conformations. The benzothiazole moiety acts as an ATP-competitive inhibitor, binding to the hinge region (Met769 in EGFR). The carboxylic acid (or its ester prodrug) extends into the solvent-accessible region or interacts with allosteric sites, improving selectivity over other kinases.

Antimicrobial: DNA Gyrase B (GyrB)

Context: Bacterial resistance necessitates new targets. GyrB (ATPase domain) is distinct from the GyrA target of fluoroquinolones. Mechanism: Benzothiazole-6-carboxylic acids inhibit the ATPase activity of GyrB.

  • Siderophore Conjugation: The carboxylic acid at C-6 is often used as a handle to attach siderophore mimics (iron-chelating groups). This "Trojan Horse" strategy allows the drug to be actively transported into Gram-negative bacteria (e.g., E. coli, P. aeruginosa) via iron uptake channels.

Quantitative Data Summary

Table 1: Comparative Potency of Benzothiazole Carboxylic Acids vs. Standards

TargetCompound ClassRepresentative IC50 / KiReference StandardMechanism Note
ALR2 Benzothiazole-2-acetic acid0.11 - 0.50 µMEpalrestat (0.1 µM)Acid binds Tyr48/His110 catalytic triad.
PTP1B Benzothiazole-6-carboxylic acid2.0 - 5.0 µMSuramin / VanadateActs as pTyr mimetic in P-loop.
GyrB Benzothiazole-6-amide (Acid precursor)0.087 - 1.8 µMNovobiocinDual inhibition of Gyrase & Topo IV.
VEGFR-2 Benzothiazole-amino acid conjugates0.15 - 0.19 µMSorafenib (0.12 µM)Type II kinase inhibitor profile.[7]

Experimental Framework

Synthesis Protocol: The "Acid-Handle" Workflow

Objective: Synthesize a benzothiazole-2-acetic acid derivative (ALR2/PTP1B target).

Step 1: Condensation

  • React 2-aminothiophenol with ethyl cyanoacetate (or maleic anhydride for different linkers) in ethanol at reflux for 4-6 hours.

  • Catalyst: Use catalytic p-toluenesulfonic acid (pTSA) if reacting with aldehydes/acids directly.

  • Yield: Typically 70-85% of the ester/nitrile intermediate.

Step 2: Hydrolysis (The Critical Step)

  • Dissolve the ester intermediate in 1:1 THF/Water.

  • Add LiOH (2.0 equiv) and stir at room temperature for 2 hours. Note: Avoid harsh NaOH reflux if the scaffold contains sensitive amides.

  • Acidify with 1M HCl to pH 3.0 to precipitate the free carboxylic acid.

  • Recrystallize from ethanol/water.

Validated Assay: ALR2 Inhibition (Spectrophotometric)

Principle: Measure the decrease in absorbance of NADPH at 340 nm as ALR2 reduces DL-glyceraldehyde.

  • Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.

  • Reaction Mix:

    • Phosphate buffer (0.1 M, pH 6.2).

    • NADPH (0.15 mM).

    • DL-Glyceraldehyde (10 mM) as substrate.

    • Test Compound (dissolved in DMSO, final conc <1%).

  • Measurement: Monitor

    
    OD340nm over 5 minutes at 30°C.
    
  • Calculation: % Inhibition =

    
    .
    
Visualization: ALR2 Inhibition Pathway

ALR2_Inhibition Glucose Glucose (High Conc.) ALR2 Aldose Reductase (ALR2) Target Enzyme Glucose->ALR2 Substrate Sorbitol Sorbitol Accumulation ALR2->Sorbitol Reduction (NADPH->NADP+) Damage Osmotic Stress & Tissue Damage (Neuropathy/Retinopathy) Sorbitol->Damage Polyol Pathway Inhibitor Benzothiazole Carboxylic Acid (Inhibitor) Binding Anion Pocket Binding (Tyr48, His110, Trp111) Inhibitor->Binding Pharmacokinetics Binding->ALR2 Inhibition (IC50 ~0.1 µM)

Figure 2: Mechanism of Action for ALR2 inhibition by benzothiazole carboxylic acids preventing diabetic complications.

References

  • Gjorgjieva, M., et al. (2016). Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors.[8][9][10] Journal of Medicinal Chemistry. Link

  • Da Settimo, F., et al. (2011). 1,2-Benzothiazine 1,1-dioxide carboxylate derivatives as novel potent inhibitors of aldose reductase.[11] Bioorganic & Medicinal Chemistry. Link

  • Ahmed, E.M., et al. (2022). Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies. Bioorganic & Medicinal Chemistry Letters. Link

  • Combs, A.P., et al. (2007). Benzothiazole benzimidazole (S)-isothiazolidinone derivatives as protein tyrosine phosphatase-1B inhibitors.[12] Journal of Medicinal Chemistry. Link

  • Tawfik, S.S., et al. (2023).[13] New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study.[13] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Malamas, M.S., et al. (2002). Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B. Journal of Medicinal Chemistry. Link

Sources

Strategic Design and Synthesis of Novel 2-Arylbenzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and synthesis of novel 2-arylbenzothiazole analogs Content Type: In-depth technical guide.

A Technical Guide for Medicinal Chemists

Executive Summary

The 2-arylbenzothiazole scaffold represents a "privileged structure" in medicinal chemistry, exhibiting a rare duality: it serves as both a potent antitumor pharmacophore and a high-affinity ligand for amyloid-


 imaging in neurodegenerative research. Unlike promiscuous binders (PAINS), this scaffold’s activity is tightly coupled to specific electronic and steric configurations, particularly the bioactivation by Cytochrome P450 1A1 (CYP1A1) in breast and renal cancer lines.

This guide moves beyond generic textbook syntheses, providing researchers with a robust, scalable framework for discovering novel analogs. We focus on two complementary synthetic architectures: oxidative condensation for de novo core construction and palladium-catalyzed cross-coupling for late-stage diversification.

Rational Design & Structure-Activity Relationship (SAR)

To design effective analogs, one must distinguish between the "binding" domain and the "modulating" domain.

The Pharmacophore Map

The biological activity of 2-arylbenzothiazoles is governed by the electronic interplay between the benzothiazole (BZT) core and the pendant aryl ring.

DomainPositionModification StrategyImpact on Activity
Aryl Ring (C2') 4'-Position Electron-Donating Groups (e.g.,

,

)
Critical. Essential for antitumor potency; facilitates quinone imine formation (bioactivation).
3'-Position Halogens (F, Cl) or MethylModulates planarity and CYP1A1 affinity. 3'-F often blocks metabolic deactivation.
BZT Core C5 / C6 Fluorine / ChlorineBlocks metabolic hydroxylation sites; increases lipophilicity (

) and CNS penetration (for amyloid imaging).
C6 Sulfonamides / Water-solubilizing groupsReduces toxicity; improves bioavailability (e.g., in Phortress prodrugs).
Mechanistic Logic: The CYP1A1 Bioactivation Pathway

For antitumor applications, the molecule often acts as a prodrug. The unique mechanism involves sequestration by the Aryl Hydrocarbon Receptor (AhR), translocation to the nucleus, and subsequent induction of CYP1A1. This enzyme converts the benzothiazole into a reactive electrophile (often a quinone imine) that covalently binds DNA.

Visualization of Bioactivation:

Bioactivation Prodrug 2-Arylbenzothiazole (Prodrug) AhR AhR Binding (Cytosol) Prodrug->AhR Translocation CYP CYP1A1 Induction (Microsomes) Prodrug->CYP Substrate AhR->CYP Up-regulation Metabolite Hydroxylated Metabolite CYP->Metabolite Oxidation Reactive Reactive Quinone Imine Metabolite->Reactive -2H / -e⁻ DNA DNA Adducts (Apoptosis) Reactive->DNA Covalent Bond

Figure 1: The unique "suicide" mechanism where the tumor's own overexpression of CYP1A1 is leveraged to activate the drug selectively within cancer cells.

Synthetic Architectures

We present two distinct workflows. Method A is the "Green" approach for building the core from scratch. Method B is the "Modular" approach for generating libraries from a common intermediate.

Synthesis cluster_A Method A: Oxidative Condensation (De Novo) cluster_B Method B: Suzuki Coupling (Diversification) Pre1 2-Aminothiophenol Oxidant Oxidant (K2S2O8 or I2) DMSO, 100°C Pre1->Oxidant Pre2 Aryl Aldehyde Pre2->Oxidant ProductA 2-Arylbenzothiazole Oxidant->ProductA Cyclization Core 2-Chlorobenzothiazole Cat Pd(PPh3)4 / Na2CO3 Dioxane/H2O Core->Cat Boronic Aryl Boronic Acid Boronic->Cat ProductB Functionalized Analog Cat->ProductB Cross-Coupling

Figure 2: Dual synthetic strategies. Method A is preferred for gram-scale synthesis of the parent core; Method B is ideal for rapid SAR exploration.

Detailed Experimental Protocols

These protocols are designed for reproducibility and high purity, avoiding the harsh conditions of traditional Jacobson’s cyclization.

Protocol A: Green Oxidative Condensation ( Mediated)

Best for: Synthesizing the parent scaffold without metal contamination.

Rationale: This method utilizes Potassium Persulfate in DMSO.[1] The mechanism involves the in situ oxidation of the benzothiazole intermediate, avoiding the need for pre-functionalized acid chlorides or toxic solvents like pyridine.

  • Reagents:

    • 2-Aminothiophenol (1.0 equiv, 5 mmol)

    • Substituted Benzaldehyde (1.0 equiv, 5 mmol)

    • 
       (1.0 equiv)
      
    • Solvent: DMSO/Water (2:1 ratio, 10 mL)

  • Procedure:

    • Charge a 50 mL round-bottom flask with the aminothiophenol and benzaldehyde in the DMSO/Water mixture.

    • Add

      
       in a single portion.
      
    • Heat the mixture to 100 °C with vigorous magnetic stirring.

    • Monitor: Reaction is typically complete within 2–4 hours (TLC control: 20% EtOAc/Hexane).

    • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as a solid.

    • Purification: Filter the precipitate. Wash with 10%

      
       (to quench residual oxidant) and then water. Recrystallize from hot Ethanol.
      
  • Expected Yield: 70–85%.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Best for: Late-stage library generation (e.g., varying the aryl ring).

Rationale: Starting from commercially available 2-chlorobenzothiazoles allows for the rapid attachment of diverse aryl groups that might be sensitive to the oxidative conditions of Method A.

  • Reagents:

    • 2-Chlorobenzothiazole (1.0 equiv, 1 mmol)

    • Arylboronic acid (1.2 equiv)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 equiv, dissolved in min. water)
      
    • Solvent: 1,4-Dioxane (5 mL, degassed)

  • Procedure:

    • In a Schlenk tube or microwave vial, combine the halide, boronic acid, and Pd catalyst under an Argon atmosphere.

    • Add the degassed Dioxane and aqueous base.

    • Thermal: Reflux at 100 °C for 12 hours.

    • Microwave (Recommended): 120 °C for 30 minutes.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

  • Expected Yield: 60–90% (highly dependent on steric hindrance of the boronic acid).

Characterization & Validation Standards

To ensure scientific integrity, synthesized analogs must meet specific characterization criteria before biological testing.

  • 1H NMR (DMSO-

    
    ): 
    
    • Look for the characteristic deshielded singlet or doublet (if substituted) of the benzothiazole C4 proton (approx. 8.0–8.2 ppm).

    • Verify the absence of the aldehyde proton (9–10 ppm) from the starting material (Method A).

  • Mass Spectrometry:

    • High-Resolution Mass Spectrometry (HRMS) is required.

    • Observe the

      
       peak. Note that chlorinated analogs will show a characteristic 3:1 isotopic pattern.
      
  • Purity:

    • Must be >95% by HPLC (UV detection at 254 nm) for biological assays.

References

  • Yang, Z., et al. (2012).[1] Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes.[1][2][3] The Journal of Organic Chemistry, 77(16), 7086-7091.[3] Link

  • Bradshaw, T. D., & Westwell, A. D. (2004). The therapeutic potential of benzothiazoles.[4][5][6][7][8][9] Current Medicinal Chemistry, 11(8), 1009-1021. Link

  • Bose, D. S., et al. (2007).[10] Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides. Synthesis, 2007(06), 819-823. Link

  • Mathis, C. A., et al. (2003).[11] Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740-2754. Link

  • Kumbhare, R. M., et al. (2018). Contemporary Progress in the Synthesis and Reaction of 2-Arylbenzothiazole: A Review. Current Organic Chemistry, 22(28).[7] Link

Sources

Mechanistic Profiling of Pyridinyl Benzothiazole Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of action for pyridinyl benzothiazole enzyme inhibitors Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary: The Privileged Scaffold

The pyridinyl benzothiazole (Py-BTZ) moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its planar, heteroaromatic character, which allows it to participate in critical


-

stacking interactions, while the nitrogen and sulfur atoms serve as precise hydrogen bond acceptors and donors.

This guide dissects the mechanism of action (MoA) of Py-BTZ derivatives across two distinct enzymatic classes: Kinases (ATP-competitive inhibition) and Metabolic Enzymes (11


-HSD1 competitive/mixed inhibition) . It further addresses the critical experimental "blind spots"—specifically fluorescence interference and aggregation—that often plague the characterization of this scaffold.

Molecular Recognition & Binding Modes

Mode of Action A: ATP-Competitive Kinase Inhibition

In oncology and signal transduction, Py-BTZ derivatives function primarily as Type I or Type I½ ATP-competitive inhibitors. The scaffold mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region.

  • Hinge Binding: The nitrogen of the benzothiazole or the pyridine ring often accepts a hydrogen bond from the backbone amide of the kinase hinge residue (e.g., Val, Leu, or Met).

  • Gatekeeper Interaction: Substituents at the 6-position of the benzothiazole or the 2/3-position of the pyridine ring vector towards the "gatekeeper" residue, determining selectivity between kinases (e.g., PI3K vs. mTOR).

  • Solubility & Pharmacokinetics: A morpholine or piperazine tail is frequently attached to the pyridine ring to improve solubility and interact with the solvent-exposed ribose binding pocket.

Visualization: Kinase Hinge Binding

The following diagram illustrates the logical flow of ATP-competitive inhibition by a Py-BTZ scaffold.

KinaseBinding cluster_interaction Molecular Interaction Details ATP ATP Molecule Kinase Kinase Active Site (Hinge Region) ATP->Kinase Native Binding Complex Inhibitor-Kinase Complex (Catalytically Inert) Kinase->Complex Stabilization via H-bonds & Pi-Stacking Signal Downstream Signaling (Phosphorylation) Kinase->Signal Reaction Proceeds PyBTZ Py-BTZ Inhibitor (Adenine Mimic) PyBTZ->Kinase Competitive Binding (Ki < Km ATP) Hbond H-Bond Acceptor: Benzothiazole N PyBTZ->Hbond PiStack Pi-Stacking: Planar Core PyBTZ->PiStack Complex->Signal BLOCKED

Caption: Logical flow of ATP-competitive inhibition. The Py-BTZ scaffold displaces ATP by mimicking adenine interactions (H-bonding and Pi-stacking) at the hinge region.

Mode of Action B: 11 -HSD1 Inhibition (Metabolic Regulation)

11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) converts cortisone to cortisol.[1][2] Py-BTZ derivatives inhibit this enzyme to treat metabolic syndrome.
  • Mechanism: Unlike kinases, these inhibitors often bind in the substrate-binding pocket near the catalytic triad (Ser170, Tyr183, Tyr177), preventing the entry of cortisone.

  • Cofactor Interference: Some Py-BTZ derivatives bind in close proximity to the NADP(H) cofactor, inducing a mixed-inhibition profile where the inhibitor affinity changes based on the oxidation state of the cofactor.

Scientific Integrity: Validating the Mechanism (E-E-A-T)

As a Senior Application Scientist, I must highlight that benzothiazoles are notorious for Assay Interference . They are often flagged as PAINS (Pan-Assay Interference Compounds) due to two specific physicochemical properties. You must validate your hits against these artifacts.

The Fluorescence Trap (ESIPT)

Many pyridinyl benzothiazoles exhibit Excited-State Intramolecular Proton Transfer (ESIPT) . They absorb UV/Blue light and emit green/red fluorescence.

  • The Problem: If you use a fluorescence-based kinase assay (e.g., FRET, TR-FRET, FP), the compound's intrinsic fluorescence can mask the signal, leading to false negatives or positives.

  • The Solution: Always use a luminescence-based assay (e.g., ADP-Glo) or a mobility shift assay (Caliper/LabChip) for primary screening of this scaffold.

Aggregation-Based Inhibition

Planar, hydrophobic Py-BTZ molecules can form colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically.

  • The Protocol: Perform a detergent-sensitivity counter-screen. If the IC50 shifts significantly (>3-fold) upon adding 0.01% Triton X-100, the inhibition is likely due to aggregation, not specific binding.

Experimental Protocols

Protocol A: Interference-Resistant Kinase Assay (ADP-Glo)

Use this protocol to avoid fluorescence interference common with Py-BTZ derivatives.

Objective: Determine IC50 of a Py-BTZ derivative against a recombinant kinase (e.g., PI3K


).

Materials:

  • Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Crucial Additive: 0.01% Triton X-100 (prevents aggregation).

  • ADP-Glo™ Reagent (Promega).

  • White 384-well plates (reflects luminescence).

Workflow:

  • Compound Prep: Serial dilute Py-BTZ compound in DMSO (100% DMSO). Transfer 50 nL to the plate (Final DMSO <1%).

  • Enzyme Addition: Add 2 µL of kinase enzyme in buffer. Incubate 10 min at RT. Why? To allow the inhibitor to reach equilibrium binding before ATP competes.

  • Substrate Addition: Add 2 µL of ATP/Substrate mix. Incubate 60 min at RT.

  • Termination (Step 1): Add 4 µL ADP-Glo™ Reagent. Incubate 40 min. Mechanism: Depletes remaining ATP.

  • Detection (Step 2): Add 8 µL Kinase Detection Reagent. Incubate 30 min. Mechanism: Converts ADP produced by kinase to ATP, then to Luciferase light.

  • Read: Measure Luminescence.

  • Analysis: Fit data to a 4-parameter logistic equation.

Protocol B: Aggregation Counter-Screen (DLS)

Use this to prove "Trustworthiness" of your lead molecule.

Objective: Confirm compound is monomeric at assay concentration.

Workflow:

  • Prepare compound at 10 µM and 100 µM in Assay Buffer (without enzyme).

  • Measure using Dynamic Light Scattering (DLS) in a quartz cuvette or high-throughput DLS plate reader.

  • Pass Criteria: No scattering intensity >100 kcps; Polydispersity Index (PDI) < 0.2.

  • Fail Criteria: Presence of particles >100 nm radius.

Quantitative Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes key SAR trends for Py-BTZ derivatives across different targets, synthesized from recent medicinal chemistry literature.

Target ClassKey Substituent (R-Group)Effect on Potency/SelectivityMechanism Note
Kinase (PI3K) Morpholine at Pyridine C-2Increases solubility & H-bonding to solvent pocketCritical for ADME
Kinase (BRAF) F/Cl on BenzothiazoleFills hydrophobic pocket near GatekeeperEnhances selectivity
11

-HSD1
Cyclopropyl/Amide LinkerOrients molecule to displace CortisoneCompetitive Inhibition
DprE1 (TB) Nitro group (NO2)Essential for covalent mechanismForms adduct with Cys387

Pathway Visualization: 11 -HSD1 Inhibition

This diagram details the inhibition of the metabolic enzyme 11


-HSD1, crucial for understanding the Py-BTZ role in diabetes/obesity research.

HSD1_Inhibition cluster_mechanism Catalytic Cycle Interference Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (ER Lumen) Cortisone->Enzyme Substrate Entry Cortisol Cortisol (Active Glucocorticoid) Metabolic Physiological Outcome Cortisol->Metabolic Insulin Resistance Obesity Complex Enzyme-Inhibitor Complex Enzyme->Complex Py-BTZ Binds (Catalytic Site) Cofactor NADPH Cofactor Cofactor->Enzyme Required for Activity Inhibitor Py-BTZ Inhibitor Inhibitor->Complex Complex->Cortisol NO REACTION Complex->Metabolic Improved Metabolic Profile

Caption: Py-BTZ inhibitors occupy the 11


-HSD1 catalytic site, blocking the NADPH-dependent reduction of cortisone to cortisol, thereby improving insulin sensitivity.

References

  • Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Distinctive molecular inhibition mechanisms for selective inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. Source: PubMed Central URL:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Benzothiazole Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Source: MDPI URL:[Link]

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. Source: PubMed Central URL:[Link]

Sources

Solubility and Stability of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solubility and stability profile of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid , a heterocyclic scaffold critical in medicinal chemistry (e.g., kinase inhibition, amyloid imaging). As a Senior Application Scientist, I have synthesized data from structural analogs (such as 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid) and general physicochemical principles of benzothiazoles to provide a robust handling framework.

Key Takeaway: This compound exhibits moderate solubility in DMSO (estimated 2–15 mg/mL) but is prone to precipitation upon water uptake due to its rigid, planar aromatic structure and potential zwitterionic character. It is chemically stable in DMSO at room temperature, but stock solutions must be protected from light and moisture to prevent aggregation and photodegradation.

Part 1: Physicochemical Analysis & Solubility Mechanism

To master the handling of this compound, one must first understand the competing forces within its structure.

Structural Determinants

The molecule consists of three distinct functional zones:

  • Benzothiazole Core: A rigid, planar, hydrophobic bicycle that drives strong

    
    -
    
    
    
    stacking interactions, leading to high crystal lattice energy and resistance to dissolution.
  • Pyridin-4-yl Moiety (Position 2): Contains a basic nitrogen (

    
    ). In acidic media, this protonates; in neutral DMSO, it acts as a hydrogen bond acceptor.
    
  • Carboxylic Acid (Position 5): An acidic group (

    
    ).
    
The Zwitterion Challenge

In aqueous or semi-aqueous environments (like wet DMSO), an equilibrium exists where the carboxylic acid deprotonates and the pyridine protonates, forming a zwitterion . Zwitterions possess extremely high lattice energies (like "brick dust") and are often insoluble in both organic solvents and water.

  • Implication: Anhydrous DMSO is non-negotiable. Even small amounts of water absorption (hygroscopicity) can trigger zwitterionic precipitation.

Solubility Data (Analog-Based Estimates)

Direct experimental data for the specific benzothiazole derivative is limited, but valid approximations can be derived from the closely related analog 2-(4-Pyridyl)-4-methyl-thiazole-5-carboxylic acid (Cayman Chem Item 13049).

Solvent SystemEstimated SolubilityNotes
Pure DMSO 2 – 10 mg/mL Requires sonication. Heating to 40°C may be needed for initial dissolution.
DMF 2 – 5 mg/mL Slightly less effective than DMSO due to lower polarity.
DMSO:PBS (1:1) < 0.5 mg/mL Critical Warning: Rapid precipitation occurs upon aqueous dilution.
Ethanol < 1 mg/mL Poor solubility due to limited disruption of

-stacking.

Part 2: Stability in DMSO

Chemical Stability

The benzothiazole core is exceptionally robust.

  • Oxidation: DMSO can act as a mild oxidant (Swern-like conditions) only if activated by electrophiles (e.g., oxalyl chloride). The 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid is chemically stable in DMSO for >6 months at -20°C .

  • Decarboxylation: Thermal decarboxylation of the 5-COOH group is theoretically possible but requires temperatures exceeding 150°C, well above standard storage conditions.

Physical Stability (Aggregation)

The primary instability mode is physical aggregation , not chemical degradation.

  • Mechanism: Upon freeze-thaw cycles, the local concentration of the solute increases as DMSO freezes (eutectic effect), potentially forcing the molecules into stable micro-aggregates that do not re-dissolve upon thawing.

  • Mitigation: Aliquot stocks to single-use vials to avoid freeze-thaw cycles.

Photostability

Benzothiazoles are often fluorophores (structurally similar to Thioflavin T). They can absorb UV/Blue light, leading to excited states that may react with dissolved oxygen (singlet oxygen generation).

  • Protocol: Store in amber vials or wrap in aluminum foil.

Part 3: Experimental Protocols

Stock Solution Preparation (10 mM Target)

Standardized for a molecular weight (MW) of approx. 256.28 g/mol .

  • Weighing: Weigh 2.56 mg of solid into a sterile, amber glass vial.

    • Note: Avoid plastic microfuge tubes for long-term storage as DMSO leaches plasticizers.

  • Solvent Addition: Add 1.0 mL of anhydrous, spectroscopy-grade DMSO (stored over molecular sieves).

  • Dispersion: Vortex vigorously for 30 seconds.

  • Dissolution: Sonicate in a water bath at ambient temperature for 10–15 minutes.

    • Visual Check: Solution should be clear yellow/amber. If particles persist, heat to 40°C for 5 minutes, then vortex again.

  • QC: Centrifuge at 13,000 x g for 5 minutes to pellet any undissolved micro-crystals. Transfer the supernatant to a fresh vial.

Visualization: Solubility Workflow

The following diagram outlines the decision logic for solubilizing difficult heterocyclic acids.

SolubilityWorkflow Start Solid Compound (2.56 mg) AddDMSO Add 1 mL Anhydrous DMSO (Grade: >99.9%) Start->AddDMSO Vortex Vortex (30s) AddDMSO->Vortex Sonicate Sonicate (15 min, RT) Vortex->Sonicate Check Visual Inspection: Clear Solution? Sonicate->Check Heat Heat to 40°C (5 min) + Re-Sonicate Check->Heat No (Particles) Success Centrifuge (13k x g) Recover Supernatant Check->Success Yes Fail Dilute to 5 mM or Add 1 eq. NaOH (aq) Check->Fail Still Cloudy Heat->Check Aliquot Aliquot & Store (-20°C, Dark) Success->Aliquot

Caption: Step-by-step decision tree for preparing a stable 10 mM stock solution in DMSO.

Stability Monitoring Protocol

To validate the integrity of the compound over time, use this LC-MS compatible protocol.

  • Baseline (T0): Dilute 5 µL of stock into 995 µL Acetonitrile:Water (50:50) and inject immediately.

  • Stress Testing: Store aliquots at RT (light), RT (dark), and -20°C.

  • Checkpoints: Assess purity at 24 hours, 1 week, and 1 month.

  • Acceptance Criteria: Purity >95% and no new peaks >1% (indicative of oxidation or dimerization).

Visualization: Degradation Logic

StabilityLogic Stock DMSO Stock (Stored) Thaw Thaw at RT (Do not heat) Stock->Thaw Precip Precipitate Visible? Thaw->Precip Redissolve Sonicate 5 min Precip->Redissolve Yes Spin Spin Down Use Supernatant Precip->Spin No Redissolve->Spin Clear Discard Discard (Aggregated) Redissolve->Discard Cloudy

Caption: Workflow for handling stored DMSO stocks to ensure experimental consistency.

References

  • PubChem. (2025).[1][2] 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid (CID 1483713).[1] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • MDPI. (2024). Synthesis of 2-Substituted Benzothiazoles. Molecules. Retrieved March 4, 2026, from [Link]

Sources

Navigating the Synthesis and Application of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the acquisition and utilization of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. Initial investigations reveal a notable scarcity of this compound in the catalogs of major commercial suppliers, necessitating a shift in strategy from direct procurement to de novo synthesis. This document provides a comprehensive overview of a robust synthetic protocol, detailed characterization methodologies, and an exploration of the potential therapeutic applications of this molecule, grounded in the established biological activities of related benzothiazole derivatives.

Introduction: The Scientific Interest in 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic Acid

The fusion of a benzothiazole core with a pyridine moiety presents a compelling scaffold for the development of novel bioactive compounds. Benzothiazoles are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The incorporation of a pyridine ring, a common pharmacophore, can further enhance the therapeutic potential by modulating physicochemical properties and providing additional sites for interaction with biological targets. The carboxylic acid functional group at the 5-position of the benzothiazole ring offers a versatile handle for further chemical modifications, such as the formation of amides or esters, enabling the exploration of structure-activity relationships.

Commercial Availability: A Key Challenge

Recommended Synthetic Protocol

The synthesis of 2-aryl-benzothiazoles is a well-established transformation in organic chemistry. A reliable and frequently employed method involves the condensation of an appropriately substituted 2-aminothiophenol with a carboxylic acid, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA).[4][5] This approach is recommended for the preparation of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid.

Reaction Scheme

The proposed synthesis involves the direct condensation of 4-amino-3-mercaptobenzoic acid with isonicotinic acid in the presence of polyphosphoric acid.

Synthetic Pathway 4-Amino-3-mercaptobenzoic_acid 4-Amino-3-mercaptobenzoic acid PPA Polyphosphoric Acid (PPA) Heat 4-Amino-3-mercaptobenzoic_acid->PPA + Isonicotinic_acid Isonicotinic acid Isonicotinic_acid->PPA + Target_Compound 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid PPA->Target_Compound Cyclocondensation

Caption: Proposed synthetic pathway for 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-amino-3-mercaptobenzoic acid (1.0 equivalent) and isonicotinic acid (1.1 equivalents).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10-15 equivalents by weight) to the flask. The PPA serves as both the solvent and the dehydrating catalyst.

  • Heating: Heat the reaction mixture to 180-220°C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash it thoroughly with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water.

Sourcing of Starting Materials

While the final product is not commercially available, the key starting materials can be procured from various chemical suppliers.

Starting MaterialCAS NumberRepresentative Suppliers
4-Amino-3-mercaptobenzoic acid14543-45-4Sigma-Aldrich, Fluorochem, Ambeed, Inc.[6][7]
Isonicotinic acid55-22-1Thermo Scientific Chemicals, Carl ROTH, TCI, LEAPChem[8][9][10][11]
Polyphosphoric acid8017-16-1Sigma-Aldrich, Silver Fern, Wego Chemical Group[12][13][14]

Comprehensive Characterization Workflow

The identity and purity of the synthesized 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid must be rigorously confirmed using a combination of spectroscopic techniques.

Characterization_Workflow Synthesized_Product Purified Solid Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (HRMS) Synthesized_Product->MS IR Infrared (IR) Spectroscopy Synthesized_Product->IR HPLC HPLC Analysis Synthesized_Product->HPLC Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed HPLC->Structure_Confirmed

Caption: Analytical workflow for the structural validation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole and pyridine rings. The protons ortho to the pyridine nitrogen will appear as a downfield doublet. The protons on the benzothiazole core will exhibit a distinct splitting pattern. The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (around 165-175 ppm). The quaternary carbons of the benzothiazole ring will also be identifiable.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound. The measured mass should be within 5 ppm of the calculated exact mass for the molecular formula C₁₃H₈N₂O₂S. The fragmentation pattern may show characteristic losses of CO₂, CO, and other small fragments.[15][16]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).

  • A sharp C=O stretch for the carboxylic acid (around 1700 cm⁻¹).

  • C=N and C=C stretching vibrations in the aromatic region (around 1500-1600 cm⁻¹).

  • A C-S stretching vibration (around 600-800 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

HPLC analysis should be performed to assess the purity of the final compound. A single major peak with a purity of >95% is desirable for most research applications.[17]

Potential Research Applications

The 2-(Pyridin-4-yl)benzo[d]thiazole scaffold holds considerable promise in several areas of research, particularly in medicinal chemistry.

  • Anticancer Drug Discovery: Many 2-aryl-benzothiazole derivatives have demonstrated potent and selective anticancer activity. The pyridine moiety may enhance these properties by participating in hydrogen bonding interactions with target proteins.[1]

  • Antimicrobial Agents: The benzothiazole nucleus is a key component of many compounds with antibacterial and antifungal properties.[3] The title compound could be investigated for its efficacy against a range of microbial pathogens.

  • Neurodegenerative Diseases: Certain benzothiazole derivatives have been explored as imaging agents and therapeutic candidates for Alzheimer's disease.[18]

  • Urease Inhibition: 2-(Pyridin-4-yl)benzothiazole has been identified as a potent inhibitor of urease, an enzyme implicated in infections by Helicobacter pylori.[19][20][21] The addition of a carboxylic acid group could modulate this activity and improve pharmacokinetic properties.

Conclusion

While 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid is not a commercially available reagent, this guide provides a clear and actionable pathway for its synthesis and characterization. The synthetic route is based on well-established chemical principles, and the starting materials are readily accessible. The potential for this compound to serve as a valuable building block in the development of new therapeutics and functional materials is significant, and it is hoped that this guide will facilitate its exploration by the scientific community.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (Source: Not explicitly provided, but the content is supported by the general knowledge in the search results).
  • Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1307, 119-25. [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. European Journal of Medicinal Chemistry, 62, 747-68. [Link]

  • Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1402. [Link]

  • Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. Biomedical Mass Spectrometry, 11(9), 450-4. [Link]

  • Study of Benzothiazoles and its Pharmaceutical Importance. Elementary Education Online, 20(5), 654-663. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Polyphosphoric acid x 1. Wigmore Wholesale. [Link]

  • Polyphosphoric Acid Supplier. Silver Fern Chemical. [Link]

  • Benzothiazoles in Medicinal Chemistry. Scribd. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(2), 24-31. [Link]

  • Top Polyphosphoric Acid Manufacturers. Accio. [Link]

  • Synthesis, Characterisation and Antibacterial activity of 2-Aryl Benzothiazoles. JETIR, 6(5), 450-455. [Link]

  • Polyphosphoric Acid Supplier and Distributor. Covalent Chemical. [Link]

  • Polyphosphoric Acid (PPA) | Supplier & Distributor. Wego Chemical Group. [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. SFERA, 1(1), 1-10. [Link]

  • 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. Journal of the Brazilian Chemical Society, 33(1), 1041-1054. [Link]

  • Isonicotinic acid, 25 g. Carl ROTH. [Link]

  • Synthesis, Characterisation and Antibacterial activity of 2-Aryl Benzothiazoles. Journal of emerging technologies and innovative research. [Link]

  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Vietnam Journal of Chemistry, 57(3), 302-306. [Link]

  • Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. Journal of Medicinal Chemistry, 55(17), 7642-7652. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6524. [Link]

  • Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Scientific Reports, 13, 14243. [Link]

  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Organic & Biomolecular Chemistry. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. ResearchGate. [Link]

  • 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. SciELO. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Organic Synthesis, 17(1), 2-15. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 708. [Link]

  • An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. ResearchGate. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 4(4), 1464-1476. [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11, 23838. [Link]

  • Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. Revue Roumaine de Chimie, 48(11), 883-888. [Link]

  • pyrimido[2,1-b]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation. Journal of Saudi Chemical Society, 17(3), 299-305. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Organic Synthesis, 17(1), 2-15. [Link]

Sources

Methodological & Application

Application Note: Characterization and Utilization of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid (PBT-5-COOH)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for utilizing 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid (hereafter referred to as PBT-5-COOH ) as a versatile fluorescent probe.[1]

This molecule combines a rigid benzothiazole fluorophore core with a pH-sensitive pyridine moiety and a reactive carboxylic acid handle , making it a powerful scaffold for pH sensing, metal ion detection, and bioconjugation.[1]

Executive Summary

PBT-5-COOH is a heteroaromatic fluorophore characterized by a large Stokes shift, high photostability, and environmental sensitivity. Its structural integration of a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxyl group (pKa ~4.[1]5) endows it with unique dual-functionality:

  • pH & Metal Sensing: The pyridine nitrogen acts as a proton acceptor and metal chelator, modulating intramolecular charge transfer (ICT) upon binding.[1]

  • Bioconjugation: The position-5 carboxylic acid serves as a robust attachment point for labeling biomolecules (proteins, antibodies, dextrans) via standard amide coupling chemistries without disrupting the fluorophore's electronic core.[1]

Key Applications
  • Ratiometric pH Sensing: Monitoring acidic organelles (lysosomes/endosomes) via pyridine protonation.

  • Metal Ion Detection: Selective sensing of transition metals (Zn²⁺, Cu²⁺, Pd²⁺) through nitrogen coordination.[1]

  • Biomolecule Labeling: Creating environment-sensitive fluorescent conjugates.[1]

Mechanism of Action

The fluorescence of PBT-5-COOH is governed by Intramolecular Charge Transfer (ICT) .

  • Neutral State: In neutral solvents or physiological pH (7.4), the pyridine ring acts as a weak electron-accepting group. The molecule exhibits baseline fluorescence (typically blue/green).

  • Protonated/Bound State: Upon protonation (low pH) or metal coordination at the pyridine nitrogen, the electron-withdrawing capacity of the pyridine ring increases significantly.[1] This enhances the ICT efficiency from the benzothiazole donor to the pyridinium acceptor, typically resulting in a bathochromic (red) shift in emission or significant fluorescence enhancement ("Turn-On" response).

DOT Diagram: Mechanism & Workflow

PBT_Mechanism PBT PBT-5-COOH (Neutral) Protonation Acidic pH (H+) (Lysosome) PBT->Protonation Protonation of Pyridine N MetalBinding Metal Ions (Zn2+, Cu2+) PBT->MetalBinding Coordination Conjugation Bioconjugation (EDC/NHS) PBT->Conjugation Activation of COOH Response_RedShift Red Shift / Turn-On (Enhanced ICT) Protonation->Response_RedShift Response_Quench Fluorescence Modulation (Chelation Enhanced) MetalBinding->Response_Quench Response_Tag Fluorescent Biomolecule (Stable Amide Bond) Conjugation->Response_Tag

Figure 1: Functional pathways of PBT-5-COOH. The probe responds to environmental stimuli (pH, Metals) or can be covalently attached to biomolecules.[1]

Physicochemical Properties

PropertyValue (Approximate)Notes
Molecular Weight ~256.28 g/mol Based on formula C₁₃H₈N₂O₂S
Solubility DMSO, DMF, MeOHPoor solubility in water unless pH > 7 or conjugated.[1]
Excitation Max (λex) 330 – 360 nmUV-excitable; varies with solvent polarity.[1]
Emission Max (λem) 420 – 500 nmBlue-Green emission; red-shifts in polar/acidic media.[1]
Stokes Shift >80 nmLarge shift minimizes self-quenching.
pKa (Pyridine) ~5.2Ideal for endosome/lysosome sensing (pH 4.5–5.5).
pKa (Carboxyl) ~4.5Deprotonated (COO⁻) at physiological pH.

Experimental Protocols

Protocol A: Stock Solution Preparation

Because PBT-5-COOH is hydrophobic, proper solubilization is critical to prevent aggregation.[1]

  • Weighing: Accurately weigh 1–2 mg of PBT-5-COOH solid.

  • Dissolution: Dissolve in anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM Stock Solution .

    • Tip: Vortex vigorously or sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into small amber tubes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months).

  • Working Solution: Dilute the stock into aqueous buffer (PBS or HEPES) immediately prior to use. Keep final DMSO concentration < 1% to avoid cytotoxicity.

Protocol B: pH Titration (Spectral Characterization)

Determine the pKa and dynamic range of the probe.

  • Buffer Preparation: Prepare a series of Citrate-Phosphate buffers ranging from pH 3.0 to pH 8.0 (0.5 pH increments).

  • Dye Addition: Add PBT-5-COOH (final conc. 5–10 µM) to each buffer aliquot.

  • Equilibration: Incubate for 10 minutes at room temperature.

  • Measurement:

    • Record UV-Vis absorption spectra (250–450 nm).[1]

    • Record Fluorescence emission spectra (Excitation: 340 nm; Emission: 360–600 nm).

  • Data Analysis: Plot Fluorescence Intensity (at λmax) vs. pH. Fit the curve to the Henderson-Hasselbalch equation to determine pKa.

Protocol C: Bioconjugation (Protein Labeling)

Use the 5-COOH group to label antibodies or BSA.[1]

Reagents:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Target Protein (1 mg/mL in PBS, pH 7.4)

Steps:

  • Activation: In a microcentrifuge tube, mix:

    • 10 µL PBT-5-COOH (10 mM in DMSO)

    • 10 µL EDC (100 mM in MES buffer, pH 6.0)

    • 10 µL NHS (100 mM in MES buffer, pH 6.0)

    • Incubate for 15 minutes at RT to form the NHS-ester.

  • Conjugation: Add the activated dye mixture to 500 µL of Protein solution (pH adjusted to 8.3 with Sodium Bicarbonate to favor amine reactivity).

    • Ratio: Aim for a 10–20 molar excess of dye over protein.

  • Incubation: React for 1–2 hours at RT in the dark with gentle shaking.

  • Purification: Remove unreacted dye using a PD-10 Desalting Column or Spin Column (MWCO 10kDa).[1] Elute with PBS.

  • Validation: Measure Absorbance at 280 nm (Protein) and 340 nm (Dye) to calculate the Degree of Labeling (DOL).

Protocol D: Live Cell Imaging (Lysosome Tracking)

Note: The free acid form is cell-impermeable at neutral pH.[1] For intracellular imaging, use the AM-ester derivative or electroporation, OR rely on endocytosis if conjugated to a ligand (e.g., Dextran).

Direct Staining (if cell permeable variant or high concentration used):

  • Culture: Grow HeLa or RAW264.7 cells on confocal dishes to 70% confluence.

  • Staining: Replace media with serum-free media containing 5 µM PBT-5-COOH .

  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Wash cells 3x with PBS to remove background.

  • Co-staining (Optional): Add LysoTracker Red (50 nM) for colocalization studies.

  • Imaging:

    • Excitation: 405 nm laser (common for UV/Blue dyes).

    • Emission: Collect 420–500 nm (Blue channel).

    • Observation: PBT-5-COOH should accumulate in acidic vesicles (lysosomes) due to proton trapping of the pyridine nitrogen.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation Dye concentration too high in aqueous buffer.Keep final concentration < 10 µM. Ensure DMSO < 1%. Use Pluronic F-127 (0.02%) to aid dispersion.
Low Fluorescence Fluorescence quenching by heavy metals or low Quantum Yield in water.Measure in organic solvent (EtOH) to verify dye integrity. Check if pH is too high (neutral form is often dimmer).
No Cell Uptake Carboxyl group is ionized (COO⁻) and cannot cross membrane.Esterify the carboxyl group (synthesize PBT-5-COOMe) or use microinjection.
Photobleaching High laser power.[1]Use lower laser intensity (1–5%) and minimize exposure time. PBTs are generally stable, but UV excitation is high-energy.

References

  • Benzothiazole Synthesis & Properties

    • Title: Synthesis and fluorescent properties of some benzothiazole derivatives.[1][2][3][4]

    • Source: Indian Journal of Chemistry (2012).
    • Context: Describes the Suzuki coupling methods and basic spectral properties of 2-arylbenzothiazoles.
    • [1]

  • pH Sensing Mechanisms

    • Title: Recent progress in the development of fluorescent probes for lysosomal pH.
    • Source:Analyst (2020).
    • Context: Explains the "proton trap" mechanism of pyridine-based probes in acidic organelles.
    • [1]

  • Metal Ion Sensing (Zn2+)

    • Title: A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions.[5]

    • Source:Talanta (2018).[5]

    • Context: Demonstrates the use of pyridine-thiazole scaffolds for selective Zn2+ sensing.[5]

  • Bioconjugation Techniques

    • Title: Bioconjugate Techniques (3rd Edition).[1]

    • Source: Hermanson, G. T. (Academic Press).
    • Context: The definitive guide for EDC/NHS coupling protocols referenced in Section 4.
    • [1]

Disclaimer: PBT-5-COOH is a research chemical.[1][3][6] Ensure all experiments are conducted under a fume hood with appropriate PPE. The protocols above are optimized for general research applications and may require fine-tuning for specific cell lines or analytes.

Sources

Application Notes and Protocols for Pyridinyl Benzothiazoles in H5N1 and SARS-CoV-2 Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Viruses and a Promising Chemical Scaffold

The global health landscape has been profoundly shaped by the emergence of novel respiratory viruses, most notably the highly pathogenic avian influenza (HPAI) H5N1 virus and the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). While distinct in their virology, both pathogens underscore the urgent need for broad-spectrum antiviral agents that can be rapidly deployed. The pyridinyl benzothiazole scaffold has emerged as a molecule of significant interest in this context. This heterocyclic chemical structure has demonstrated a notable range of biological activities, and recent research has illuminated its potential as a potent inhibitor of both H5N1 and SARS-CoV-2.[1][2][3]

This guide provides an in-depth technical overview and detailed protocols for researchers, scientists, and drug development professionals investigating the application of pyridinyl benzothiazoles against these two critical viral threats. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible research framework.

Part 1: The Scientific Foundation

The Pyridinyl Benzothiazole Scaffold: A Privileged Structure in Antiviral Research

The combination of pyridine and benzothiazole rings into a single molecular hybrid creates a structure with unique physicochemical properties that facilitate interactions with biological targets.[1][2] Benzothiazole derivatives have a documented history of diverse biological activities, including antiviral properties against a range of viruses.[4][5] Similarly, the pyridine moiety is a common feature in many approved antiviral drugs.[6] The strategic combination of these two pharmacophores has led to the development of novel compounds with enhanced bioactivity.[1][2]

Mechanism of Action: A Dual-Pronged Attack

Research into a novel series of benzothiazolyl-pyridine hybrids has revealed significant in vitro activity against both H5N1 and SARS-CoV-2.[1][3] The most potent compounds, particularly those substituted with fluorine atoms like compound 8h , have demonstrated a multi-faceted mechanism of action.

  • Against SARS-CoV-2: The primary mechanism appears to be the inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][3] This viral enzyme is essential for processing viral polyproteins, a critical step in the virus's replication cycle.[1] Inhibition of 3CLpro effectively halts viral replication, making it a prime target for antiviral therapeutics.[1][7] Molecular docking studies have shown that compounds like 8h fit effectively into the active site of the SARS-CoV-2 main protease (PDB ID: 6LU7).[1][3][8]

  • Against H5N1 Influenza: While the precise mechanism against H5N1 is less defined in the initial studies, the broad-spectrum activity of benzothiazole derivatives against influenza viruses suggests potential interaction with key viral or host proteins.[9] One highly plausible target is the host chaperone protein, Heat shock protein 90 (Hsp90).[9] Hsp90 is crucial for the stability and function of several influenza virus proteins, including the viral RNA polymerase subunits.[6][9] By inhibiting Hsp90, benzothiazole derivatives can disrupt the viral replication cycle at multiple points.[9]

The diagram below illustrates the proposed dual-target mechanism of action for pyridinyl benzothiazoles.

Mechanism_of_Action cluster_SARS SARS-CoV-2 Inhibition cluster_H5N1 H5N1 Influenza Inhibition sars_virus SARS-CoV-2 Virus polyprotein Viral Polyprotein sars_virus->polyprotein translates mpro 3CL Protease (Mpro) polyprotein->mpro cleaved by rep Viral Replication Blocked mpro->rep h5n1_virus H5N1 Virus viral_poly Viral Polymerase (PB1, PB2, PA) h5n1_virus->viral_poly requires hsp90 Host Hsp90 viral_poly->hsp90 stabilized by rep_h5n1 Viral Replication Blocked hsp90->rep_h5n1 compound Pyridinyl Benzothiazole (e.g., Compound 8h) compound->mpro Inhibits compound->hsp90 Inhibits

Caption: Proposed dual-target inhibitory mechanism of pyridinyl benzothiazoles.

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step protocols for evaluating the antiviral efficacy and cytotoxicity of pyridinyl benzothiazole compounds.

Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration at which a compound becomes toxic to the host cells. The MTT assay is a standard colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10] The concentration that reduces cell viability by 50% is known as the 50% cytotoxic concentration (CC50).

Cell Lines:

  • Vero E6 cells: For SARS-CoV-2 studies. These African green monkey kidney cells are highly susceptible to a wide range of viruses, including SARS-CoV-2, partly because they are deficient in interferon production, which allows for robust viral replication.[5][11]

  • MDCK (Madin-Darby Canine Kidney) cells: For H5N1 studies. This is the most widely used cell line for the isolation and propagation of human influenza viruses due to its high susceptibility.[12][13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture Vero E6 or MDCK cells in complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Trypsinize and count the cells. Adjust the cell suspension to a concentration of 1.2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate (1.2 x 10^4 cells/well).

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to form a confluent monolayer.

  • Compound Preparation and Addition:

    • Prepare a stock solution of the pyridinyl benzothiazole compound in DMSO.

    • Perform serial two-fold dilutions of the compound in culture medium to achieve a range of final concentrations for testing (e.g., from 100 µM down to 0.1 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include "cells only" (no compound) and "medium only" (no cells, no compound) controls.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C with 5% CO2. This duration is typically sufficient to observe cytotoxic effects.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

    • After incubation, add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

    • Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the CC50 value.

Protocol 2: H5N1 Antiviral Activity Assessment by Plaque Reduction Assay

Rationale: The plaque reduction assay is the gold standard for quantifying infectious virus particles.[14] Each plaque, a localized area of cell death, originates from a single infectious virus particle.[14] By treating infected cells with an antiviral compound, a reduction in the number or size of plaques indicates antiviral activity. This allows for the calculation of the 50% inhibitory concentration (IC50).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well).

    • Incubate for 24 hours at 37°C with 5% CO2.

  • Virus Infection:

    • On the day of the assay, wash the cell monolayers with sterile PBS.

    • Prepare serial dilutions of the H5N1 virus stock. The goal is to use a dilution that will produce 50-100 plaques per well.

    • In a separate tube, pre-incubate the virus dilution with various concentrations of the pyridinyl benzothiazole compound (below the CC50) for 1 hour at 37°C. Include a virus-only control and a cell-only control.

    • Inoculate the MDCK cell monolayers with 200 µL of the virus-compound mixture.

    • Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Agarose Overlay:

    • Prepare a 2X overlay medium (e.g., 2X MEM) and a 1.6% solution of low-melting-point agarose. Mix them in equal volumes just before use, ensuring the temperature is around 40-42°C.

    • The overlay medium should contain the same concentration of the test compound as used during the infection step. For influenza, TPCK-trypsin (1 µg/mL) must be included to cleave the hemagglutinin (HA) protein, which is necessary for viral entry into subsequent cells.

    • Aspirate the virus inoculum from the wells and gently add 2 mL of the agarose overlay.

    • Let the agarose solidify at room temperature, then incubate the plates inverted at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer with 1 mL of 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.

    • Plot the percentage of plaque reduction against the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: SARS-CoV-2 Antiviral Activity & Mechanism by 3CLpro Inhibition Assay

Rationale: Given that pyridinyl benzothiazoles are hypothesized to inhibit the SARS-CoV-2 main protease (3CLpro), a direct enzymatic assay is a powerful tool to confirm this mechanism.[1] Fluorogenic resonance energy transfer (FRET) based assays are commonly used. These assays utilize a peptide substrate that mimics the 3CLpro cleavage site, flanked by a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore is released, resulting in a detectable fluorescent signal. An effective inhibitor will prevent this cleavage and thus reduce the signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Obtain recombinant SARS-CoV-2 3CLpro enzyme and a corresponding FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

    • Prepare an assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).

  • Assay Procedure:

    • Perform the assay in a 384-well, black, flat-bottom plate.

    • Add 5 µL of assay buffer containing the test compound at various concentrations to each well. Include a positive control inhibitor (e.g., Lopinavir or GC376) and a negative control (DMSO vehicle).[1][8]

    • Add 5 µL of recombinant 3CLpro enzyme (final concentration ~50 nM) to each well.

    • Pre-incubate the enzyme and compound for 60 minutes at 37°C to allow for binding.

    • Initiate the reaction by adding 10 µL of the FRET substrate (final concentration ~20 µM).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) kinetically over 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and use non-linear regression to calculate the IC50 value.

The workflow for screening and validating pyridinyl benzothiazole compounds is summarized in the diagram below.

Experimental_Workflow cluster_antiviral Antiviral Efficacy Screening cluster_moa Mechanism of Action Studies start Synthesized Pyridinyl Benzothiazole Compounds cytotox Cytotoxicity Assay (MTT) on Vero E6 & MDCK Cells start->cytotox cc50 Determine CC50 cytotox->cc50 h5n1_assay H5N1 Plaque Reduction Assay (MDCK Cells) cc50->h5n1_assay Use non-toxic concentrations sars_assay SARS-CoV-2 Assay (e.g., CPE reduction) cc50->sars_assay Use non-toxic concentrations ic50 Determine IC50 h5n1_assay->ic50 sars_assay->ic50 mpro_assay SARS-CoV-2 3CLpro Inhibition Assay (FRET) ic50->mpro_assay hsp90_assay H5N1 - Hsp90 Binding/Inhibition Assay ic50->hsp90_assay hit Validated Hit Compound mpro_assay->hit hsp90_assay->hit

Caption: Workflow for antiviral screening and validation of pyridinyl benzothiazoles.

Part 3: Data Interpretation and Presentation

Summarizing Key Quantitative Data

Effective data presentation is key to comparing the efficacy and safety of different compounds. A well-structured table allows for at-a-glance assessment of the most promising candidates.

Table 1: Antiviral Activity and Cytotoxicity of Selected Pyridinyl Benzothiazole Derivatives

Compound IDTarget VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)% Inhibition (Concentration)
8h SARS-CoV-2Vero-E63.67>152>41.4-
8h H5N1MDCK---93% (0.5 µmol/µL)
8f SARS-CoV-2Vero-E6->152--
8f H5N1MDCK---88% (0.5 µmol/µL)
8g SARS-CoV-2Vero-E6->152--
8g H5N1MDCK---67% (0.5 µmol/µL)
14b SARS-CoV-2Vero-E670.48>1050>14.9-
Ribavirin H5N1MDCK---100% (0.5 µmol/µL)
Lopinavir SARS-CoV-2 3CLpro-129.8 µg/mL---
Data synthesized from Metwally, N. H., et al. (2023).[1]

Interpreting the Data:

  • Compound 8h stands out as the most potent derivative against both viruses.[1][3]

  • The Selectivity Index (SI) is a critical metric: a higher SI value indicates a more favorable safety profile, as the compound is effective against the virus at concentrations far below those that are toxic to host cells.

  • The presence of fluorine atoms in compounds 8f, 8g, and 8h appears to correlate with enhanced antiviral activity, a common observation in medicinal chemistry that can influence binding affinity and metabolic stability.[1][8]

  • Ribavirin and Lopinavir serve as essential positive controls, providing a benchmark against which the activity of the novel compounds can be measured. Ribavirin is a broad-spectrum nucleoside analog used against various RNA viruses, while Lopinavir is a known protease inhibitor.[1][15]

Conclusion and Future Directions

The pyridinyl benzothiazole scaffold represents a highly promising starting point for the development of novel antiviral agents with potential broad-spectrum activity against H5N1 and SARS-CoV-2. The protocols and insights provided in this guide offer a comprehensive framework for researchers to rigorously evaluate these and similar compounds. Future research should focus on in vivo efficacy studies in animal models, further elucidation of the H5N1 inhibitory mechanism, and structure-activity relationship (SAR) studies to optimize the potency and safety profile of this exciting class of molecules.

References

  • Metwally, N. H., Elgemeie, G. H., & Fahmy, F. G. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega. Available at: [Link]

  • Hatakeyama, S., et al. (2019). A humanized MDCK cell line for the efficient isolation and propagation of human influenza viruses. Scientific Reports. Available at: [Link]

  • Fazel, H., et al. (2017). Establishment of MDCK/FX Cell for Efficient Replication of Influenza Viruses. Jundishapur Journal of Microbiology. Available at: [Link]

  • Tomasič, T., et al. (2020). Anti-influenza virus activity of benzo[d]thiazoles that target heat shock protein 90. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). The Screening and Mechanism of Influenza-Virus Sensitive MDCK Cell Lines for Influenza Vaccine Production. Viruses. Available at: [Link]

  • Fung, A., et al. (2020). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. Nature Communications. Available at: [Link]

  • Metwally, N. H., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ResearchGate. Available at: [Link]

  • Ma, C., et al. (2020). Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening. ACS Pharmacology & Translational Science. Available at: [Link]

  • Patel, H., et al. (2021). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Pharmaceuticals. Available at: [Link]

  • Metwally, N. H., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. PubMed. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Request PDF. (2025). Anti-influenza virus activity of benzo[d]thiazoles that target heat shock protein 90. ResearchGate. Available at: [Link]

  • Rathnayake, A. D., et al. (2021). Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. Journal of Virology. Available at: [Link]

  • Metwally, N. H., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. PMC. Available at: [Link]

  • Vandyck, K., et al. (2020). Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. ACS Pharmacology & Translational Science. Available at: [Link]

  • Stwora-Wojczyk, M. M., et al. (2021). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties. JCI Insight. Available at: [Link]

  • Ogando, N. S., et al. (2020). SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology. Journal of General Virology. Available at: [Link]

  • El-Kafrawy, S. A., et al. (2023). Proof-of-concept for effective antiviral activity of an in silico designed decoy synthetic mRNA against SARS-CoV-2 in the Vero E6 cell-based infection model. Frontiers in Microbiology. Available at: [Link]

  • Mena, L., et al. (2021). Curcumin Inhibits In Vitro SARS-CoV-2 Infection In Vero E6 Cells through Multiple Antiviral Mechanisms. Molecules. Available at: [Link]

  • Tomasič, T., et al. (2020). Anti-influenza virus activity of benzo[d]thiazoles that target heat shock protein 90. HELDa. Available at: [Link]

  • El-Sabbagh, O. I., et al. (2020). Benzothiazoles as potential antiviral agents. Future Medicinal Chemistry. Available at: [Link]

  • Durai, P., & Ganesan, R. (2021). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. BioMed Research International. Available at: [Link]

  • Basak, S., et al. (2020). Simple and rapid plaque assay for recombinant baculoviruses expressing influenza hemagglutinin. SAGE Open Medicine. Available at: [Link]

  • Metwally, A. M., et al. (2020). Efficient Synthesis and Docking Studies of Novel Benzothiazole-Based Pyrimidinesulfonamide Scaffolds as New Antiviral Agents and Hsp90α Inhibitors. ACS Omega. Available at: [Link]

  • Al-Shdefat, R., et al. (2021). Virucidal Action Against Avian Influenza H5N1 Virus and Immunomodulatory Effects of Nanoformulations Consisting of Mesoporous Silica Nanoparticles Loaded with Natural Prodrugs. ResearchGate. Available at: [Link]

  • Rossi, F., et al. (2025). Approaches for inactivating highly pathogenic avian influenza H5N1 cattle isolate for safe containment level 2 laboratory practices. Journal of Virological Methods. Available at: [Link]

  • Yen, H.-L., et al. (2015). Ribavirin is effective against drug-resistant H7N9 influenza virus infections. eLife. Available at: [Link]

  • Bitesize Bio. (2024). How to Perform a Plaque Assay. YouTube. Available at: [Link]

  • Metwally, N. H., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega. Available at: [Link]

  • Microbiologics. (n.d.). Assay Development. Microbiologics. Available at: [Link]

  • Graci, J. D., & Cameron, C. E. (2001). Mechanisms of action of ribavirin in antiviral therapies. Reviews in Medical Virology. Available at: [Link]

  • Krammer, F. (2020). Antivirals Targeting the Neuraminidase. Cidara Therapeutics. Available at: [Link]

  • World Health Organization. (2025). L.1 Ribavirin. WHO. Available at: [Link]

  • Thomas, E., et al. (2004). Ribavirin Treatment Up-Regulates Antiviral Gene Expression via the Interferon-Stimulated Response Element in Respiratory Syncytial Virus-Infected Epithelial Cells. Journal of Virology. Available at: [Link]

  • de la Vega, M. Á., et al. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. Available at: [Link]

  • Khedkar, S. A., & Coutinho, E. C. (2014). QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents. Journal of Young Pharmacists. Available at: [Link]

  • ResearchGate. (n.d.). Ribavirin's antiviral activity and clinical uses. ResearchGate. Available at: [Link]

Sources

Application Note: High-Throughput Screening of Benzothiazole-Based Urease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Colorimetric Indophenol Protocol for Drug Discovery & Agricultural Chemistry

Introduction & Scientific Rationale

Urease (EC 3.5.1.[1]5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[2][3][4] This activity is a critical virulence factor for Helicobacter pylori in gastric ulcers and a primary cause of nitrogen loss in agriculture.[5]

Benzothiazole derivatives have emerged as a privileged scaffold for urease inhibition due to their ability to coordinate with the active site nickel ions and interact with the mobile flap of the enzyme active site. This application note details a robust, self-validating protocol for screening these compounds using the Indophenol (Berthelot) Method .

Why this protocol?

  • Sensitivity: The indophenol reaction detects nanomolar concentrations of ammonia, making it superior to pH-indicator-based assays (e.g., Phenol Red) for kinetic studies.

  • Solubility Management: Benzothiazoles are often lipophilic. This protocol explicitly addresses DMSO tolerance and solubility limits to prevent false negatives caused by precipitation.

  • Scalability: Designed for 96-well microplate formats to facilitate

    
     determination.
    
Experimental Design Strategy
2.1 Mechanism of Action & Detection

The assay relies on a two-step reaction cascade. First, urease hydrolyzes urea.[1][3][4][6][7] Second, the liberated ammonia reacts with phenol and hypochlorite in the presence of a nitroprusside catalyst to form indophenol blue, which absorbs strongly at 625–630 nm.[5]

Reaction 1 (Enzymatic):



Reaction 2 (Colorimetric Detection):



2.2 Control Systems[6]
  • Positive Control: Thiourea or Acetohydroxamic Acid (AHA) . AHA is a standard competitive inhibitor with a well-documented

    
     (~20-30 µM for Jack Bean Urease).
    
  • Vehicle Control: Buffer + DMSO (matching the highest inhibitor solvent concentration).

  • Background Blank: Buffer + Reagents (No Enzyme) to account for non-enzymatic urea hydrolysis or ammonia contamination.

Materials & Reagents
ReagentSpecificationRole
Enzyme Jack Bean Urease (Type IX)Target Enzyme (~50,000 units/g)
Substrate Urea (Molecular Biology Grade)Substrate
Buffer Phosphate Buffer (PBS), 100 mM, pH 7.4Reaction Medium
Reagent A 1% (w/v) Phenol + 0.005% (w/v) Sodium NitroprussideColor Developer (Chromogen)
Reagent B 0.5% (w/v) NaOH + 0.1% (v/v) NaOCl (Active Chlorine)Color Developer (Alkaline Oxidizer)
Inhibitor Benzothiazole DerivativesTest Compounds
Standard Acetohydroxamic Acid (AHA)Reference Inhibitor

Reagent Preparation Notes:

  • Enzyme Stock: Dissolve urease in PBS (pH 7.4) to a concentration of 5 U/mL. Prepare fresh on ice.

  • Reagent A (Phenol): Store in an amber bottle at 4°C. Light sensitive.

  • Reagent B (Alkali): Prepare fresh or store for max 1 week.

  • Test Compounds: Dissolve in 100% DMSO to create 10 mM stock solutions.

Protocol: 96-Well Microplate Assay
Step 1: Pre-Incubation (Enzyme-Inhibitor Binding)

Benzothiazoles often exhibit mixed-type inhibition; allowing time for the compound to access the active site is crucial for accurate


 values.
  • Dispense Buffer: Add 25 µL of 100 mM Phosphate Buffer (pH 7.4) to each well.

  • Add Enzyme: Add 25 µL of Urease solution (5 U/mL) to all wells except the Blank.

  • Add Inhibitor: Add 10 µL of test compound (varying concentrations).

    • Note: Final DMSO concentration must be

      
       to avoid denaturing the enzyme.
      
  • Incubate: Shake gently and incubate at 37°C for 15 minutes .

Step 2: Enzymatic Reaction
  • Add Substrate: Add 40 µL of Urea solution (20 mM in buffer) to each well.

  • Incubate: Incubate at 37°C for 30 minutes .

    • Critical: Ensure the plate is sealed to prevent ammonia loss if using extended incubation times.

Step 3: Colorimetric Development
  • Add Reagent A: Add 40 µL of Phenol-Nitroprusside solution.

  • Add Reagent B: Add 40 µL of Alkali-Hypochlorite solution.

  • Develop: Incubate at room temperature for 20–30 minutes . A blue color will develop.[5]

  • Read: Measure absorbance at 630 nm using a microplate reader.

Visualization of Assay Workflow

UreaseAssayWorkflow cluster_PreIncubation Phase 1: Pre-Incubation cluster_Reaction Phase 2: Catalysis cluster_Detection Phase 3: Detection Start Start: Reagent Prep Step1 Add 25 µL Buffer + 25 µL Urease (5 U/mL) Start->Step1 Step2 Add 10 µL Benzothiazole (Test Compound) Step1->Step2 Incubate1 Incubate 37°C 15 Minutes Step2->Incubate1 Step3 Add 40 µL Urea (20 mM) Incubate1->Step3 Incubate2 Incubate 37°C 30 Minutes Step3->Incubate2 Reaction Hydrolysis: Urea -> 2NH3 + CO2 Incubate2->Reaction Step4 Add 40 µL Phenol Reagent + 40 µL Alkali Reagent Reaction->Step4 Develop Develop Color 20-30 Mins (RT) Step4->Develop Read Measure Absorbance @ 630 nm Develop->Read

Caption: Step-by-step workflow for the 96-well microplate urease inhibition assay using the Indophenol method.

Data Analysis & Validation
6.1 Calculation of Inhibition

Calculate the percentage inhibition (


) for each concentration:


  • 
    : Absorbance of the vehicle control (Enzyme + DMSO + Urea).
    
  • 
    : Absorbance of the test well (Enzyme + Inhibitor + Urea).
    
  • Note: Subtract the Blank absorbance (No Enzyme) from all readings before calculation.

6.2 Determining

Plot


 (y-axis) against 

(x-axis). Fit the data using a non-linear regression (4-parameter logistic model) to determine the concentration required for 50% inhibition.
6.3 Kinetic Analysis (Lineweaver-Burk)

To determine the mechanism (Competitive vs. Mixed), perform the assay at varying urea concentrations (e.g., 2, 5, 10, 20, 40 mM) in the presence of fixed inhibitor concentrations.

  • Competitive:

    
     remains constant, 
    
    
    
    increases.
  • Non-Competitive:

    
     decreases, 
    
    
    
    remains constant.
  • Mixed: Both change. (Common for benzothiazoles interacting with active site thiols).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Precipitation Compound insolubility in aqueous buffer.Limit final DMSO to 5%. Check compound solubility. If turbid, spin down plate before reading or use a lower concentration range.
High Background Ammonia contamination in water/reagents.Use Milli-Q water.[8] Ensure glassware is acid-washed. Prepare fresh reagents.
Low Signal Enzyme denaturation or old reagents.Prepare fresh enzyme on ice. Ensure Phenol reagent is not oxidized (should be colorless/pale yellow, not pink).
Inconsistent Data Temperature fluctuations.Use a temperature-controlled plate reader or incubator.
References
  • Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia.[5] Analytical Chemistry, 39(8), 971–974. Link

  • Kot, M., et al. (2018). Benzothiazole derivatives as potential urease inhibitors: Synthesis, biological evaluation, and molecular docking studies. Chemical Biology & Drug Design. Link

  • Amtul, Z., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry, 9(14), 1323-1348. Link

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Urease (EC 3.5.1.5).[1][6] Sigma Quality Control Test Procedure. Link

  • BenchChem. (2025).[9] Application Notes and Protocols for Testing Urease Inhibitors. Link

Sources

Technical Guide: Cell-Based Profiling of 2-(Pyridin-4-yl)benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 2-(pyridin-4-yl)benzothiazole scaffold represents a privileged structure in medicinal chemistry, fusing a bicyclic benzothiazole ring with a pyridine moiety. This conjugation creates a planar, lipophilic pharmacophore capable of intercalating DNA or occupying the ATP-binding pockets of various kinases.

Recent studies indicate that derivatives of this class exhibit potent anticancer activity through distinct mechanisms:

  • PI3K/Akt/mTOR Modulation: Direct inhibition of survival signaling pathways.

  • Induction of Apoptosis: Activation of the intrinsic (mitochondrial) caspase cascade.

  • Cell Cycle Arrest: Blockade at the G2/M phase, often associated with tubulin interference or DNA damage.

This guide provides a standardized workflow for evaluating these derivatives, moving from stock preparation to complex mechanistic assays.

Material Preparation & Handling[1][2][3]

Solubility & Stock Solutions

Most 2-(pyridin-4-yl)benzothiazole derivatives are highly lipophilic (


). Proper solubilization is critical to prevent micro-precipitation in aqueous cell culture media, which causes false-negative toxicity results.
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

    • Why? High concentration stocks allow for minimal volume addition to cell media, keeping final DMSO concentration low.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

Working Solutions (The "Intermediate Step")

Critical Protocol: Do not add the 100% DMSO stock directly to the cell well. This creates a localized high-solvent "shock" zone that kills cells instantly before mixing.

  • Step A: Dilute the stock 1:10 in culture medium (or PBS) to create a 10X or 100X intermediate.

  • Step B: Vortex immediately to ensure dispersion.

  • Step C: Add the intermediate to the cell wells.

    • Target: Final DMSO concentration must be ≤ 0.5% (v/v) .[1]

    • Control: A "Vehicle Control" well containing 0.5% DMSO is mandatory.

Core Protocol: Cytotoxicity Screening (MTT/SRB)

The first tier of evaluation is determining the IC50 (half-maximal inhibitory concentration). While MTT is common, SRB (Sulforhodamine B) is often preferred for these derivatives because it measures protein content and is less sensitive to metabolic fluctuations caused by mitochondrial inhibitors.

Experimental Workflow

CytotoxicityWorkflow Start Cell Seeding (3-5k cells/well) Attach Attachment (24h, 37°C) Start->Attach Treat Compound Treatment (Serial Dilution) Attach->Treat Incubate Incubation (48-72h) Treat->Incubate Fix Fixation (TCA or Formalin) Incubate->Fix Stain Staining (SRB or MTT) Fix->Stain Read Read Absorbance (OD 540-570nm) Stain->Read

Figure 1: Standardized workflow for high-throughput cytotoxicity screening.[2]

Protocol Steps (SRB Method)
  • Seeding: Plate cells (e.g., MCF-7, HepG2) at 3,000–5,000 cells/well in 96-well plates.

    • Expert Note: Low density is crucial. If cells reach confluence before the assay ends, contact inhibition will mask the compound's antiproliferative effect.

  • Treatment: Add 2-(pyridin-4-yl)benzothiazole derivatives in a 5-point log dilution series (e.g., 0.1, 1, 10, 50, 100 µM).

  • Fixation: After 48h, add cold Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour.

  • Staining: Wash with water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base .

  • Quantification: Read OD at 510–540 nm.

Reference Data (Benchmarking)

Compare your results against established values for similar pharmacophores:

Cell LineTissue OriginTypical IC50 Range (µM)Mechanism Note
MCF-7 Breast0.5 – 15.0High sensitivity to PI3K modulation
HepG2 Liver2.0 – 20.0Often involves ROS generation
A549 Lung5.0 – 40.0Resistant to many standard agents
HUVEC Normal (Control)> 50.0Desired selectivity window

Mechanistic Validation: Apoptosis & Signaling[5]

Once cytotoxicity is confirmed, you must validate how the cells die. 2-(Pyridin-4-yl)benzothiazoles typically induce the Intrinsic Apoptotic Pathway .

Pathway Visualization

The following diagram illustrates the specific signaling cascade targeted by these derivatives, particularly the "PB11" class of compounds.

ApoptosisPathway Compound Benzothiazole Derivative PI3K PI3K Complex Compound->PI3K Inhibition Bax Bax (Pro-Apoptotic) Compound->Bax Indirect Activation AKT p-Akt (S473) PI3K->AKT Phosphorylation AKT->Bax Inhibition Bcl2 Bcl-2 (Anti-Apoptotic) AKT->Bcl2 Stabilization Mito Mitochondria (MOMP) Bax->Mito Translocation Bcl2->Mito Blocks CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Cleavage CytC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Death Apoptosis (DNA Fragmentation) Casp3->Death

Figure 2: Proposed mechanism of action involving PI3K inhibition and mitochondrial dysfunction.

Protocol: Annexin V/PI Flow Cytometry

This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Harvesting: Collect cells (including floating dead cells) by trypsinization.

    • Caution: Do not over-trypsinize; it can cleave phosphatidylserine receptors and affect Annexin binding.

  • Washing: Wash 2x with cold PBS.

  • Staining: Resuspend

    
     cells in 1X Binding Buffer . Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
    
  • Incubation: 15 min at Room Temperature in the dark.

  • Analysis: Analyze immediately on a flow cytometer (FL1 for FITC, FL2/FL3 for PI).

    • Expected Result: A shift from the viable quadrant (LL) to the early apoptotic quadrant (LR) indicates specific programmed cell death rather than non-specific necrosis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility in aqueous media.Reduce final concentration. Ensure DMSO stock is anhydrous.[3] Pre-warm media to 37°C before addition.
High Background (MTT) Mitochondrial reductase inhibition by compound.Switch to SRB or ATP-based assays (e.g., CellTiter-Glo) which are less prone to metabolic interference.
No IC50 Convergence Cell density too high (contact inhibition).Reduce seeding density by 50%. Ensure cells are in log-phase growth during treatment.
Vehicle Toxicity DMSO concentration > 0.5%.Optimize serial dilution to keep DMSO constant and below 0.5% in all wells.

References

  • Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers. NIH/PubMed. [Link] (Verified context from search result 1.1)

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. MDPI. [Link] (Verified context from search result 1.15)

  • Benzothiazole derivatives as anticancer agents. Taylor & Francis. [Link] (Verified context from search result 1.4)

  • 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Interaction with Urease. SciELO. [Link] (Verified context from search result 1.2)

Sources

Mechanistic Evaluation of Benzothiazole Scaffolds as Potent Apoptosis Inducers

Author: BenchChem Technical Support Team. Date: March 2026

A Multiparametric Protocol Guide for Drug Discovery

Abstract

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antitumor activity primarily through the induction of intrinsic (mitochondrial) apoptosis.[1][2] However, distinguishing true apoptotic induction from non-specific necrosis or off-target cytotoxicity requires a rigorous, multiparametric evaluation strategy. This application note outlines a validated workflow for characterizing benzothiazole compounds, moving from phenotypic screening to molecular mechanistic deconvolution.

Phase 1: Compound Handling & Cytotoxicity Screening

Objective: Determine the IC50 and establish the therapeutic window.

1.1 Compound Preparation (Critical Step)

Benzothiazoles are often lipophilic and poorly water-soluble. Improper handling leads to micro-precipitation in cell culture media, causing false-negative cytotoxicity data.

  • Solvent: Dissolve neat compound in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM).

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into pre-warmed culture media immediately prior to treatment. Ensure the final DMSO concentration is <0.5% (v/v) to prevent solvent toxicity.

1.2 Quantitative Cytotoxicity Assay (CCK-8/MTT)

While MTT is standard, CCK-8 (Cell Counting Kit-8) is recommended for benzothiazoles because it produces a water-soluble formazan dye, eliminating the solubilization step required in MTT that can be complicated by the compound's own solubility profile.

Protocol:

  • Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add benzothiazole derivatives at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include a DMSO vehicle control and a positive control (e.g., Cisplatin or Doxorubicin).

  • Incubation: Incubate for 24h, 48h, and 72h to determine time-dependency.

  • Development: Add 10 µL CCK-8 reagent per well. Incubate 1–4h at 37°C.

  • Measurement: Measure absorbance at 450 nm using a microplate reader.

  • Calculation:

    
    .
    
Phase 2: Confirmation of Apoptosis (Flow Cytometry)

Objective: Differentiate apoptosis (programmed death) from necrosis (accidental death).

2.1 Annexin V-FITC / Propidium Iodide (PI) Staining

Benzothiazoles typically induce phosphatidylserine (PS) externalization early in the apoptotic cascade. Annexin V binds PS in a


-dependent manner.[3][4]

Expert Insight:

  • Timing is Key: Analyze cells 12–24h post-treatment. Waiting 48h+ often results in "secondary necrosis" (late apoptotic cells losing membrane integrity), making it impossible to distinguish from primary necrosis.

  • Adherent Cells: Do not use vigorous trypsinization. Use Accutase or a gentle trypsin protocol, and collect the supernatant (floating cells are often the apoptotic ones).

Protocol:

  • Harvest: Collect

    
     cells (include floating cells). Wash with cold PBS.
    
  • Resuspend: Resuspend in 100 µL 1X Binding Buffer (HEPES-based with 2.5 mM

    
    ). Note: Without Calcium, Annexin V will not bind.
    
  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubate: 15 min at RT in the dark.

  • Analyze: Add 400 µL Binding Buffer and analyze via flow cytometry (FL1 for FITC, FL2/FL3 for PI) within 1 hour.

Data Interpretation:

Quadrant Annexin V PI Status Biological Meaning
Q3 (LL) Negative (-) Negative (-) Live Intact membrane, no PS exposure.
Q4 (LR) Positive (+) Negative (-) Early Apoptosis Membrane intact, PS flipped to outer leaflet.
Q2 (UR) Positive (+) Positive (+) Late Apoptosis Membrane compromised, PS exposed.[4]

| Q1 (UL) | Negative (-) | Positive (+) | Necrosis | Membrane ruptured, no PS exposure (rare in controlled assays). |

Phase 3: Mechanistic Deconvolution (The Intrinsic Pathway)

Objective: Confirm the mitochondrial mechanism of action (MOA) typical of benzothiazoles.

3.1 Mitochondrial Membrane Potential (

) Assay (JC-1)

Benzothiazoles frequently trigger Reactive Oxygen Species (ROS) generation, leading to mitochondrial depolarization. JC-1 is a ratiometric dye:

  • High Potential (Healthy): Forms J-aggregates (Red Fluorescence).

  • Low Potential (Apoptotic): Monomers (Green Fluorescence).[5]

Protocol:

  • Staining: Incubate treated cells with JC-1 (2 µM) for 20 min at 37°C.

  • Wash: Wash 2x with Assay Buffer.[6]

  • Visualization:

    • Fluorescence Microscopy: Healthy cells appear orange/red; apoptotic cells appear bright green.

    • Flow Cytometry: Plot FL2 (Red) vs. FL1 (Green). A shift from FL2-high to FL1-high indicates apoptosis.

3.2 Western Blotting for Apoptotic Markers

To validate the pathway, assay for the "Bcl-2 Rheostat" and Caspase activation.

Key Targets:

  • Bax (Pro-apoptotic): Expect upregulation or translocation to mitochondria.

  • Bcl-2 (Anti-apoptotic): Expect downregulation.

  • Caspase-3 & -9: Look for the cleaved (active) fragments (17/19 kDa for Casp-3).

  • PARP: Look for the 89 kDa cleaved fragment.

Expert Insight: Normalize the Bax/Bcl-2 ratio . A significant increase in this ratio is the definitive molecular signature of intrinsic apoptosis induced by benzothiazole derivatives.

Experimental Workflow Visualization

Benzothiazole_Workflow Start Benzothiazole Derivative Library Step1 Phase 1: Cytotoxicity Screen (CCK-8 / MTT) Start->Step1 Decision1 IC50 < 10-20 µM? Step1->Decision1 Discard Discard / Optimize Structure Decision1->Discard No Step2 Phase 2: Apoptosis Confirmation (Annexin V-FITC / PI) Decision1->Step2 Yes Step3 Phase 3: Mechanistic Deconvolution Step2->Step3 Mech1 Mitochondrial Potential (JC-1 Assay) Step3->Mech1 Mech2 Protein Expression (Western Blot: Bax, Bcl-2, Caspase-3) Step3->Mech2 Final Validated Apoptosis Inducer (Lead Candidate) Mech1->Final Mech2->Final

Caption: Figure 1. Hierarchical screening workflow for evaluating benzothiazole efficacy, filtering from general cytotoxicity to specific molecular mechanisms.

Mechanism of Action: The Intrinsic Pathway[2]

Apoptosis_Pathway Compound Benzothiazole Compound ROS ROS Generation (Oxidative Stress) Compound->ROS Induction Bcl2 Bcl-2 (Anti-apoptotic) ↓ Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) ↑ Compound->Bax Activation Mito Mitochondrial Depolarization (ΔΨm ↓) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 + Apaf-1 Bcl2->Mito Regulates Bax->Mito Pores Formation Casp3 Caspase-3 Cleavage Casp9->Casp3 PARP PARP Cleavage & DNA Fragmentation Casp3->PARP Apoptosis APOPTOSIS PARP->Apoptosis

Caption: Figure 2. Proposed signaling cascade for benzothiazole-induced apoptosis, highlighting the central role of the mitochondrial (intrinsic) pathway.

References
  • Spandidos Publications. "A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways." Oncology Reports.

  • PLOS ONE. "A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies."[7] PLOS ONE.

  • MDPI. "The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines." Molecules.

  • National Institutes of Health (PMC). "A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer." Frontiers in Pharmacology.

  • Abcam. "Annexin V detection protocol for apoptosis."[3] Abcam Protocols.

  • Thermo Fisher Scientific. "Annexin V Staining Protocol for Flow Cytometry." Thermo Fisher BestProtocols.

  • Cayman Chemical. "JC-1 Mitochondrial Membrane Potential Assay Kit Protocol." Cayman Chemical.

Sources

Advanced Protocol: Pyridinyl Benzothiazoles as Dual-Modality Molecular Imaging Agents for Neurodegenerative Proteinopathies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the complete workflow for utilizing pyridinyl benzothiazole derivatives as molecular imaging agents targeting amyloid-


 (A

) and tau aggregates. Unlike first-generation agents (e.g.,

C-PiB), pyridinyl variants offer tunable lipophilicity and extended metabolic stability. This guide covers the end-to-end protocol: from precursor selection and

F-radiosynthesis to in vitro binding validation and in vivo PET quantification.

Introduction: The Pyridinyl Benzothiazole Advantage

The benzothiazole scaffold (e.g., Thioflavin-T, PiB) is the gold standard for binding


-sheet rich fibrils. However, purely lipophilic benzothiazoles often suffer from high non-specific white matter retention.

The Pyridinyl Modification: Introducing a pyridine ring into the benzothiazole backbone achieves three critical optimizations:

  • Modulated Lipophilicity: The nitrogen heteroatom lowers

    
     (typically to 2.0–3.5), facilitating Blood-Brain Barrier (BBB) penetration while accelerating washout from healthy tissue.
    
  • Electronic "Push-Pull": The electron-deficient pyridine acts as an acceptor, creating a donor-acceptor (

    
    -conjugated) system ideal for fluorescence (optical imaging) and high-affinity binding.
    
  • Metabolic Stability: Pyridine rings are generally more resistant to oxidative defluorination compared to simple phenyl rings.

Part 1: Chemical Design & Radiosynthesis Protocol

Precursor Design

For PET imaging, Fluorine-18 (


F) is the preferred isotope (

min). The synthesis relies on nucleophilic aromatic substitution (

).
  • Leaving Group: A nitro (

    
    ) or trimethylammonium (
    
    
    
    ) group at the 6-position of the benzothiazole or the pyridine ring.
  • Protecting Groups: If secondary amines are present (e.g., methylamino), use BOC protection to prevent side reactions.

Automated F-Radiolabeling Protocol

Equipment: GE TRACERlab FX N Pro or equivalent synthesis module.

Reagents:

  • Precursor: 2 mg of Nitro-pyridinyl-benzothiazole precursor.

  • [

    
    F]Fluoride: Produced via 
    
    
    
    O(p,n)
    
    
    F reaction.
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) /

    
    .
    
  • Solvent: Anhydrous DMSO (0.5 mL).

Step-by-Step Workflow:

  • Trapping: Trap [

    
    F]fluoride on a QMA carbonate ion-exchange cartridge.
    
  • Elution: Elute into the reactor using K222/K2CO3 solution (

    
     mL MeCN/
    
    
    
    ).
  • Drying: Azeotropic drying at

    
    C under He flow and vacuum (repeat 2x with anhydrous MeCN) to remove all water. Critical: Water inhibits the nucleophilic fluorination.
    
  • Labeling: Add precursor in DMSO. Heat to

    
    C for 10 minutes.
    
  • Hydrolysis (if needed): If BOC-protected, add

    
     M HCl and heat at 
    
    
    
    C for 5 min, then neutralize with NaOH.
  • Purification: Semi-preparative HPLC (Column: C18; Mobile Phase: 40% MeCN / 60% Water + 0.1% TFA).

  • Formulation: Trapping on C18 Sep-Pak, wash with water, elute with EtOH, and dilute with saline for injection (<10% EtOH).

Visualization: Synthesis Logic

SynthesisWorkflow Cyclotron Cyclotron 18O(p,n)18F QMA QMA Cartridge Trapping Cyclotron->QMA [18F]- Drying Azeotropic Drying (K222/K2CO3) QMA->Drying Elution Reaction SnAr Reaction 130°C, DMSO Drying->Reaction Anhydrous [18F] HPLC HPLC Purification (C18 Column) Reaction->HPLC Crude Mixture HPLC->Reaction Recycle (Rare) Final Final Formulation (10% EtOH/Saline) HPLC->Final Pure Tracer

Caption: Workflow for automated


F-radiolabeling of pyridinyl benzothiazoles via nucleophilic substitution.

Part 2: In Vitro Validation Protocols

Before animal studies, binding affinity and specificity must be validated.

Thioflavin-T (ThT) Competition Assay

This assay determines the inhibition constant (


) of your non-radioactive standard against A

fibrils.

Protocol:

  • Fibril Preparation: Incubate A

    
     peptide (
    
    
    
    
    
    M) in PBS at
    
    
    C for 72h to form aggregates.
  • Assay Setup: In a 96-well black plate, mix:

    • A

      
       fibrils (
      
      
      
      nM final).
    • ThT (

      
      
      
      
      
      M final).
    • Test Compound (

      
       to 
      
      
      
      M serial dilution).
  • Measurement: Incubate for 30 min. Read Fluorescence (Ex: 440 nm / Em: 485 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Autoradiography (ARG)

Validates binding to native plaques in tissue.

Protocol:

  • Tissue: Fresh-frozen brain sections (10-20

    
    m) from transgenic mice (e.g., 5xFAD) or human AD post-mortem tissue.
    
  • Incubation: Apply 0.2 nM of

    
    F-Tracer onto slides. Incubate 45 min at RT.
    
  • Differentiation: Wash 3x 2 min in cold PBS, then dip in distilled water.

  • Exposure: Expose to phosphor screen for 12-24 hours. Scan on Typhoon or equivalent imager.

  • Self-Validation (Blocking): Adjacent sections must be co-incubated with 1

    
    M non-radioactive standard (cold ligand). Success Criteria: >80% signal reduction in blocked slides.
    

Part 3: In Vivo Imaging & Quantification

Preclinical PET/CT Protocol

Animal Model: 5xFAD or Tg2576 mice (Amyloid positive) vs. Wild Type (Control). Age: >9 months for robust plaque pathology.

Step-by-Step:

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Injection: Tail vein injection of 10–15 MBq (approx. 200–300

    
    Ci) of the 
    
    
    
    F-tracer.
  • Acquisition:

    • Dynamic Scan: Start acquisition immediately upon injection (0–60 min).

    • Static Scan: Alternatively, acquire 40–60 min post-injection.

  • Reconstruction: OSEM3D or FBP algorithm.

Data Analysis & Kinetic Modeling

To quantify specific binding, simple uptake (%ID/g) is often insufficient due to blood flow differences.

Standardized Uptake Value (SUV):



Binding Potential (


): 
Use the Logan Reference Tissue Model  or SRTM (Simplified Reference Tissue Model) .
  • Target Region: Cortex / Hippocampus.[1]

  • Reference Region: Cerebellum (devoid of A

    
     plaques).
    
Visualization: Quantification Logic

KineticModeling PET_Data Dynamic PET Data (0-60 min) CoReg Co-registration & Atlas Segmentation PET_Data->CoReg MRI Anatomical MRI (T2-weighted) MRI->CoReg TAC Time-Activity Curves (TAC) Extraction CoReg->TAC SRTM SRTM / Logan Plot (Non-invasive) TAC->SRTM Target: Cortex Ref: Cerebellum BPnd Binding Potential (BPnd) Specific Binding SRTM->BPnd R1 R1 (Perfusion ratio) Delivery SRTM->R1

Caption: Kinetic modeling workflow for extracting specific binding potential (


) using a reference tissue model.

Data Summary & Benchmarks

When evaluating new pyridinyl benzothiazoles, compare your data against these established benchmarks for high-quality imaging agents:

ParameterOptimal RangeRationale
Affinity (

)
< 10 nMHigh affinity required to bind low-density aggregates.
Lipophilicity (

)
2.0 – 3.5<2.0: Poor BBB penetration. >3.5: High non-specific binding.
Brain Uptake (2 min) > 5% ID/g (Mice)Indicates excellent initial BBB penetration.
Washout Ratio (

min)
> 5.0High ratio indicates rapid clearance from non-target tissue (low background).
Specific Binding Blockable > 80%Proves signal is target-specific, not off-target retention.

Troubleshooting Common Pitfalls

  • High Skull Uptake:

    • Cause: Defluorination of the tracer in vivo leads to free [

      
      F]fluoride binding to bone.
      
    • Solution: Modify the structure to avoid facile metabolic cleavage (e.g., avoid fluoromethyl groups; prefer fluoro-pyridinyl or fluoro-phenyl direct attachment). deuteration of the site can also slow metabolism.

  • Low Brain Signal:

    • Cause: P-glycoprotein (P-gp) efflux.

    • Solution: Pyridinyl derivatives can sometimes be P-gp substrates. Perform a study with a P-gp inhibitor (e.g., Cyclosporin A) to confirm. If confirmed, structural modification is needed.

  • High White Matter Binding:

    • Cause: Tracer is too lipophilic (

      
      ).
      
    • Solution: Introduce polar groups (e.g., polyethylene glycol chains) or rely on the pyridine nitrogen to lower

      
      .
      

References

  • Synthesis and evaluation of pyridylbenzofuran, pyridylbenzothiazole and pyridylbenzoxazole derivatives as 18F-PET imaging agents for β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters, 2012.[2]

  • Synthesis and Evaluation of Novel 18F Labeled 2-Pyridinylbenzoxazole and 2-Pyridinylbenzothiazole Derivatives. Journal of Medicinal Chemistry, 2012.

  • Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. Cancer Biotherapy and Radiopharmaceuticals, 2010.

  • Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents. Journal of Medicinal Chemistry, 2009.

  • Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 2017.[3] [4]

Sources

Application Note: Antiviral Screening Architectures for Benzothiazole-Pyridine Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The fusion of benzothiazole and pyridine pharmacophores creates a "privileged structure" in medicinal chemistry. Benzothiazoles often facilitate nucleic acid intercalation or viral entry inhibition, while pyridine moieties frequently target viral enzymes (e.g., polymerases or proteases) via hydrogen bonding in the active site.

However, screening these hybrids presents specific challenges:

  • Solubility: These planar, aromatic systems are prone to aggregation in aqueous media, leading to false negatives.

  • Interference: The redox potential of some benzothiazole derivatives can interfere with standard tetrazolium-based viability assays (e.g., MTT), necessitating alternative readouts like WST-8 (CCK-8).

This guide provides a validated, step-by-step workflow to screen these novel hybrids, moving from safety profiling to mechanistic deconvolution.

Strategic Workflow Visualization

The following flowchart illustrates the critical path for validating a novel hybrid. Note the "Go/No-Go" decision gates designed to save resources on non-viable candidates.

ScreeningWorkflow Start Compound Library (Benzothiazole-Pyridine Hybrids) Solubility QC: Solubility Check (DMSO/Media Stability) Start->Solubility Cytotox Phase 1: Cytotoxicity (CC50) Method: CCK-8 Assay Solubility->Cytotox Decision1 Selectivity Index (SI) > 10? Cytotox->Decision1 CPE Phase 2: Phenotypic Screen (EC50) Method: CPE Reduction Decision1->CPE Yes Discard Discard / Redesign Decision1->Discard No (Toxic) Plaque Phase 3: Confirmatory Assay Method: Plaque Reduction CPE->Plaque MOA Phase 4: Mechanism of Action Method: Time-of-Addition (TOA) Plaque->MOA Hit Lead Candidate Identified MOA->Hit

Figure 1: The Integrated Antiviral Screening Cascade. This hierarchical approach ensures that only non-cytotoxic, highly potent compounds proceed to labor-intensive mechanistic studies.

Pre-Screening: Compound Handling & Quality Control

Expert Insight: Benzothiazole-pyridine hybrids are often lipophilic. Improper solubilization is the #1 cause of variability in antiviral data.

  • Solvent: Dissolve stock compounds in 100% DMSO (Molecular Biology Grade) to 10-50 mM.

  • Storage: Aliquot into single-use amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles which induce precipitation.

  • Working Solution: Dilute into culture media immediately before use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity masking viral effects.

Phase 1: Cytotoxicity Profiling (The Safety Gate)

Why CCK-8? Traditional MTT assays rely on mitochondrial reductases. Some benzothiazole derivatives possess intrinsic redox activity that can non-enzymatically reduce MTT, producing false "viability" signals. We utilize CCK-8 (WST-8) , which is reduced extracellularly via an electron mediator, minimizing direct compound interference [1].

Protocol: CCK-8 Cytotoxicity Assay

Objective: Determine the 50% Cytotoxic Concentration (CC50).

  • Seeding: Seed host cells (e.g., Vero E6, A549, or MDCK) at

    
     cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Remove media. Add 100 µL of serial compound dilutions (e.g., 200 µM to 0.1 µM) in maintenance media.

    • Control A: Cells + Media + DMSO (Vehicle Control).

    • Control B: Media only (Blank).

  • Incubation: Incubate for 48–72 hours (matching the viral assay duration).

  • Development: Add 10 µL of CCK-8 reagent to each well. Avoid introducing bubbles.[1]

  • Readout: Incubate 1–4 hours until orange color develops. Measure Absorbance at 450 nm .

  • Calculation:

    
    
    Use non-linear regression to calculate CC50.
    

Phase 2: Phenotypic Efficacy (CPE Reduction)

Expert Insight: The Cytopathic Effect (CPE) reduction assay is the high-throughput workhorse. It measures the compound's ability to rescue cells from virus-induced death.[2]

Protocol: CPE Reduction

Objective: Determine the 50% Effective Concentration (EC50).

  • Infection: Seed cells as above. Infect with virus at a Multiplicity of Infection (MOI) of 0.01–0.1 (optimized to cause 100% CPE in controls within 72h).

  • Treatment: Immediately add serial dilutions of the benzothiazole-pyridine hybrid.

    • Virus Control: Virus + Cells (No drug).

    • Cell Control: Cells only (No virus).

  • Incubation: Incubate until Virus Control wells show >90% cell detachment/death (typically 48–72h).

  • Fixation & Staining:

    • Remove media carefully.[3]

    • Fix with 4% Formaldehyde (20 min).

    • Stain with 0.5% Crystal Violet (30 min).

    • Wash with water and dry.

  • Quantification: Solubilize stain with 100% Methanol (or 33% Acetic Acid) and read Absorbance at 570 nm .

  • Selectivity Index (SI):

    
    
    Target SI > 10 for hit progression.
    

Phase 4: Mechanism of Action (Time-of-Addition)

Rationale: Once a hit is confirmed, we must determine when it acts. Benzothiazole-pyridines can act as Entry Inhibitors (blocking attachment/fusion) or Replication Inhibitors (targeting Polymerase/Protease). The Time-of-Addition (TOA) assay distinguishes these by varying the drug introduction time relative to infection [2].[4]

Visualizing the TOA Logic

The following diagram maps the drug addition times to the viral lifecycle stages.

TOA_Logic cluster_legend Interpretation T_minus Pre-Treatment (-1h to 0h) Entry Viral Entry (Attachment/Fusion) T_minus->Entry Target: Host Receptor or Virion Integrity T_zero Co-Treatment (0h to 1h) T_zero->Entry Target: Binding/Entry T_plus Post-Treatment (2h, 4h, 6h...) Rep Replication (Translation/Genome Synthesis) T_plus->Rep Target: Polymerase/Protease (e.g., SARS-CoV-2 Mpro) Legend1 Inhibition at -1h/0h only = Entry Inhibitor Legend2 Inhibition at +2h/+4h = Replication Inhibitor

Figure 2: Time-of-Addition (TOA) Assay Logic. Differentiating between entry inhibition (characteristic of some benzothiazoles) and enzymatic inhibition (characteristic of pyridine-based protease inhibitors).

Protocol: Time-of-Addition
  • Synchronization: Cool cells and virus to 4°C for 1 hour to allow binding but not entry (optional, for high precision).

  • Experimental Arms:

    • Pre-treatment: Incubate cells with drug for 2h before infection. Wash drug away, then infect.

    • Co-treatment: Add drug and virus simultaneously for 1h. Wash, then add drug-free media.

    • Post-treatment: Infect cells for 1h. Wash. Add drug at t=2h, 4h, 6h, 8h post-infection.

  • Harvest: Collect supernatant at 24h (one replication cycle).

  • Readout: Quantify viral titer via Plaque Assay or RT-qPCR.[5]

  • Interpretation:

    • If efficacy drops when added post-infection: Entry Inhibitor .

    • If efficacy remains high when added 2-4h post-infection: Replication Inhibitor (likely targeting Mpro or RdRp) [3].

Data Reporting & Analysis

Summarize your findings in the following format for internal review or publication.

Compound IDCC50 (µM)EC50 (µM)SI (CC50/EC50)Primary MOA (TOA Result)
Hybrid-8f >2002.5>80Replication (Protease)
Hybrid-14a 5010.05Entry (Non-specific)
Remdesivir >1000.7>140Replication (Control)

References

  • Daelemans, D., et al. A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 2011. [Link]

  • Metwally, N.H., et al. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses.[6] ACS Omega, 2023.[6] [Link]

Sources

Strategic Synthesis and Application of Thiazole-5-Carboxylic Acid Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazole-5-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the structural core for blockbuster kinase inhibitors like Dasatinib (Sprycel) and emerging anti-infective agents. Unlike its 4-carboxylic acid isomer (common in febuxostat derivatives), the 5-carboxylic acid variant offers unique vector geometry for hydrogen bonding and pi-stacking interactions within ATP-binding pockets. This application note provides a rigorous technical guide for the synthesis, functionalization, and scale-up of thiazole-5-carboxylic acid intermediates, contrasting traditional linear approaches with high-efficiency convergent strategies.

Strategic Synthetic Pathways

The synthesis of thiazole-5-carboxylic acid derivatives generally follows two distinct logical frameworks: the Linear "Post-Cyclization" Route and the Convergent "Pre-Functionalized" Route . Choosing the correct pathway is critical for yield optimization, particularly when installing sterically hindered amide motifs (e.g., the 2-chloro-6-methylaniline moiety in Dasatinib).

Pathway A: The Linear Route (Traditional)
  • Mechanism: Hantzsch cyclization of

    
    -halo-
    
    
    
    -keto esters with thiourea to form ethyl 2-aminothiazole-5-carboxylate, followed by saponification and amide coupling.
  • Limitation: The subsequent amide coupling is often sluggish with electron-deficient or sterically crowded anilines due to the deactivated nature of the thiazole-5-carbonyl center.

  • Best For: Simple aliphatic amines or unhindered anilines.

Pathway B: The Convergent Route (Advanced)
  • Mechanism: Construction of the amide bond before ring closure using an

    
    -functionalized acrylamide precursor.
    
  • Advantage: Bypasses the difficult late-stage amide coupling.

  • Best For: Complex, sterically hindered targets (e.g., Dasatinib).

Visual Workflow: Linear vs. Convergent Synthesis

ThiazoleSynthesis cluster_0 Linear Route cluster_1 Convergent Route (Dasatinib Strategy) Start_Linear Ethyl 3-ethoxyacrylate Bromination α-Bromination Start_Linear->Bromination Thiourea Thiourea Cyclization Bromination->Thiourea Ester Ethyl 2-aminothiazole- 5-carboxylate Thiourea->Ester Hydrolysis Hydrolysis (LiOH/NaOH) Ester->Hydrolysis Acid Thiazole-5- carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (HATU/EDC) Acid->Coupling Difficult for hindered amines Product_Linear Target Carboxamide Coupling->Product_Linear Start_Convergent 3-Ethoxyacryloyl Chloride Amide_Form Amide Formation (Aniline) Start_Convergent->Amide_Form Acrylamide N-Aryl-3- ethoxyacrylamide Amide_Form->Acrylamide NBS_Thiourea NBS / Thiourea (One-Pot) Acrylamide->NBS_Thiourea Key Step Product_Convergent Target Carboxamide NBS_Thiourea->Product_Convergent High Yield

Figure 1: Comparison of Linear vs. Convergent synthetic strategies. The convergent route is preferred for bulky substrates to avoid low-yield late-stage couplings.

Detailed Experimental Protocols

Protocol A: Convergent Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol utilizes the "Dasatinib Strategy" to install a highly hindered amide.

Reagents:

  • 2-Chloro-6-methylaniline[1][2][3][4]

  • 3-Ethoxyacryloyl chloride[2]

  • N-Bromosuccinimide (NBS)

  • Thiourea[2][3][5][6][7][8]

  • Solvents: THF, Pyridine, Ethanol/Water

Step 1: Preparation of the Acrylamide Intermediate

  • Setup: Charge a 3-neck round-bottom flask with 2-chloro-6-methylaniline (1.0 equiv) and pyridine (1.5 equiv) in anhydrous THF (10 vol). Cool to 0–5 °C.[2][4]

  • Addition: Add 3-ethoxyacryloyl chloride (1.5 equiv) dropwise, maintaining internal temperature <10 °C.

  • Reaction: Warm to 20 °C and stir for 2 hours. Monitor by TLC/HPLC for consumption of aniline.

  • Workup: Quench with 1N HCl. Extract with ethyl acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide as a solid.

Step 2: One-Pot Bromination and Cyclization

  • Bromination: Dissolve the acrylamide intermediate (1.0 equiv) in a mixture of 1,4-dioxane and water (2:1 ratio). Cool to 0 °C. Add NBS (1.05 equiv) portion-wise. Stir for 1 hour to form the

    
    -bromo intermediate in situ.
    
  • Cyclization: Add thiourea (1.2 equiv) directly to the reaction mixture. Heat to 80 °C for 2–4 hours.

  • Isolation: Cool the mixture to room temperature. Neutralize with aqueous NH₄OH to pH ~8. The product, 2-aminothiazole-5-carboxamide , will precipitate.[4]

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol/water if necessary.

    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)[3]

Protocol B: General Amide Coupling from Thiazole-5-Carboxylic Acid (Linear Route)

Use this protocol for non-hindered amines or when the carboxylic acid is purchased commercially.

Reagents:

  • Thiazole-5-carboxylic acid (or 2-amino protected variant)[1][2][3][4][6]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Target Amine (1.1 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve thiazole-5-carboxylic acid (1.0 equiv) in DMF (10 vol). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) and stir at room temperature for 10 minutes to form the activated ester.

  • Amine Addition: Add the target amine (1.1 equiv). Stir at room temperature for 4–16 hours.

  • Workup: Dilute with ethyl acetate (30 vol). Wash with 10% LiCl solution (to remove DMF), saturated NaHCO₃, and brine.

  • Note on Reactivity: If the amine is unreactive, switch to Oxalyl Chloride/DMF (cat.) in DCM to generate the acid chloride intermediate, which is more reactive than the HATU ester.

Key Reactivity Insights & Troubleshooting

Regioselectivity (4- vs 5-Position)

Researchers often confuse thiazole-4-carboxylic acid (derived from pyruvate derivatives) with thiazole-5-carboxylic acid (derived from


-keto esters/formates).
  • Differentiation: In ¹H NMR, the C4-proton of a 2,5-disubstituted thiazole typically appears as a singlet around 7.5–8.0 ppm . In contrast, the C5-proton of a 2,4-disubstituted thiazole is more upfield (~7.0 ppm ).

  • Structural Validation: Always confirm regiochemistry using HMBC NMR (coupling between the carbonyl carbon and the ring proton).

Solubility Challenges

Thiazole-5-carboxylic acids, particularly 2-amino derivatives, are zwitterionic and poorly soluble in non-polar solvents.

  • Solution: Protect the 2-amino group (e.g., N-Boc or N-Cbz) early in the synthesis to improve solubility in DCM/EtOAc during workups.

  • Salt Formation: For storage, convert the acid to its hydrochloride salt, which is more stable and easier to handle than the zwitterion.

Stability

The thiazole ring is generally stable, but the 5-carboxylic acid can undergo decarboxylation under high-temperature acidic conditions (e.g., refluxing HCl).

  • Prevention: Perform ester hydrolysis using mild basic conditions (LiOH/THF/Water) at room temperature rather than acidic hydrolysis.

Quantitative Comparison of Coupling Reagents

For the linear synthesis route, the choice of coupling reagent drastically affects yield.

Coupling ReagentSubstrate TypeTypical YieldComments
EDC / HOBt Primary Alkyl Amines70–85%Standard conditions; easy workup.
HATU / DIPEA Aryl Amines (Anilines)60–80%High cost; difficult to remove urea byproduct.
T3P (Propylphosphonic anhydride) Sterically Hindered Amines50–75%Low epimerization risk; easy workup (water soluble).
Oxalyl Chloride (Acid Chloride) Very Weak Nucleophiles80–95%Most reactive; requires anhydrous conditions.

References

  • Dasatinib Synthesis & Convergent Strategy

    • Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry, 2006, 49(23), 6819–6832.

  • Hantzsch Thiazole Synthesis Mechanism

    • Hantzsch, A. "Ueber die Synthese des Thiazols und seiner Derivate." Justus Liebigs Annalen der Chemie, 1888.

  • Amide Coupling Protocols (HATU/EDC)

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

  • Thiazole Scaffold in Drug Discovery

    • Mishra, C.B., et al. "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents." Current Drug Discovery Technologies, 2020.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Benzothiazole Carboxylic Acids for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with benzothiazole carboxylic acids and encountering solubility challenges in their cell-based assays. Benzothiazole derivatives are a promising class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, their often hydrophobic nature, a common trait for many new chemical entities, can lead to poor aqueous solubility, significantly impacting the accuracy and reliability of in vitro experimental results.[4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these solubility hurdles and ensure the integrity of your cell-based assays.

I. Frequently Asked Questions (FAQs)

Q1: Why are my benzothiazole carboxylic acid compounds poorly soluble in aqueous cell culture media?

A1: The limited aqueous solubility of many benzothiazole derivatives stems from their molecular structure. The benzothiazole core is a fused heterocyclic ring system that is inherently hydrophobic. While the carboxylic acid group provides a potential site for ionization and improved solubility, the overall lipophilicity of the molecule often dominates, especially in larger, more complex derivatives.[1][6] This characteristic is a common challenge in modern drug discovery, with over 70% of new chemical entities exhibiting poor water solubility.[7]

Q2: What are the consequences of poor compound solubility in my cell-based assays?

A2: Poor solubility is not just an inconvenience; it can lead to several critical experimental issues that compromise your data:

  • Compound Precipitation: The most immediate consequence is the compound falling out of solution in your aqueous assay buffer or cell culture media.[6][8] This can be observed as visible particulates, cloudiness, or a film on the surface of your culture plates.

  • Inaccurate Concentration and Potency: When a compound precipitates, the actual concentration in solution is lower than the intended concentration. This leads to an underestimation of the compound's true potency, potentially resulting in false negatives or artificially high IC50 values.[9][10]

  • Assay Artifacts and Interference: Precipitated compound particles can interfere with assay readouts, particularly in imaging-based assays or those that measure light scattering or absorbance.[11] These artifacts can be misinterpreted as biological effects.

  • Cellular Toxicity: High concentrations of undissolved compound can cause physical stress to cells, and the organic solvents used to initially dissolve the compound can also be toxic at higher concentrations.[12][13]

Q3: My compound is dissolved in 100% DMSO, but it precipitates when I add it to the cell culture medium. What is happening?

A3: This phenomenon is known as "solvent shock."[8] While your benzothiazole carboxylic acid may be soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), this solubility does not guarantee its solubility in the aqueous environment of your cell culture medium. When the DMSO stock is diluted into the medium, the dramatic decrease in the organic solvent concentration causes the poorly water-soluble compound to rapidly precipitate.[8]

Q4: Can I just filter out the precipitate and use the remaining solution?

A4: Filtering out the precipitate is generally not recommended. The concentration of the compound in the remaining solution will be unknown and will not reflect your intended experimental concentration. This will lead to inaccurate and uninterpretable results. The goal should be to prevent precipitation in the first place.

II. Troubleshooting Guide: Strategies to Enhance Solubility

This section provides a systematic approach to improving the solubility of your benzothiazole carboxylic acids for cell-based assays. The strategies are presented in a stepwise manner, starting with the simplest and most common techniques.

Strategy 1: pH Adjustment

The carboxylic acid moiety on your benzothiazole derivative is a key handle for manipulating solubility. By increasing the pH of the solution, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[14][15]

Scientific Rationale:

Carboxylic acids are weak acids and exist in equilibrium between their protonated (less soluble) and deprotonated (more soluble) forms.[15] According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the carboxylic acid, the deprotonated, more soluble form will predominate.

Step-by-Step Protocol for pH-Mediated Solubilization:
  • Determine the pKa: If the pKa of your specific benzothiazole carboxylic acid is not known, you can estimate it or find values for similar structures in the literature.

  • Prepare a Basic Stock Solution: Instead of dissolving your compound in 100% DMSO, try preparing a stock solution in a dilute basic solution, such as 10-50 mM NaOH or a basic buffer like PBS at a pH of 7.4 or higher. Gentle warming and vortexing may aid dissolution.

  • Serial Dilution in Buffered Media: Perform serial dilutions of your basic stock solution directly into your buffered cell culture medium. The buffering capacity of the medium should maintain a physiological pH, keeping your compound in its soluble, deprotonated state.

  • Final pH Verification: It is good practice to measure the final pH of your highest concentration working solution to ensure it is within a physiologically acceptable range for your cells.

Parameter Recommendation Rationale
Initial Solvent Dilute NaOH (10-50 mM) or basic buffer (e.g., PBS, pH > 7.4)To deprotonate the carboxylic acid and form a soluble salt.
Working Solution pH Maintain within physiological range (typically 7.2-7.4)To ensure cell viability and prevent pH-induced artifacts.
Strategy 2: Co-Solvent Systems

If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can help to increase the solubility of your compound in the final assay medium.[16]

Scientific Rationale:

Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for lipophilic compounds to remain in solution.[16]

Common Co-solvents for Cell-Based Assays:
  • Dimethyl Sulfoxide (DMSO): The most widely used co-solvent due to its high solubilizing power.[17] However, it can be toxic to cells at concentrations above 0.5-1%.[12][18]

  • Ethanol: Another common solvent, but it can also be cytotoxic at higher concentrations.[12]

  • Polyethylene Glycol (PEG): Particularly PEG 300 or 400, can be a less toxic alternative to DMSO for some compounds and cell lines.[19]

  • N,N-Dimethylacetamide (DMAc): An FDA-approved excipient that can be used as a co-solvent.[17]

Step-by-Step Protocol for Utilizing Co-solvents:
  • Determine Solvent Tolerance of Your Cells: Before using a co-solvent in your assay, it is crucial to determine the maximum concentration that your specific cell line can tolerate without affecting viability or the biological endpoint you are measuring. This is typically done by running a solvent-only dose-response curve.

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock solution.

  • Intermediate Dilutions: If necessary, perform intermediate dilutions of your primary stock in the same co-solvent.

  • Final Dilution into Media: Perform the final dilution of your compound into the cell culture medium, ensuring that the final concentration of the co-solvent does not exceed the predetermined tolerance limit of your cells (ideally ≤ 0.1% to 0.5%).[8]

  • Control for Solvent Effects: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the co-solvent used to dissolve your compound.

Strategy 3: Use of Excipients

For particularly challenging compounds, the use of solubilizing excipients can be a powerful approach.

Scientific Rationale:

Excipients are pharmacologically inactive substances that can improve the solubility of a drug through various mechanisms, such as forming inclusion complexes or micelles.

Recommended Excipients:
  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your benzothiazole carboxylic acid, forming a more water-soluble inclusion complex.[7][17] β-cyclodextrin and its derivatives, such as sulfobutylether β-cyclodextrin (SBE-β-CD), are commonly used.[17]

  • Surfactants: Non-ionic surfactants like Cremophor EL can aid in solubilization by forming micelles that entrap the hydrophobic compound.[17]

Step-by-Step Protocol for Cyclodextrin-Mediated Solubilization:
  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., SBE-β-CD) in deionized water or your assay buffer.

  • Prepare Drug Solution: Dissolve your benzothiazole carboxylic acid in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Form the Complex: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.

  • Equilibrate: Allow the mixture to stir for a defined period (e.g., several hours to overnight) to facilitate the formation of the inclusion complex.

  • Remove Organic Solvent (if necessary): If a significant amount of organic solvent was used, it may need to be removed, for example, by rotary evaporation.

  • Use in Assay: The resulting aqueous solution of the drug-cyclodextrin complex can then be used for your cell-based assays.

Troubleshooting Flowchart

Here is a decision-making workflow to guide you through the process of improving the solubility of your benzothiazole carboxylic acids.

Solubility_Troubleshooting start Start: Compound Precipitation Observed ph_adjust Strategy 1: pH Adjustment (Dissolve in dilute base) start->ph_adjust check1 Is the compound soluble? ph_adjust->check1 cosolvent Strategy 2: Co-solvent System (e.g., DMSO, PEG) check2 Is the compound soluble? cosolvent->check2 excipient Strategy 3: Use of Excipients (e.g., Cyclodextrins) check3 Is the compound soluble? excipient->check3 check1->cosolvent No success Proceed with Cell-Based Assay check1->success Yes check2->excipient No check2->success Yes check3->success Yes consult Consult with a Formulation Scientist or consider chemical modification check3->consult No

Caption: A decision-making workflow for troubleshooting solubility issues.

III. Final Recommendations

  • Early Assessment: Evaluate the solubility of your compounds early in the drug discovery process.[9]

  • Systematic Approach: Follow a systematic approach to troubleshooting, starting with the simplest methods.

  • Proper Controls: Always include appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients.

  • Documentation: Carefully document your solubilization protocols for each compound to ensure reproducibility.

By implementing these strategies, you can overcome the challenges of working with poorly soluble benzothiazole carboxylic acids and generate high-quality, reliable data in your cell-based assays.

IV. References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Ardena. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Ritika, S., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). ResearchGate. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3). Journal of Chemical Reviews. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). PMC. [Link]

  • Common Cell Culture Problems: Precipitates. (n.d.). BenchSci. [Link]

  • Synthesis and various biological activities of benzothiazole derivative. (2023, September 2). International Journal of Pharmaceutical Sciences and Research. [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. (1978, September). PubMed. [Link]

  • Given the data in Problem 47:b. What pH would you make the water... (2024, August 4). Pearson. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). PMC. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). SpringerLink. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). The Cell Culture Dish. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. (2014, December 1). ResearchGate. [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023, June 9). PMC. [Link]

  • In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. (2022, October 26). MDPI. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025, November 11). ResearchGate. [Link]

  • Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. (2018, July 23). MDPI. [Link]

  • Interference and Artifacts in High-content Screening. (2025, May 28). Assay Guidance Manual - NCBI - NIH. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024, June 16). MDPI. [Link]

  • Improving the Bio-Availability of Drugs Through Their Chemistry. (2015, May 31). Contract Pharma. [Link]

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2024, November 13). ResearchGate. [Link]

Sources

Optimizing reaction conditions for the synthesis of 2-substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzothiazole Synthesis Technical Support Center.

Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization and Troubleshooting for 2-Substituted Benzothiazole Scaffolds

Introduction: The "Swiss Army Knife" of Heterocycles

You are likely here because the 2-substituted benzothiazole moiety is critical to your work—whether you are developing antitumor agents, amyloid-binding dyes, or organic light-emitting diodes (OLEDs).

While the scaffold is versatile, the chemistry is often plagued by three "silent killers":

  • Oxidative Dimerization: The rapid formation of 2,2'-dithiodianiline from 2-aminothiophenol.

  • Harsh Conditions: The historical reliance on Polyphosphoric Acid (PPA) at 200°C, which destroys sensitive functional groups.

  • Purification Nightmares: Separating the "grease" of unreacted thiols from your crystalline product.

This guide is not a textbook. It is a troubleshooting workflow designed to optimize your specific reaction conditions.

Part 1: Route Selection Triage

Before optimizing, ensure you are on the correct synthetic path. Use the decision matrix below to select the methodology that matches your available starting materials and functional group tolerance.

RouteSelection Start Select Starting Material Aldehyde Aldehyde (R-CHO) Start->Aldehyde Acid Carboxylic Acid (R-COOH) Start->Acid Haloarene Haloarene/Thioamide (C-H Activation) Start->Haloarene Oxidative Oxidative Condensation Aldehyde->Oxidative Condensation Dehydrative Cyclization Acid->Condensation MetalCat Transition Metal Catalysis Haloarene->MetalCat Green Protocol A: Green/Photocatalytic (High FG Tolerance) Oxidative->Green Sensitive Groups Standard Protocol B: Solid Acid/Oxidant (Scalable) Oxidative->Standard Robust Substrates Microwave Protocol C: Microwave/PPA Esters (Fast, Solvent-Free) Condensation->Microwave Avoid PPA PdCu Protocol D: Pd/Cu Catalyzed (Intramolecular C-S) MetalCat->PdCu Regiocontrol needed

Figure 1: Synthetic route decision matrix. Select your protocol based on substrate availability and sensitivity.

Part 2: The Oxidative Condensation (Aldehyde Route)

The Core Issue: The reaction between 2-aminothiophenol and an aldehyde requires an oxidant to convert the intermediate benzothiazoline to benzothiazole. If the oxidant is too strong or the environment too basic, the thiol starting material dimerizes to 2,2'-dithiodianiline (the "Disulfide Trap") before it can react with the aldehyde.

Mechanism & Causality

Understanding the mechanism is the only way to troubleshoot low yields.

Mechanism Reactants 2-Aminothiophenol + Aldehyde SchiffBase Imine Intermediate (Schiff Base) Reactants->SchiffBase -H2O Disulfide SIDE REACTION: Disulfide Dimer Reactants->Disulfide O2 / Slow Kinetics Cyclization Intramolecular Thiol Attack SchiffBase->Cyclization Benzothiazoline Benzothiazoline (Unstable) Cyclization->Benzothiazoline Oxidation Dehydrogenation (-2H) Benzothiazoline->Oxidation Oxidant Required Product 2-Substituted Benzothiazole Oxidation->Product

Figure 2: Mechanistic pathway. Note that the 'Disulfide' side reaction competes with the initial Schiff base formation.

Protocol A: The "Green" Photocatalytic Method

Best for: Substrates sensitive to strong acids or metal catalysts.

Theory: Recent work utilizes visible light and air as the oxidant, often mediated by a photosensitizer (like Eosin Y or Riboflavin) or simply using the in situ generated disulfide as a transient photosensitizer [1, 2].

Step-by-Step:

  • Mix: 1.0 equiv 2-aminothiophenol + 1.0 equiv Aldehyde in Ethanol/Water (1:1).

  • Catalyst: Add 1 mol% Eosin Y (or simply run open to air if using high-intensity blue LED).

  • Irradiate: Stir under Blue LED (approx. 450 nm) or sunlight at RT for 2-4 hours.

  • Monitor: TLC will show the disappearance of the thiol (high Rf) and appearance of the fluorescent benzothiazole.

Protocol B: Solid Acid/Oxidant (Scalable)

Best for: Gram-scale synthesis where filtration is the preferred purification.

Theory: Using a solid support like Silica-supported


 or 

acts as both a Lewis acid to drive the imine formation and an oxidant for the final step [3].

Optimization Table: Comparing Oxidants

Oxidant SystemReaction TimeYieldProsCons
Air/DMSO 12-24 h60-75%Cheap, simpleSlow, difficult to remove DMSO

/ HCl
1 h85-94%Fast, water byproductCan over-oxidize S to sulfoxides
Ammonium Persulfate 2-3 h80-90%High yield, easy workupRequires stoichiometric oxidant
Blue LED / Air 4-6 h85-95%Greenest, mildestRequires light source setup

Part 3: Troubleshooting & FAQs

Ticket #001: "My product is an oil and smells like rotten eggs/garlic."

  • Diagnosis: You have significant contamination with 2,2'-dithiodianiline (the disulfide dimer). This smells sulfurous and is often an oil or low-melting solid that co-elutes with your product.

  • The Fix:

    • Prevention: Degas your solvents if using a metal catalyst. If using the oxidative route, ensure your aldehyde is in slight excess (1.1 equiv) to force the imine formation before the thiol can dimerize.

    • Purification: The disulfide is less polar than most 2-substituted benzothiazoles.

      • Wash: Dissolve crude in EtOAc and wash with 10% NaOH (removes unreacted thiol) and then 1M HCl (removes the disulfide amine, if your product is not basic).

      • Recrystallization:[1][2] Use Ethanol or Methanol. The disulfide is very soluble in cold alcohol, while many benzothiazoles will crystallize out.

Ticket #002: "I'm using carboxylic acids, but PPA turned my reaction into tar."

  • Diagnosis: Polyphosphoric Acid (PPA) at 200°C is a dehydrating monster. It likely polymerized your substrate or attacked sensitive ether/ester linkages.

  • The Fix: Switch to Microwave-Assisted Synthesis using mild solid acids.

    • Protocol: Mix 2-aminothiophenol + Carboxylic Acid + Zeolite (or K-10 Montmorillonite clay).

    • Conditions: Microwave at 120°C for 10-15 minutes [4].

    • Why: The microwave provides rapid internal heating, and the clay acts as a surface acid, avoiding the bulk acidic medium of PPA.

Ticket #003: "The C-H activation route (Protocol D) has low regioselectivity."

  • Diagnosis: Direct C-H functionalization of benzothiazole at the C2 position often competes with homocoupling.

  • The Fix:

    • Switch Ligands: If using Pd-catalysis, switch to bulky phosphine ligands (e.g.,

      
       or XPhos) to sterically enforce the cross-coupling over homocoupling [5].
      
    • Base Effect: Use

      
       instead of 
      
      
      
      . The "Cesium Effect" (higher solubility/basicity in organic solvents) often improves the deprotonation step in the catalytic cycle.

Part 4: References

  • Hwang, H. S., et al. (2020).[3][4] Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. The Journal of Organic Chemistry, 85(18), 11835–11843. Link

  • Ye, J., et al. (2013). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes.[3][4][5] RSC Advances, 3, 16218-16221. Link

  • Prajapati, N. P., et al. (2014).[6] Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 4, 60176-60208.[5][6] Link

  • Praveen, C., et al. (2011). Microwave-assisted synthesis of 2-substituted benzothiazoles using phenyliodine bis(trifluoroacetate). Tetrahedron Letters, 52(38), 4969-4972.

  • Cheng, Y., et al. (2012).[3] Aerobic Visible-Light Photoredox Radical C–H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. Organic Letters, 14(1), 98–101.[3][5] Link

Sources

Strategies to reduce off-target effects of benzothiazole-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Reduce Off-Target Effects of Benzothiazole-Based Inhibitors

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Introduction: The Benzothiazole Paradox

Welcome to the Benzothiazole Optimization Hub. As medicinal chemists, we often view the benzothiazole scaffold as a "privileged structure" due to its ability to mimic purine bases (making it an excellent ATP-competitive kinase inhibitor) and its favorable lipophilicity for membrane permeability.

However, this privilege comes with a cost. Benzothiazoles are frequent "off-target" offenders, often flagged as PAINS (Pan-Assay Interference Compounds) .[1] Their planar, hydrophobic nature promotes colloidal aggregation, while their electrophilic potential can lead to non-specific covalent binding with cysteine residues.

This guide is designed to help you distinguish between true biological promiscuity and assay artifacts , and provides SAR strategies to engineer selectivity into your lead compounds.

Module 1: Troubleshooting Assay Interference (The "Fake" Off-Targets)

User Query: "My benzothiazole inhibitor shows nanomolar activity against my target, but also hits three other unrelated enzymes in the panel. Is it a dirty drug?"

Diagnosis: Before assuming biological polypharmacology, you must rule out colloidal aggregation and fluorescence interference . Benzothiazoles are notorious for forming micelles that sequester proteins, inhibiting them non-specifically.

Troubleshooting Q&A
SymptomProbable CauseDiagnostic Test
Steep Hill Slope (> 2.0) Colloidal AggregationRun assay with 0.01% Triton X-100.
High Background Signal Autofluorescence (ESIPT)Scan compound emission at assay wavelengths.
Time-Dependent Inhibition Covalent Thiol ReactivityIncubate with Glutathione (GSH) or NAC.
Activity in Redox Assays Redox CyclingAdd Catalase to the assay buffer.
Protocol A: The Detergent Sensitivity Test (Aggregation Check)

Use this protocol if your IC50 curves are steep or if the compound inhibits unrelated enzymes.

  • Prepare Two Assay Buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100 (or 0.005% Tween-20).

  • Run Parallel Dose-Response Curves:

    • Test your benzothiazole analog (0.1 nM to 10 µM) in both buffers simultaneously.

  • Analyze Results:

    • Pass: IC50 remains stable (within 2-3 fold) between Buffer A and B.

    • Fail (Aggregator): Activity is abolished or significantly reduced (IC50 shifts > 10-fold) in Buffer B. The detergent breaks up the colloids, revealing the lack of true binding.

Module 2: Structural Optimization (SAR) for Selectivity

User Query: "I have confirmed real binding, but my compound is cytotoxic and hits multiple kinases. How do I improve selectivity?"

Solution: You must "escape flatland." The planar benzothiazole core intercalates into DNA and stacks non-specifically with aromatic residues in proteins.

Strategic SAR Modifications
1. Disurpting Planarity (The "Escape from Flatland")
  • The Problem: The flat aromatic system promotes pi-stacking promiscuity.

  • The Fix: Introduce sp3-hybridized substituents.

    • Action: Replace a flat phenyl ring at C2 with a saturated heterocycle (e.g., morpholine, piperazine) or a bridged bicycle. This adds three-dimensionality, which fits specific pockets but clashes with flat, non-specific surfaces.

2. The C2 vs. C6 Vector Strategy
  • C2 Position (The Metabolic Hotspot): This position is metabolically labile. Unsubstituted C2-phenyl groups are often rapidly oxidized.

    • Strategy: Block metabolism by adding a small, electron-withdrawing group (Fluorine) or a steric blocker (Methyl) at the ortho position of the C2-phenyl ring.

  • C6 Position (The Solubility Handle):

    • Strategy: Use the C6 position to append polar solubilizing groups (e.g., amine-linked chains). This lowers LogP, reducing lipophilic non-specific binding, and directs the molecule toward the solvent front of the binding pocket.

3. Mitigating Covalent Reactivity
  • The Problem: 2-halo or 2-sulfonyl benzothiazoles can act as electrophiles, reacting with protein cysteines (Michael acceptors or SNAr).

  • The Fix: Avoid leaving groups at C2. Use stable linkages like amide , ether , or C-C bonds (via Suzuki coupling) rather than reactive thioethers or sulfones.

Module 3: Visualizing the Optimization Workflow

The following diagram outlines the decision logic for purifying your benzothiazole hit from artifacts and off-target effects.

BenzothiazoleOptimization Start Benzothiazole Hit Identified CheckArtifacts Step 1: Artifact Exclusion Start->CheckArtifacts DetergentTest Detergent Sensitivity Test (+0.01% Triton X-100) CheckArtifacts->DetergentTest SlopeCheck Check Hill Slope DetergentTest->SlopeCheck ArtifactResult Is activity lost or Hill Slope > 2.0? SlopeCheck->ArtifactResult Discard DISCARD: Aggregator / PAINS ArtifactResult->Discard Yes RealBinder Step 2: True Binder Confirmed ArtifactResult->RealBinder No SelectivityScreen Selectivity Profiling (Kinase Panel / Cytotoxicity) RealBinder->SelectivityScreen IssueID Identify Liability SelectivityScreen->IssueID FixMetabolism Metabolic Instability: Block C2-Phenyl with F/Me IssueID->FixMetabolism Rapid Clearance FixPromiscuity Low Selectivity: Add sp3 complexity (Escape Flatland) IssueID->FixPromiscuity Off-Target Hits FixSolubility High LogP / Insolubility: Add Polar Group at C6 IssueID->FixSolubility Precipitation FinalLead Optimized Lead Candidate FixMetabolism->FinalLead FixPromiscuity->FinalLead FixSolubility->FinalLead

Figure 1: Decision Logic for Benzothiazole Lead Optimization. This workflow prioritizes the elimination of assay artifacts (PAINS/Aggregators) before investing resources in chemical synthesis.

Module 4: Advanced Fluorescence Troubleshooting

User Query: "I'm using a fluorescence-based kinase assay, and my benzothiazole compounds are giving erratic results."

Technical Insight: Benzothiazoles are chemically related to Luciferin and are often used as fluorophores themselves. They can undergo Excited-State Intramolecular Proton Transfer (ESIPT) , emitting light in the 450-550 nm range (blue/green).

The Interference Mechanism:

  • Inner Filter Effect: Your compound absorbs the excitation light intended for the assay fluorophore.

  • Autofluorescence: Your compound emits light at the same wavelength as the assay readout.

Protocol B: Autofluorescence Correction

  • Spectral Scan: Dissolve compound at 10 µM in assay buffer. Perform an emission scan (excitation at assay wavelength).

  • Correction Factor: If the compound fluoresces >10% of the control signal, switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or a label-free method (e.g., Mass Spectrometry or SPR), which are less susceptible to small-molecule fluorescence interference.

Summary of Key Recommendations

LiabilityStructural Fix (SAR)Experimental Control
Aggregation (PAINS) Increase solubility (C6 polar groups); reduce LogP < 3.5.Add 0.01% Triton X-100 to assays.
Covalent Binding Remove Michael acceptors/leaving groups at C2.Incubate with 1 mM GSH; check IC50 shift.
Metabolic Instability Fluorinate metabolic "soft spots" (usually C2-aryl).Microsomal stability assay (Mouse/Human).
General Promiscuity Introduce sp3 centers (saturation) to reduce planarity.Screen against "Safety Panel" (hERG, CYP).

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Aldrich, C. et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. [Link]

  • Gill, C. et al. (2025). Recent Developments in the Synthesis of Benzothiazoles and their Anti-cancer Mechanistic Discoveries. Bentham Science. [Link]

  • Caliendo, G. et al. (2016). Structure-Activity Relationship of Benzothiazole GPR35 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Feng, L. et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition.[1] Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Stabilizing Pyridinyl Benzothiazole Compounds in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyridinyl benzothiazole compounds. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the stability of these molecules in aqueous solutions. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring your experimental success.

Section 1: Understanding the Core Problem: Why Do Pyridinyl Benzothiazole Compounds Degrade?

The stability of a compound in an aqueous environment is fundamental to its utility in biological assays and for formulation development. Pyridinyl benzothiazole derivatives, while pharmacologically promising, can be susceptible to degradation, primarily through two chemical pathways: hydrolysis and oxidation.

Q1: My compound's concentration decreases over time in my aqueous buffer. What is happening?

A: The observed loss of your compound is likely due to chemical degradation. The benzothiazole ring system, particularly when substituted, can be susceptible to breakdown in water. The two most common culprits are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of chemical bonds by the addition of water. For pyridinyl benzothiazole compounds, the thiazole ring can be susceptible to cleavage, especially under non-neutral pH conditions.[1] Studies on related benzothiazole structures, such as Schiff bases and benzothiazolium salts, have shown that the rate of hydrolysis is highly pH-dependent.[1][2] For instance, some benzothiazolium salts are stable at acidic or neutral pH (pH < 7) but decompose rapidly in basic conditions (pH ≈ 8).[1]

  • Oxidation: The electron-rich nature of the heterocyclic rings can make them targets for oxidation, especially by dissolved oxygen or reactive oxygen species (ROS) that may be present or generated in your experimental system.[3] The sulfur atom in the thiazole ring is a potential site for oxidation. Certain fluorescent probes based on the 2-(2-pyridyl)benzothiazoline structure are designed to be oxidized by superoxide anions to generate a fluorescent signal, demonstrating the ring system's sensitivity to oxidative stress.[4]

To diagnose the specific issue, a Forced Degradation Study is the gold standard. This involves subjecting your compound to a range of harsh conditions (acid, base, peroxide, heat, light) to identify its vulnerabilities and characterize the resulting degradation products.[5]

Section 2: Troubleshooting and Mitigation Strategies

Once you suspect degradation, the next step is to systematically troubleshoot and implement strategies to enhance stability.

Q2: How can I prevent the degradation of my compound during my experiment?

A: Preventing degradation involves controlling the chemical environment. Based on the likely cause (hydrolysis or oxidation), you can implement several targeted strategies. The following workflow provides a logical approach to troubleshooting.

Troubleshooting_Workflow observe Compound Instability Observed (e.g., loss of parent peak in HPLC) diagnose Diagnose Pathway: Perform Forced Degradation Study observe->diagnose First Step hydrolysis Hydrolysis Identified (Degradation in acid/base) diagnose->hydrolysis If... oxidation Oxidation Identified (Degradation in H₂O₂) diagnose->oxidation If... solubility Poor Solubility Issue (Precipitation observed) diagnose->solubility If... ph_opt Strategy 1: pH Optimization Adjust buffer pH away from instability region hydrolysis->ph_opt Solution antioxidant Strategy 2: Add Antioxidants (e.g., Ascorbic Acid, BHT) oxidation->antioxidant Solution formulate Strategy 3: Formulation Use Co-solvents or Cyclodextrins solubility->formulate Solution re_evaluate Re-evaluate Stability in Optimized Conditions ph_opt->re_evaluate antioxidant->re_evaluate formulate->re_evaluate

Caption: A logical workflow for diagnosing and resolving stability issues.

Troubleshooting & Solution Matrix
Observed Issue Potential Cause Recommended Solution & Rationale
Rapid degradation in basic buffer (pH > 7.5) Base-catalyzed Hydrolysis Adjust Buffer pH: Lower the pH of your aqueous medium. Benzothiazole derivatives are often more stable at neutral or slightly acidic pH.[1] The protonation of the pyridine nitrogen can increase stability. Systematically test a range of buffers (e.g., pH 5.0, 6.5, 7.4) to find the optimal balance between stability and biological activity.[6]
Rapid degradation in acidic buffer (pH < 5) Acid-catalyzed Hydrolysis Adjust Buffer pH: Increase the pH towards neutral (7.0-7.4). While less common for this class, some structures, like Schiff bases, can show accelerated hydrolysis in acidic media.[2]
Degradation over time in all buffers, accelerated by air exposure Oxidation Use Degassed Buffers & Antioxidants: Prepare buffers with de-gassed, high-purity water and consider adding antioxidants like ascorbic acid or BHT. This minimizes exposure to dissolved oxygen and scavenges free radicals.
Compound precipitates or "crashes out" upon dilution into aqueous buffer Poor Aqueous Solubility Formulation Strategies: Poor solubility can sometimes be mistaken for instability. Use co-solvents (e.g., DMSO, PEG 400) or cyclodextrins (e.g., HP-β-CD) to improve and maintain solubility.[6][7][8] Keeping the compound in solution can prevent degradation pathways that occur in the solid or aggregated state.
Q3: Which formulation strategy is best for my compound?

A: The choice depends on your experimental system (e.g., in vitro vs. in vivo) and the specific properties of your molecule.

Formulation_Strategies compound Pyridinyl Benzothiazole in Aqueous Solution strategy_node Co-Solvents (DMSO, PEG 400) Cyclodextrins (HP-β-CD) pH Adjustment cosolvent_exp Mechanism: Increases the solvent's capacity to dissolve hydrophobic molecules. strategy_node:f0->cosolvent_exp How it works cyclo_exp Mechanism: Encapsulates the hydrophobic compound in its core, presenting a hydrophilic exterior to the water. strategy_node:f1->cyclo_exp How it works ph_exp Mechanism: Protonates basic nitrogen atoms, forming a more soluble salt. strategy_node:f2->ph_exp How it works

Caption: Key strategies to enhance compound solubility and stability.

Formulation Component Guide

Strategy Components Typical Concentration Pros Cons
Co-solvents DMSO, PEG 400, Propylene Glycol<1% DMSO for cell assays; 10-30% PEG 400 for in vivo[7][8]Simple to prepare; effective for many compounds.High concentrations can be toxic to cells or affect biological activity.[7]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether β-cyclodextrin (SBE-β-CD)1-10 mM for in vitro; up to 40% (w/v) for in vivo[6]Low toxicity; can significantly increase solubility and stability.[6][8]Can be more complex to prepare; may interact with some assays.
pH Adjustment Phosphate, Acetate, or Citrate BufferspH 5.0 - 7.4Can dramatically increase solubility for ionizable compounds.[5][6]Biological activity may be pH-dependent; may not solve stability issues if hydrolysis is catalyzed by both acid and base.
Section 3: Key Experimental Protocols

Here we provide step-by-step methodologies for essential experiments to assess and improve the stability of your pyridinyl benzothiazole compounds.

Protocol 1: Forced Degradation Study

This study is crucial for identifying the degradation pathways of your compound.[5]

Materials:

  • Your pyridinyl benzothiazole compound

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC-UV or HPLC-MS system

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of your compound in acetonitrile or another suitable organic solvent.

  • Stress Conditions: For each condition, mix 1 mL of your stock solution with 9 mL of the stress solution in a sealed vial.

    • Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Control: HPLC-grade water. Keep at room temperature.

  • Sample Preparation: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot. For the acid and base samples, neutralize them with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples with the mobile phase to a suitable concentration (e.g., 10 µg/mL). Analyze by a stability-indicating HPLC method (typically a gradient method) to separate the parent compound from any degradation products.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation. Use HPLC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.

Protocol 2: Determining Thermodynamic (Equilibrium) Solubility

This protocol, based on the shake-flask method, determines the intrinsic solubility of your compound.[7]

Materials:

  • Your solid pyridinyl benzothiazole compound

  • Selected aqueous buffers (e.g., pH 5.0, pH 7.4) and purified water

  • Orbital shaker or rotator

  • Centrifuge or 0.22 µm syringe filters

  • HPLC-UV system with a validated quantification method

Procedure:

  • Preparation: Add an excess amount of your solid compound to a vial containing a known volume of the desired buffer (e.g., add 2 mg to 1 mL of buffer). Ensure undissolved solid is clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: After equilibration, separate the undissolved solid from the solution. This is critical. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution through a 0.22 µm syringe filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method with a standard curve.[5]

  • Result: The measured concentration represents the thermodynamic solubility of your compound in that specific medium.

Section 4: Frequently Asked Questions (FAQs)

Q4: My compound is a hydrochloride salt, but it's still not stable in my PBS buffer (pH 7.4). Why? A: While forming a hydrochloride salt is a common strategy to improve aqueous solubility, it doesn't guarantee stability.[8] The salt will dissociate in solution, and the compound will exist in equilibrium between its protonated (more soluble) and free base (less soluble) forms. At pH 7.4, a significant portion of a weakly basic compound may be in the less soluble, and potentially less stable, free base form.[6] Furthermore, stability is distinct from solubility; even if dissolved, the compound may still be susceptible to hydrolysis, which can be pH-dependent.[1]

Q5: Can I use DMSO to dissolve my compound for a cell-based assay? What concentration is safe? A: Yes, DMSO is a very common co-solvent for in vitro assays.[6] However, it's crucial to control the final concentration in your cell culture medium. A final DMSO concentration of 5% can significantly increase solubility, but for most cell-based assays, it is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, to avoid solvent-induced cytotoxicity or artifacts.[7]

Q6: I see a new peak in my HPLC chromatogram after incubating my compound in solution. How do I know if it's a degradation product or an impurity? A: To distinguish between a degradation product and an impurity, you need a time-zero (t=0) reference. Analyze a freshly prepared solution of your compound immediately. If the new peak is absent at t=0 but appears and grows over time, it is a degradation product. If the peak is present at t=0 and its relative area does not change, it is likely an impurity from the original solid material. A forced degradation study can help confirm this by intentionally generating degradation products.[5]

Q7: Can changing the salt form of my compound (e.g., from hydrochloride to mesylate) improve its stability? A: Yes, changing the salt form can sometimes improve stability, though it's more commonly done to enhance solubility and bioavailability.[9] Different counter-ions can affect the local pH of the dissolving solid (the micro-pH), which could influence the stability of the compound in the boundary layer before it is fully dissolved and buffered by the bulk solution. For instance, converting a hydrochloride to a mesylate salt has been shown to significantly increase water solubility and bioavailability for some compounds, which can be beneficial for in vivo applications.[9]

References
  • Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives. (n.d.). Benchchem.
  • Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole. (2010). Synthetic Communications.
  • Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers.
  • Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols. (n.d.). Benchchem.
  • In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine. (n.d.). Benchchem.
  • Improving solubility of 6-propyl-1,3-benzothiazol-2-amine for assays. (n.d.). Benchchem.
  • Alqasoumi, S. I., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Retrieved March 4, 2026, from [Link]

  • Undheim, K., & Leo, A. (2004). Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis.
  • Abdel-Wahab, B. F., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Retrieved March 4, 2026, from [Link]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. Retrieved March 4, 2026, from [Link]

  • Experimental and Theoretical Investigation of Benzothiazole Oxidation by OH in Air and the Role of O2. (n.d.). RSC Publishing.
  • Sun, W. Y., et al. (2005). Study of 2-(2-pyridyl)benzothiazoline as a novel fluorescent probe for the identification of superoxide anion radicals and the determination of superoxide dismutase activity in scallion genus foods. Journal of Agricultural and Food Chemistry. Retrieved March 4, 2026, from [Link]

  • West, D. X., et al. (2002). Oxidation of heterocyclic thioureas to form benzothiazoles and their copper(II) complexes. Inorganica Chimica Acta.
  • Raper, E. S., et al. (1983). Synthesis and electrochemical study of 2-(2-pyridyl)benzothiazole complexes with transition metals (CoII, NiII, and CuII). Molecular structure of aquabis[2-(2-pyridyl)benzothiazole]copper(II ) diperchlorate. Inorganica Chimica Acta. Retrieved March 4, 2026, from [Link]

  • Auladell, C., et al. (2009). Benzothiazole- and Benzoxazole-Substituted Pyridine-2-Carboxylates as Efficient Sensitizers of Europium Luminescence. Inorganic Chemistry. Retrieved March 4, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega. Retrieved March 4, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Arylbenzothiazole-5-carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for the synthesis and purification of 2-arylbenzothiazole-5-carboxylic acids . These scaffolds are critical in medicinal chemistry, serving as precursors for antitumor agents (e.g., Phortress/CJM 126) and amyloid imaging probes.

Unlike neutral benzothiazoles, the presence of the C5-carboxylic acid moiety fundamentally alters the purification strategy. It provides a "chemical handle" for acid-base extraction but introduces challenges regarding solubility (high melting points) and chromatographic peak tailing. This guide moves beyond generic advice, offering chemically grounded protocols to isolate high-purity material.

Module 1: The Acid-Base Extraction (Primary Purification)

Context: The most efficient way to purify these compounds is to exploit the acidity of the C5-COOH group (


). Neutral impurities (unreacted aldehydes, non-acidic byproducts) can be removed by filtration while the product is dissolved in base.
Standard Operating Procedure (SOP-AB1)
  • Dissolution: Suspend the crude solid in 0.5 M NaOH (or KOH). Use 10 mL per gram of solid.

    • Note: If the solution is dark/black, add activated charcoal, stir for 30 mins at 50°C.

  • Filtration (Critical): Filter the alkaline solution through a Celite pad.

    • Chemistry: The product is now a soluble carboxylate salt (

      
      ). Neutral impurities (e.g., disulfides lacking COOH, unreacted benzaldehydes) remain insoluble and are trapped in the filter.
      
  • Precipitation: Slowly add 1 M HCl or Glacial Acetic Acid to the filtrate with vigorous stirring until pH reaches ~3-4.

  • Collection: Filter the resulting precipitate and wash with copious water to remove inorganic salts.

Troubleshooting (Q&A)

Q: My product precipitates as a sticky "gum" or oil instead of a solid. How do I fix this? A: This is a common phenomenon known as "oiling out," often caused by rapid protonation trapping solvent or impurities.

  • The Fix: Do not dump acid in quickly. Use a controlled pH gradient .

    • Redissolve the gum in NaOH.

    • Heat the solution to 50-60°C.

    • Acidify with Glacial Acetic Acid (weaker acid, slower protonation) dropwise.

    • Allow the mixture to cool slowly to room temperature with stirring. The heat allows the molecules to organize into a crystal lattice rather than crashing out as amorphous gum.

Q: I still see starting material (aldehyde) in my NMR after acid-base extraction. A: The aldehyde likely has some water solubility or was physically occluded in the precipitate.

  • The Fix: Perform a "Digestion" wash. Suspend your final solid in hot ethyl acetate or diethyl ether (the acid product is likely insoluble/poorly soluble in these, while the aldehyde is soluble). Reflux for 30 mins, cool, and filter.

Module 2: Recrystallization Strategies

Context: 2-Arylbenzothiazole-5-carboxylic acids are rigid, planar, and often have melting points >250°C. Standard solvents (Ethanol/Methanol) often fail to dissolve them even at reflux.

Solvent Selection Matrix
Solvent SystemSolubilityUsage Case
DMF / Water HighBest General Method. Dissolve in hot DMF, add hot water until turbid, cool slowly.
DMSO / Ethanol HighGood for very insoluble derivatives. Harder to dry (DMSO residue).
Glacial Acetic Acid ModerateExcellent for removing basic impurities (amines). Product crystallizes on cooling.[1]
Ethanol (Pure) LowOnly works for derivatives with solubilizing alkyl chains.
Visualization: Recrystallization Logic Flow

RecrystallizationLogic Start Crude Solid (Post Acid-Base) SolubilityTest Solubility Check (Refluxing EtOH) Start->SolubilityTest Soluble Soluble? SolubilityTest->Soluble MethodA Method A: Recrystallize from EtOH Soluble->MethodA Yes MethodB Method B: Dissolve in hot DMF/DMSO Soluble->MethodB No (Most Common) Precipitation Add Anti-solvent (Hot Water or EtOH) MethodB->Precipitation Cooling Controlled Cooling (10°C/hour) Precipitation->Cooling

Caption: Decision tree for selecting the appropriate solvent system based on solubility profiles. High-polarity aprotic solvents (DMF/DMSO) are usually required for the rigid benzothiazole core.

Module 3: Chromatography & Impurity Management

Context: Chromatography is often a secondary step due to the compound's poor solubility. When used (e.g., for purity checks or final polish), the interaction between the free carboxylic acid and silica/C18 silanols causes severe issues.

Troubleshooting (Q&A)

Q: My HPLC/LC-MS peaks are tailing severely (Shark Fin shape). A: This is caused by the ionization of the 5-COOH group and the basic nitrogen in the thiazole ring interacting with residual silanols on the column.

  • The Fix: You must suppress ionization.

    • Mobile Phase: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in both water and acetonitrile channels.

    • pH Target: Keep mobile phase pH < 2.5. This keeps the COOH protonated (neutral), reducing secondary interactions.

Q: I have a persistent impurity at ~2x the molecular weight (M+ impurity). A: This is the Disulfide Dimer .

  • Origin: Oxidation of the starting material (2-amino-4-mercaptobenzoic acid) or the product itself.

  • The Fix (Chemical Reduction):

    • Dissolve the crude material in dilute NaOH.

    • Add Zinc dust (10% w/w) or Dithiothreitol (DTT) . Stir for 1 hour. This cleaves the S-S bond back to the SH (if starting material) or prevents oxidative coupling.

    • Filter (removes Zn).

    • Acidify to reprecipitate.

Module 4: Synthesis Workflow Visualization

Understanding where impurities originate helps in removing them.

SynthesisFlow SM1 2-Amino-4-mercapto- benzoic acid Reaction Condensation (Oxidant: DMSO or I2) SM1->Reaction SM2 Aryl Aldehyde SM2->Reaction Crude Crude Mixture Reaction->Crude Impurity1 Impurity: Disulfide (Oxidative coupling) Crude->Impurity1 Side Rxn Impurity2 Impurity: Unreacted Aldehyde Crude->Impurity2 Residual Purification Purification Step: Acid-Base Extraction Crude->Purification Purification->Impurity2 Filtrate (Removed) Final Pure 2-Arylbenzothiazole- 5-carboxylic acid Purification->Final Precipitate

Caption: Workflow showing the origin of common impurities (Disulfides/Aldehydes) and the critical intervention point of Acid-Base extraction.

References
  • Bradshaw, T. D., & Westwell, A. D. (2004).[2] The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate.[2] Current Medicinal Chemistry, 11(8), 1009–1021. Link

  • BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem Knowledge Base. Link

  • Phenomenex Chromatography Guide. (2025). How to Reduce Peak Tailing in HPLC for Acidic/Basic Compounds. Phenomenex Technical Resources. Link

  • Hutchinson, I., et al. (2002). Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(3), 744–747. Link

  • LookChem Purification Standards. (2025). General procedures for the purification of Carboxylic acids. Chempedia. Link

Sources

How to prevent aggregation of benzothiazole derivatives in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazole derivatives (including fluorophores like Thioflavin T and various antitumor agents) possess a planar, hydrophobic core that drives strong


-

stacking interactions. In aqueous environments, this leads to rapid self-association, micro-precipitation, and erratic experimental data.

This guide provides a root-cause analysis of aggregation and a validated "Gradient Solubilization" protocol to ensure monomeric stability.

Part 1: Diagnostic Workflow

Before altering your formulation, determine the nature of your instability using this decision tree.

DiagnosticTree Start START: Visual Inspection of Solution Cloudy Visible Precipitate? Start->Cloudy Clear Solution is Clear Cloudy->Clear No Yes Yes Cloudy->Yes Yes DLS Run Dynamic Light Scattering (DLS) Clear->DLS Poly Polydispersity Index (PDI) > 0.2? DLS->Poly Agg Micro-Aggregation Detected Poly->Agg Yes Mono Stable Monomeric Species Poly->Mono No CheckConc Check Concentration Limit Agg->CheckConc Likely Oversaturation CheckSolvent Check Solvent Composition Yes->CheckSolvent Immediate Crash

Figure 1: Diagnostic decision tree for identifying macro-precipitation vs. invisible micro-aggregation.

Part 2: The Knowledge Base (FAQs)

Q1: Why does my compound precipitate immediately upon adding the DMSO stock to the buffer?

The "Solvent Shock" Phenomenon. Benzothiazoles are often stored in DMSO (Dimethyl sulfoxide). DMSO is a polar aprotic solvent that solvates hydrophobic drugs well. However, when you pipette a small volume of DMSO stock into a large volume of aqueous buffer, the local environment changes instantly.

  • Mechanism: The dielectric constant shifts, and the "solvating shell" of DMSO is stripped away by water molecules faster than the drug can disperse. This forces the hydrophobic benzothiazole rings to stack (face-to-face

    
    -
    
    
    
    stacking) to minimize water contact [1].
  • Correction: Never add stock directly to static buffer. Use the Gradient Solubilization Protocol (see Part 3).

Q2: Can I use Cyclodextrins to prevent this?

Yes, this is the Gold Standard. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic cavity.[1]

  • Mechanism: The hydrophobic benzothiazole moiety enters the CD cavity (Host-Guest complexation). This shields the aromatic rings from water and prevents them from stacking against each other [2].

  • Recommendation: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[1] It is more soluble than native
    
    
    -CD and less toxic. A 1:1 or 1:2 (Drug:CD) molar ratio is typically required, but excess CD (e.g., 5-10 equivalents) ensures equilibrium shifts toward the complex [3].
Q3: How does pH affect benzothiazole aggregation?

Ionization Repulsion. Many benzothiazole derivatives have ionizable groups (e.g., the thiazole nitrogen or exocyclic amines).

  • Neutral State: At neutral pH, if the molecule is uncharged, hydrophobic forces dominate, leading to aggregation.

  • Ionized State: Adjusting pH to protonate the nitrogen (usually acidic pH) or deprotonate acidic substituents introduces electrostatic repulsion between molecules, inhibiting stacking [4].

  • Warning: Ensure your biological target is stable at the adjusted pH.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: The Gradient Solubilization Method

Use this protocol for preparing aqueous working solutions from organic stocks.

Materials:

  • Benzothiazole Compound Stock (10-50 mM in 100% DMSO).

  • Intermediate Solvent: PEG-400 or Propylene Glycol.

  • Stabilizer: Tween-80 or HP-

    
    -CD.
    
  • Final Buffer: PBS or Media (Pre-warmed to 37°C).

Protocol:

  • Prepare the "Shift" Mixture: In a microtube, combine your calculated volume of DMSO stock with the Intermediate Solvent (Ratio 1:1). Vortex for 10 seconds.

    • Reason: This lowers the hydrophobicity gradient before hitting the water.

  • Add Stabilizer: Add the stabilizer to the Shift Mixture.

    • If using Surfactant: Add Tween-80 to a final concentration of 0.05-0.1%.

    • If using Cyclodextrin: Add 10-20 molar equivalents of HP-

      
      -CD dissolved in a minimum volume of water.
      
  • Incubate: Let this mixture stand for 5 minutes at room temperature to allow host-guest complexation or micelle association.

  • Final Dilution:

    • Place your Final Buffer on a magnetic stirrer (medium speed).

    • Slowly inject the mixture from Step 3 into the vortex of the buffer (submerged tip).

    • Do not squirt the liquid onto the surface.

  • Validation: Measure Absorbance at 600nm (turbidity check). Reading should be <0.005 OD.

Part 4: Comparative Stabilization Data

MethodMechanismStability DurationSuitability for Cell Assays
DMSO Only (<1%) Solvent dispersion< 1 Hour (High Risk)High (Standard)
DMSO + PEG-400 Cosolvent density matching2-4 HoursHigh
HP-

-Cyclodextrin
Inclusion Complex (Encapsulation)> 24 HoursExcellent (Reduces toxicity)
Tween-80 (0.1%) Micellar Solubilization> 12 HoursModerate (Membrane effects)
pH Adjustment Electrostatic RepulsionIndefinite (pH dependent)Low (Physiological limits)

Part 5: Mechanistic Visualization

The following diagram illustrates how Cyclodextrins intercept the stacking pathway.

Mechanism Monomer Free Monomer Stack Pi-Pi Stacking Monomer->Stack Hydrophobic Drive Complex Inclusion Complex Monomer->Complex + CD (Stabilization) Agg Insoluble Aggregate Stack->Agg Nucleation CD Cyclodextrin (Host) CD->Complex Complex->Stack Blocked

Figure 2: Competition between self-association (


-stacking) and cyclodextrin complexation.

Part 6: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Loss of Fluorescence Self-quenching due to H-aggregates.Reduce concentration; add 10% PEG-400 to break stacks.
Erratic IC50 Values Compound precipitating during incubation.Switch to "Gradient Solubilization" (SOP-01).
Blue Shift in Spectra Formation of H-dimers (Face-to-face).Add HP-

-CD to separate monomers.
Filter Clogging (0.22µm) Large non-visible aggregates.Centrifuge stock at 10,000g before dilution; use glass-fiber pre-filter.

References

  • Zhao, Y., et al. (2021). "Competitive Pi-Stacking and H-Bond Piling Increase Solubility of Heterocyclic Redoxmers." OSTI. Link

  • Trapani, A., et al. (2025). "Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes." International Journal of Pharmaceutics. Link

  • Tiwari, G., et al. (2010). "Cyclodextrin as a Drug Carrier Increasing Drug Solubility."[2][3] Touro Scholar. Link

  • Martinez-Ohara, M., et al. (2025).[4] "Influence of Ionization and the Addition of Cyclodextrins... on the Solubility of Benzthiazide."[5] MDPI Pharmaceutics. Link

Sources

Minimizing autofluorescence in cell imaging with benzothiazole probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioimaging Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in fluorescence microscopy: isolating the specific signal of benzothiazole-based probes from endogenous cellular autofluorescence.

Benzothiazole and benzothiadiazole (BTD) derivatives are powerful tools for detecting metal ions, reactive oxygen species (ROS), biothiols, and amyloid fibrils due to their high quantum yields and environmental sensitivity[1][2]. However, because many biological tissues contain endogenous fluorophores (like NADH, FAD, collagen, and lipofuscin) that excite and emit in similar spectral windows, achieving a high signal-to-noise ratio (SNR) requires a mechanistic understanding of both your probe's photophysics and your sample's biochemistry.

Below is our comprehensive, self-validating troubleshooting guide and protocol repository.

Part 1: Troubleshooting Guide & FAQs

Q1: My benzothiazole probe signal is being drowned out by a diffuse blue/green background in live cells. Why is this happening, and how can I spectrally separate the signals? The Causality: You are likely observing endogenous autofluorescence from NADH and FAD, which are highly abundant in mitochondria and cytoplasm. These molecules are typically excited by UV/blue light (340–450 nm) and emit in the blue/green spectrum (400–550 nm). If your benzothiazole probe shares this spectral window, the signals will convolute. The Solution: Leverage the Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) properties inherent to many engineered benzothiazole scaffolds[2][3]. ESIPT probes undergo a rapid structural rearrangement (from an enol to a keto form) upon excitation. This results in a massive Stokes shift (often >100 nm). By choosing an ESIPT-capable benzothiazole probe, you can excite in the blue range but collect emission in the red/orange range, completely bypassing the NADH/FAD emission window[3].

Q2: I am imaging fixed brain tissue, and I see bright, punctate autofluorescence across all channels. Will standard blocking agents work? The Causality: Punctate, broad-spectrum autofluorescence in aged or highly metabolic tissues (like the brain or retina) is almost certainly lipofuscin —an accumulation of oxidized lipids and proteins in lysosomes[4]. Standard protein blocks (like BSA or serum) do absolutely nothing to quench lipofuscin. The Solution: You must use a lipophilic quenching agent. While Sudan Black B (SBB) is the historical standard, it introduces a severe non-specific background in the red and far-red channels, which will ruin multi-color imaging[4][5]. Instead, utilize a next-generation quencher like TrueBlack® Lipofuscin Autofluorescence Quencher . TrueBlack masks lipofuscin with minimal fluorescence bleed-through in the red/far-red spectrum, preserving your benzothiazole signal[4][6].

Q3: Can I use Two-Photon Microscopy (2PM) to bypass autofluorescence with benzothiazole probes? The Causality: Yes. Single-photon excitation of tissues causes significant light scattering and out-of-focus autofluorescence excitation. The Solution: Many BF2-functionalized benzothiazole probes exhibit excellent two-photon absorption cross-sections[7]. By using a femtosecond pulsed laser in the near-infrared (NIR) range (e.g., 750–900 nm), you only excite the fluorophores at the focal point. NIR light generates virtually zero endogenous autofluorescence and penetrates deeper into thick tissue sections[7].

Part 2: Quantitative Data & Reagent Selection

To make informed experimental choices, compare the performance of autofluorescence quenching methods and probe spectral properties using the tables below.

Table 1: Comparison of Autofluorescence Quenching Methods for Fixed Tissues

Quenching MethodTarget AutofluorescenceEffect on Red/Far-Red ChannelsCompatibility with Aqueous MountantsRecommended Use Case
None (Control) N/AHigh AutofluorescenceYesYoung, cultured cell lines
Sudan Black B (0.1%) Lipofuscin, LipidsHigh Background (Bleed-through) YesSingle-color blue/green imaging
TrueBlack® (1X) Lipofuscin, ECM, RBCsMinimal Background YesMulti-color/Multiplexed tissue imaging
Photobleaching (UV) Formaldehyde-inducedNo effectYesGlutaraldehyde-fixed samples

Table 2: Spectral Strategies for Benzothiazole Probes

Probe MechanismExcitation (nm)Emission (nm)Stokes ShiftAutofluorescence Overlap
Standard Benzothiazole350 - 400420 - 450Small (~50 nm)High (NADH, Collagen)
ESIPT-Benzothiazole380 - 420520 - 580Large (>100 nm)Low (Bypasses blue emission)
NIR-Benzothiazole (ICT)600 - 650680 - 720Moderate (~70 nm)Near Zero (Optical window)

Part 3: Visualizing the Workflows

Photophysical Mechanism of ESIPT Benzothiazole Probes

The following diagram illustrates how ESIPT mechanisms allow benzothiazole probes to outrun cellular autofluorescence via a massive Stokes shift.

G A Ground State Probe (Enol Form) B Excitation (Blue Light) A->B C Excited State (Enol) B->C D ESIPT Process (Proton Transfer) C->D G Cellular Autofluorescence (NADH/FAD Emission) C->G Overlap Risk E Excited State (Keto) D->E F Large Stokes Shift Emission (Red/Orange) E->F Signal Isolated

Caption: ESIPT mechanism generating a large Stokes shift to bypass endogenous cellular autofluorescence.

Optimized Tissue Staining & Quenching Workflow

This logical workflow demonstrates the exact sequence required to stain tissues with benzothiazole probes while eliminating lipofuscin.

Workflow Step1 1. Fixation & Permeabilization (Avoid Glutaraldehyde) Step2 2. Benzothiazole Probe Incubation (Optimize Concentration) Step1->Step2 Step3 3. Stringent Wash Steps (PBS + 0.05% Tween-20) Step2->Step3 Step4 4. TrueBlack® Application (30s in 70% EtOH) Step3->Step4 Step5 5. Aqueous Mounting (Crucial: No Organic Mountants) Step4->Step5 Step6 6. Fluorescence Imaging (High SNR Achieved) Step5->Step6

Caption: Step-by-step workflow for benzothiazole staining and lipofuscin autofluorescence quenching.

Part 4: Self-Validating Experimental Protocols

Protocol A: Live-Cell Imaging with Benzothiazole Probes (Optimized for High SNR)

Purpose: To image intracellular targets (e.g., mitochondria, ROS) in live cells while minimizing media-induced and metabolic autofluorescence.

  • Cell Preparation: Culture cells in standard media until 70-80% confluent in a glass-bottom imaging dish.

  • Media Exchange (Critical Step): 30 minutes prior to imaging, remove standard culture media. Wash cells gently 2x with warm PBS. Replace with Phenol Red-Free imaging media (e.g., FluoroBrite DMEM or HBSS). Causality: Phenol red is highly fluorescent and will elevate background noise in the blue/green channels.

  • Probe Incubation: Dilute the benzothiazole probe in the imaging media (typically 1–5 µM, depending on the specific probe's quantum yield). Incubate at 37°C for 15–30 minutes. Note: Do not over-concentrate the probe, as unbound probe will aggregate and cause non-specific background.

  • Wash Steps: Remove the probe solution and wash the cells 3x with warm Phenol Red-Free media to remove extracellular background.

  • Imaging: Transfer to a stage-top incubator (37°C, 5% CO2). Image using the appropriate filter sets. If using an ESIPT probe, ensure your emission filter is sufficiently red-shifted to capture the keto-emission while rejecting the blue NADH autofluorescence[3].

Protocol B: Autofluorescence Quenching in Fixed Tissues using TrueBlack®

Purpose: To eliminate lipofuscin and extracellular matrix autofluorescence in fixed tissues (e.g., brain, retina) without quenching the benzothiazole signal[5].

  • Fixation & Staining: Perform standard tissue fixation (preferably 4% PFA; avoid glutaraldehyde as it heavily induces structural autofluorescence). Perform your benzothiazole probe staining according to standard protocols.

  • Preparation of Quencher: Just before use, dilute 20X TrueBlack® Lipofuscin Autofluorescence Quencher to 1X in 70% ethanol (e.g., 50 µL of 20X into 1 mL of 70% EtOH). Vortex thoroughly[5].

  • Application: Apply 100–200 µL of the 1X TrueBlack® solution directly onto the tissue section. Ensure the tissue is completely covered.

  • Incubation (Time-Sensitive): Leave the solution on the section for exactly 30 seconds . Causality: Prolonged exposure to 70% ethanol can dehydrate the tissue or prematurely elute some non-covalently bound small-molecule probes.

  • Rinsing: Immediately transfer the slides to a staining jar and rinse 3x with PBS (5 minutes per wash) to halt the quenching reaction.

  • Mounting (Critical Step): Coverslip the slides using an aqueous-based fluorescence antifade mounting medium. Causality: TrueBlack is incompatible with organic-based mountants (like DPX or Permount), which will dissolve the quencher and reverse the autofluorescence suppression[5].

References

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Benzothiazole-Based Fluorescent Probes for Various Applications Taylor & Francis URL:[Link]

  • BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties ACS Applied Bio Materials URL:[Link]

  • A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells PMC (PubMed Central) URL:[Link]

Sources

Optimizing dosage for in vivo studies with 2-(Pyridin-4-yl)benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo applications of 2-(Pyridin-4-yl)benzothiazole (PBT) derivatives. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot dosing, formulate stable vehicles, and validate pharmacokinetics for PBT-based metal coordination polymers.

Mechanism of Action & Rationale

PBT (CAS: 2295-38-7) is a highly lipophilic heterocyclic scaffold (LogP: ~3.35)[1]. PBT derivatives are frequently utilized as ligands to synthesize transition metal (e.g., Zn(II), Cu(II)) coordination polymers. These complexes exhibit potent antitumor properties by perturbing mitochondrial membrane potentials and inducing reactive oxygen species (ROS) overproduction[2]. Furthermore, Zn(II)-based PBT coordination frameworks possess inherent photoluminescent properties, making them excellent candidates for theranostic bioimaging and trace quantity detection[3].

MOA A Zn(II)-PBT Complex Administration B Cellular Internalization (Endocytosis) A->B C Mitochondrial Localization B->C D Intracellular ROS Overproduction C->D E Mitochondrial Membrane Depolarization D->E F Cancer Cell Apoptosis E->F

Fig 1. Cytotoxic signaling pathway of Zn(II)-PBT complexes via ROS-mediated apoptosis.

Section 1: Troubleshooting Guide for In Vivo Dosing

Issue 1: Erratic Pharmacokinetic (PK) Profiles and Poor Bioavailability

  • Symptom: High inter-subject variability in plasma concentrations; compound precipitation at the injection site.

  • Causality: PBT has a Topological Polar Surface Area (TPSA) of 54 Ų and high lipophilicity[1]. When administered in standard aqueous buffers, the metal-ligand coordination framework can prematurely aggregate, leading to poor systemic circulation.

  • Solution: Transition from simple saline to a co-solvent system or micro-encapsulation. Biopolymeric gum acacia microspheres have been successfully employed to encapsulate hydrophobic complexes, preventing premature degradation and significantly increasing bioavailability[4].

Issue 2: Acute Toxicity at Efficacious Doses

  • Symptom: Rapid weight loss (>15%) in murine models within 48 hours of IV administration.

  • Causality: Rapid dissociation of the Zn(II) or Cu(II) metal center from the PBT ligand in the bloodstream can cause off-target heavy metal toxicity and systemic ROS generation[2].

  • Solution: Implement a self-validating Maximum Tolerated Dose (MTD) escalation protocol (see Protocol A). Adjust the dosing schedule from a single high-bolus dose to fractionated dosing (e.g., Q2D x 3) to maintain the therapeutic window while allowing clearance of unbound metal ions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal starting dose for Zn(II)-PBT complexes in murine xenograft models? A1: Because coordination polymers vary in molecular weight and metal-to-ligand ratios, dosing should be normalized to the active metal-ligand unit. For a standard Zn(II)-PBT complex, we recommend a starting dose of 2.0 mg/kg via Intravenous (IV) injection. See the Quantitative Data Summary for a comprehensive breakdown.

Q2: How can I track the biodistribution of PBT coordination polymers without radiolabeling? A2: You can leverage the inherent photoluminescence of the complex. Zn(II)-PBT frameworks exhibit strong emission (e.g., at 505 nm) which can be utilized for in vitro and in vivo bioimaging[3]. By using spectrofluorometric methods, you can quantify tissue distribution without the need for complex radiolabeling.

Q3: Why does my PBT complex lose efficacy after storage in solution? A3: PBT coordination polymers are susceptible to hydrolytic cleavage over time. Always prepare formulations fresh on the day of dosing. Do not store the complex in aqueous solutions for more than 4 hours prior to administration.

Section 3: Quantitative Data Summary

Table 1: Physicochemical Properties of 2-(Pyridin-4-yl)benzothiazole
PropertyValueCausality for In Vivo Dosing
Molecular Weight 212.27 g/mol Small molecule size allows for rapid cellular penetration.
LogP 3.35High lipophilicity dictates the absolute need for surfactant/lipid-based vehicles.
Topological Polar Surface Area 54 ŲFavorable for membrane permeability; potential for blood-brain barrier crossing.
Table 2: Baseline Dosing Metrics for PBT-Metal Complexes (Murine Models)
Complex TypeRouteRecommended Starting DoseOptimal Vehicle Formulation
Zn(II)-PBT IV2.0 - 5.0 mg/kg5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline
Cu(II)-PBT IP5.0 - 10.0 mg/kgGum Acacia Microspheres (Suspension)

Section 4: Experimental Protocols

Protocol A: Self-Validating Maximum Tolerated Dose (MTD) Escalation

This protocol ensures safety while establishing the upper limit of the therapeutic window.

  • Vehicle Preparation: Dissolve the PBT-complex in 5% DMSO. Sequentially add 40% PEG300 and 5% Tween 80, vortexing after each addition. Finally, add 50% sterile saline dropwise while sonicating to prevent precipitation.

  • Cohort Assignment: Randomize healthy, non-tumor-bearing mice (e.g., BALB/c) into cohorts of n=3.

  • Dose Escalation: Administer the formulation IV starting at 2.0 mg/kg.

  • Monitoring (The Self-Validation Step): Weigh mice daily. If weight loss exceeds 10%, or if signs of acute distress (ruffled fur, lethargy) appear, halt escalation. The MTD is defined as the dose immediately preceding the one that caused >10% weight loss.

  • Causality Check: Perform a necropsy on the MTD cohort to inspect the liver and kidneys for metal-induced necrosis, validating that toxicity is on-target (ROS-mediated) rather than off-target (precipitation-induced ischemia).

Protocol B: LC-MS/MS Pharmacokinetic Sampling

Designed to track the intact PBT ligand and its metal-dissociated metabolites.

  • Administration: Dose the animals at 50% of the established MTD.

  • Blood Collection: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge at 2,000 x g for 10 minutes at 4°C. Extract 20 µL of plasma.

  • Protein Precipitation: Add 100 µL of ice-cold acetonitrile containing an internal standard. Vortex for 2 minutes.

  • Analysis: Centrifuge and inject the supernatant into the LC-MS/MS system. Monitor the specific mass transitions for the PBT ligand (m/z 213.04 [M+H]+)[1].

Workflow S1 1. Vehicle Optimization S2 2. MTD Determination S1->S2 S3 3. PK/PD Profiling S2->S3 S3->S2 Dose Adjust S4 4. Efficacy Readout S3->S4

Fig 2. Step-by-step workflow for in vivo dosage optimization and PK/PD validation.

References

  • Title: Cas no 2295-38-7 (2-(pyridin-4-yl)-1,3-benzothiazole)
  • Source: researchgate.
  • Title: Trace Quantity Detection of H2PO4− by Fluorescent Metal Organic Framework (F-MOF)
  • Title: Synthesis, crystal structure and biological application of a Cu(II) coordination compound of 2-hydroxy-5-methyl-3-(pyridin-3-yliminomethyl)

Sources

Validation & Comparative

Validating the binding affinity of benzothiazole derivatives to target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Validating the Binding Affinity of Benzothiazole Derivatives to Target Proteins

Benzothiazole derivatives are a privileged class of pharmacophores in medicinal chemistry, frequently deployed as kinase inhibitors, protein-protein interaction modulators, and anti-cancer agents[1]. However, determining their precise binding affinity (


) to target proteins presents a distinct biophysical challenge. Their inherent hydrophobicity, tendency to form colloidal aggregates, and requirement for organic co-solvents (like DMSO) often lead to ambiguous or artifactual binding data.

As a Senior Application Scientist, I approach target validation not by relying on a single assay, but by engineering a self-validating, orthogonal biophysical workflow. This guide objectively compares the three gold-standard techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—and provides actionable, step-by-step methodologies for profiling benzothiazole derivatives.

Comparative Analysis of Binding Affinity Platforms

To establish a robust structure-activity relationship (SAR), we must understand the physical principles, strengths, and limitations of our analytical tools[2].

  • Surface Plasmon Resonance (SPR): The industry standard for real-time kinetics (

    
    , 
    
    
    
    ). It provides high-quality data and moderate throughput[3]. However, SPR requires protein immobilization, which can occlude binding pockets, and is exquisitely sensitive to bulk refractive index changes caused by DMSO.
  • Isothermal Titration Calorimetry (ITC): The only technique that directly measures the heat of binding, providing a complete thermodynamic profile (

    
    , 
    
    
    
    , stoichiometry) in a single experiment[2]. It is label-free and immobilization-free, but requires milligram quantities of protein and is limited by the low aqueous solubility of benzothiazoles.
  • Microscale Thermophoresis (MST): Measures the directed movement of molecules in a microscopic temperature gradient[4]. It operates in free solution, requires minimal sample, and is highly tolerant to aggregation-prone small molecules[4].

Table 1: Performance Comparison for Small Molecule Validation
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics (

,

), Affinity (

)
Thermodynamics (

,

,

),

Affinity (

)
Sample State Immobilized TargetIn-solution (Label-free)In-solution (Fluorescent label)
Protein Consumption Low (~1-10 µ g/lane )High (~1-5 mg/experiment)Very Low (< 1 µ g/capillary )
Throughput Medium to HighLowMedium
Benzothiazole Challenge DMSO bulk shift artifactsLow ligand solubility limits syringe conc.Potential fluorophore quenching

The Orthogonal Validation Workflow

Relying on a single technique for hydrophobic small molecules is a critical vulnerability in drug discovery. The following workflow illustrates how to integrate these platforms to ensure data integrity.

Workflow Target Target Protein Preparation (High Purity, Monodisperse) Solubility Benzothiazole Optimization (DMSO Tolerance Check) Target->Solubility SPR SPR Analysis Real-time Kinetics (kon, koff) Requires DMSO Calibration Solubility->SPR Primary Kinetic Screen MST MST Analysis In-Solution Affinity (KD) Ideal for Aggregation-Prone Hits Solubility->MST Orthogonal Validation ITC ITC Analysis Thermodynamics (ΔH, -TΔS, n) Validates 1:1 Stoichiometry SPR->ITC Select High-Affinity Binders Decision Data Integration Compare KD across platforms Correlate with Ki SPR->Decision MST->ITC Confirm Binding Mode MST->Decision ITC->Decision

Figure 1: Orthogonal workflow for validating benzothiazole binding affinity using SPR, MST, and ITC.

Step-by-Step Experimental Methodologies

To guarantee scientific integrity, every protocol must function as a self-validating system. Do not merely execute steps; understand the biophysical causality behind them.

Protocol A: SPR Kinetic Profiling with Rigorous Solvent Correction

Benzothiazoles are low-molecular-weight compounds that generate very small SPR responses (often < 20 Response Units).

  • Surface Preparation (His-Capture): Immobilize the target protein via a Ni-NTA or anti-His capture antibody rather than direct amine coupling.

    • Causality: Amine coupling randomizes protein orientation and can chemically modify lysines in the active site. His-capture ensures uniform orientation, maximizing the theoretical maximum response (

      
      ) for small molecule binding.
      
  • DMSO Solvent Correction: Prepare a standard curve of running buffer containing 4.5% to 5.5% DMSO.

    • Causality: Benzothiazoles require ~5% DMSO for solubility. A mere 0.1% difference in DMSO between the running buffer and the injected sample creates a bulk refractive index shift that completely dwarfs the actual binding signal of the ligand.

  • Single-Cycle Kinetics (SCK): Inject increasing concentrations of the benzothiazole (e.g., 0.1x to 10x expected

    
    ) sequentially without regeneration steps.
    
    • Causality: Benzothiazole derivatives often exhibit slow dissociation rates (

      
      )[5]. Forcing chemical regeneration between cycles can denature the protein surface. SCK builds the response cumulatively, preserving surface integrity.
      
  • Self-Validation Checkpoint: Calculate the theoretical

    
     based on the protein capture level. If the observed 
    
    
    
    of the benzothiazole exceeds the theoretical
    
    
    , it indicates non-specific aggregation or stoichiometric violation, invalidating the run.
Protocol B: ITC Thermodynamic Validation via Reverse Titration

ITC is utilized to confirm that the interaction is driven by specific structural contacts (enthalpy,


) rather than just non-specific hydrophobic burying (entropy, 

).
  • Rigorous Buffer Matching: Dialyze the target protein extensively, then use the exact final dialysate to dissolve the benzothiazole powder.

    • Causality: ITC measures minute heat changes (microcalories). Any mismatch in buffer salts or DMSO concentration will produce a massive heat of dilution, masking the binding enthalpy.

  • Reverse Titration Strategy: Place the benzothiazole derivative in the sample cell and titrate the target protein from the syringe.

    • Causality: In a standard setup, the ligand in the syringe must be at a concentration 10-20 times higher than the

      
      . Benzothiazoles will often precipitate at these concentrations. Reverse titration keeps the hydrophobic ligand at a lower, soluble concentration in the cell.
      
  • Self-Validation Checkpoint: Fit the thermogram to a one-set-of-sites model to extract the stoichiometry parameter (

    
    ). The calculated 
    
    
    
    must be approximately 1.0. If
    
    
    , a portion of the protein is inactive or the ligand has precipitated. If
    
    
    , the ligand is forming micelles or binding non-specifically.

Mechanistic Data Interpretation: Resolving Discrepancies

It is a common scenario in early drug discovery: SPR, ITC, and MST yield drastically different


 values for the exact same benzothiazole-protein interaction[6]. How do we determine which value represents the "true" affinity?

Recent comparative analyses demonstrate that when biophysical


 values diverge, the enzyme competitive inhibition constant (

) serves as the most reliable orthogonal anchor[7]. Because

directly reflects binding affinity under steady-state functional conditions, it provides a biological baseline[8]. Studies have shown that the

value measured by SPR often correlates most closely with the functional

value[7], provided that the SPR assay is free of mass transport limitations and DMSO artifacts. If your ITC or MST data deviates significantly from the SPR/

consensus, investigate ligand solubility limits (in ITC) or fluorophore interference (in MST) as the likely culprits.

References

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI Source: Reichert SPR / XanTec bioanalytics URL:[Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target Source: bioRxiv (Luo & Chen, 2024) URL:[Link]

  • Reversible Small Molecule pan-Ras Inhibitors Display Tunable Affinity for the Active and Inactive forms of Ras Source: ChemRxiv URL:[Link]

Sources

In Vitro versus In Vivo Correlation of Anticancer Activity for Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of benzothiazole-based anticancer agents from petri dish to patient represents a unique challenge in medicinal chemistry. Unlike direct-acting cytotoxics, many potent benzothiazoles (specifically the 2-(4-aminophenyl)benzothiazole class) act as pro-drugs requiring metabolic bioactivation .

This guide provides a technical analysis of the correlation between in vitro cytotoxicity (IC50) and in vivo tumor growth inhibition (TGI).[1] It highlights that a high in vitro-in vivo correlation (IVIVC) for this class is not dependent solely on lipophilicity or potency, but on the presence of specific cytochrome P450 (CYP) isoforms in the target tissue.

Mechanistic Foundation: The "Metabolic Gap"

To understand the correlation data, one must first understand the mechanism. The most clinically advanced benzothiazoles, such as 5F 203 and its prodrug Phortress (NSC 710305), operate via a distinct signaling cascade.

The Correlation Key:

  • In Vitro: Activity is observed only in cell lines expressing the Aryl Hydrocarbon Receptor (AhR) and capable of inducing CYP1A1.

  • In Vivo: Antitumor efficacy is restricted to tumors that retain this metabolic competency.

Mechanism of Action (Phortress/5F 203)

The compound is sequestered by the AhR, translocates to the nucleus, and induces CYP1A1 transcription. The newly synthesized enzyme then oxidizes the benzothiazole into a reactive electrophile (hydroxylamine/nitrenium ion) which forms DNA adducts.

Benzothiazole_MOA Drug Benzothiazole (5F 203) AhR AhR Binding (Cytosol) Drug->AhR Uptake Bioact Bioactivation (Reactive Electrophile) Drug->Bioact Substrate Nucleus Nuclear Translocation (ARNT Dimerization) AhR->Nucleus CYP CYP1A1 Induction Nucleus->CYP Transcription CYP->Bioact Metabolism Adduct DNA Adducts (dG-C8) Bioact->Adduct Covalent Binding Death Apoptosis (DSBs) Adduct->Death

Figure 1: The bioactivation pathway essential for benzothiazole efficacy.[2] Correlation fails if the model system lacks the CYP1A1 induction step.

Comparative Analysis: In Vitro vs. In Vivo Performance
Case Study A: The Lysylamide Prodrug (Phortress / NSC 710305)

Phortress was designed to improve the solubility of the parent compound 5F 203.

In Vitro Performance:

  • Sensitive Lines: MCF-7 (Breast), IGROV-1 (Ovarian).[2]

  • Resistant Lines: MDA-MB-435 (Melanoma/Breast), HT-29 (Colon).

  • Key Metric: IC50 < 1 nM in sensitive lines; > 10 µM in resistant lines.

In Vivo Correlation: The in vivo efficacy strictly mirrors the in vitro sensitivity profile, provided the xenograft maintains CYP1A1 inducibility.

ParameterPhortress (Benzothiazole)Doxorubicin (Comparator)
In Vitro Potency (MCF-7) IC50: < 0.1 nM IC50: ~10–50 nM
Mechanism DNA Adducts (Seq. Specific)Intercalation / Topo II Inhib.
In Vivo Dose (Mouse) 20 mg/kg (i.p. or i.v.)2–5 mg/kg (i.v.)
Tumor Growth Inhibition (TGI) > 80% (MCF-7 Xenograft)60–80% (MCF-7 Xenograft)
Correlation Factor High (Dependent on CYP status)High (General cytotoxicity)
Toxicity Profile Hepatic (CYP rich tissues)Cardiotoxicity

Critical Insight: In xenograft models, Phortress induced CYP1A1 mRNA expression in the tumor tissue itself. In models where CYP1A1 was not inducible, Phortress failed, regardless of the dose. This confirms that pharmacodynamics (biomarker expression) is a better predictor of in vivo success than pharmacokinetics for this class.

Case Study B: Novel EGFR-Targeting Benzothiazoles

Newer derivatives (e.g., benzothiazole-carboxamide hybrids) are designed to target EGFR or tubulin directly, bypassing the need for bioactivation.

  • In Vitro: Moderate potency (IC50: 1–10 µM).

  • In Vivo: Correlation is often lower than the Phortress class.

    • Reason: While these compounds kill cells in a dish, their poor aqueous solubility (a common benzothiazole trait) leads to low bioavailability. Without the "trapping" mechanism of DNA adduct formation, they wash out of tumors rapidly.

Experimental Protocols for Validation

To generate reproducible correlation data, researchers must control for metabolic competency.

Protocol A: Metabolic-Competency Validated Cytotoxicity Assay

Standard MTT assays often yield false negatives for benzothiazoles because standard media lacks the co-factors necessary for robust CYP activity.

  • Cell Selection: Use a paired system.

    • Positive Control: MCF-7 or RT-112 (High CYP1A1 inducibility).

    • Negative Control:[3] MDA-MB-435 or CYP1A1-knockout clone.

  • Seeding: Seed 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Dissolve Benzothiazole in DMSO (Stock 10 mM).

    • Serial dilute in media. Crucial: Keep DMSO concentration < 0.1% to avoid inhibiting CYP enzymes.

    • Incubate for 96 hours (Benzothiazoles are slow-acting due to the requirement for enzyme induction).

  • Readout: MTT or SRB assay.

  • Validation Step: Perform a parallel Western blot for CYP1A1 on treated cells. If CYP1A1 is not upregulated, a high IC50 does not prove lack of potency; it proves lack of metabolism.

Protocol B: Xenograft Efficacy with Pharmacodynamic Marker
  • Model: Female NCr-nu/nu mice implanted s.c. with MCF-7 fragments (requires estradiol supplementation).

  • Staging: Begin treatment when tumors reach 100–200 mm³.

  • Dosing:

    • Phortress/Analog: 10–20 mg/kg, i.v., q7d x 3.

    • Vehicle: Saline/DMSO (control).

  • Endpoint Analysis (The Correlation Check):

    • Measure tumor volume bi-weekly.

    • Harvest: At termination, flash freeze half the tumor.

    • Assay: Extract RNA and perform RT-PCR for CYP1A1.

    • Logic: If the tumor responded, you should see elevated CYP1A1 transcripts relative to vehicle, confirming the drug reached the target and engaged the mechanism.

Workflow: The "Go/No-Go" Decision Tree

Do not advance a benzothiazole to animal studies based on IC50 alone. Use this logic flow to ensure high IVIVC.

Decision_Tree Start New Benzothiazole Derivative Screen1 Screen: Sensitive vs. Resistant Lines Start->Screen1 Decision1 Selective Toxicity? Screen1->Decision1 MechCheck Check CYP1A1 Induction (Western/PCR) Decision1->MechCheck Yes Stop Stop / Redesign Decision1->Stop No (General Toxin) Decision2 Induces CYP1A1? MechCheck->Decision2 Microsome Microsomal Stability (Liver vs Tumor) Decision2->Microsome Yes Decision2->Stop No InVivo Proceed to Xenograft (High Correlation Likely) Microsome->InVivo Stable in Liver Metabolized in Tumor

Figure 2: Screening workflow to predict in vivo success. Note that liver stability is desired to prevent systemic clearance, while tumor metabolism is required for activation.

Summary of Correlation Data
Compound ClassIn Vitro PotencyIn Vivo EfficacyCorrelation StrengthPrimary Failure Mode
2-(4-aminophenyl)benzothiazoles (e.g., 5F 203)High (nM) in CYP+ cellsHigh in CYP+ tumorsStrong Lack of CYP1A1 in tumor model.
Benzothiazole Ureas Moderate (µM)Low to ModerateWeak Poor solubility; rapid clearance.
EGFR-Targeting Benzothiazoles Moderate (µM)VariableModerate Off-target binding; poor tissue penetration.
References
  • Bradshaw, T. D., et al. (2004).[4] "In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles." Molecular Cancer Therapeutics, 3(12), 1565–1575. Link

  • Bradshaw, T. D., & Westwell, A. D. (2004).[4] "The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate."[4] Current Medicinal Chemistry, 11(8), 1009–1021. Link

  • Chua, M. S., et al. (1999). "Antitumor benzothiazoles. 7. Synthesis of 2-(4-aminophenyl)benzothiazoles with potent and selective antitumor activity in vitro and in vivo."[5] Journal of Medicinal Chemistry, 42(3), 381–392. Link

  • Loaiza-Pérez, A. I., et al. (2004). "The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models."[6] Breast Cancer Research and Treatment, 87(1), 97–107. Link

  • Breen, A. F., et al. (2019).[7] "Protein Encapsulation of Experimental Anticancer Agents 5F 203 and Phortress: Towards Precision Drug Delivery." International Journal of Nanomedicine, 14, 9525–9534. Link

Sources

A Comprehensive Guide to Cross-Validating Fluorescence Quenching Results for Urease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel urease inhibitors—critical for treating Helicobacter pylori infections and improving agricultural nitrogen efficiency—fluorescence quenching (FQ) is frequently employed as a frontline technique to determine binding affinity (


). However, relying solely on FQ is a dangerous pitfall. As an application scientist, I routinely see "potent binders" fail in functional assays because their FQ signals were driven by optical artifacts rather than true thermodynamic binding.

To ensure scientific integrity, FQ data must be rigorously cross-validated using orthogonal biophysical and functional techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and enzyme kinetics[1]. This guide provides a self-validating framework for objectively comparing and confirming urease inhibitor interactions.

The Mechanistic Pitfalls of Standalone Fluorescence Quenching

When a ligand binds to urease, it typically alters the microenvironment of the enzyme's intrinsic fluorophores (tryptophan and tyrosine residues), leading to a reduction in fluorescence intensity. However, two major confounders must be addressed before claiming a successful binding event:

  • The Inner Filter Effect (IFE): Many urease inhibitors (e.g., polyphenols, Schiff bases) absorb light in the UV region (280–350 nm). If the inhibitor absorbs the excitation light or the emitted fluorescence, it artificially suppresses the signal[2]. This is not true quenching; it is optical interference.

  • Dynamic vs. Static Quenching: A decrease in fluorescence does not guarantee the formation of a stable ground-state complex (static quenching). It could merely be collisional (dynamic quenching). This must be resolved by performing temperature-dependent FQ; a decreasing Stern-Volmer constant (

    
    ) at higher temperatures confirms static binding[3].
    
Objective Comparison of Binding Affinity Techniques

To build a self-validating data package, FQ must be compared against orthogonal biophysical methods. The table below outlines how these techniques complement one another.

FeatureFluorescence Quenching (FQ)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Optical (Emission intensity changes)Thermodynamic (Heat of binding)Optical (Refractive index changes)
Primary Output

,

, binding sites (

)

,

,

, stoichiometry (

)

,

,

Sensitivity High (nM to

M)
Moderate (

M to mM)
Very High (pM to

M)
Advantages Requires low protein concentration; fast.Label-free; measures true thermodynamics directly[4].Real-time kinetics; low sample consumption.
Limitations Prone to IFE; requires fluorescent residues near the binding site.High protein consumption; sensitive to buffer mismatch.Requires immobilization of urease, which may alter its native conformation.
Role in Workflow Initial screening and binding site microenvironment probing.Orthogonal validation of true binding and thermodynamic driving forces.Validation of binding kinetics and residence time.
Visualizing the Cross-Validation Logic

The following decision tree illustrates a self-validating system for urease inhibitor characterization. By moving from optical screening to thermodynamic and functional validation, you eliminate false positives.

CrossValidationWorkflow Start Urease Inhibitor Candidate FQ 1. Fluorescence Quenching (FQ) (Measure Trp/Tyr emission at 340nm) Start->FQ IFE Inner Filter Effect (IFE) Correction F_corr = F_obs * 10^((A_ex+A_em)/2) FQ->IFE Correct for absorbance Temp Temperature Variation (298K, 303K, 310K) IFE->Temp Mechanism Determine Quenching Mechanism (Static vs. Dynamic) Temp->Mechanism Analyze K_sv trend ITC 2. Isothermal Titration Calorimetry (Validate Thermodynamics: ΔH, ΔS, Kd) Mechanism->ITC Cross-validate binding Kinetics 3. Enzyme Kinetics Assay (Determine Ki & Inhibition Type) Mechanism->Kinetics Cross-validate function Docking 4. Molecular Docking (Identify Binding Residues) ITC->Docking Structural context Kinetics->Docking Valid Validated Inhibitor Profile Docking->Valid

Workflow for cross-validating urease inhibitor fluorescence quenching data with orthogonal methods.

Self-Validating Experimental Protocols
Protocol A: IFE-Corrected Fluorescence Quenching

Causality: We measure UV-Vis absorbance in tandem with fluorescence to mathematically remove the optical artifact of the inhibitor absorbing the excitation/emission light.

  • Preparation: Prepare 1.0

    
    M Jack bean urease in 50 mM phosphate buffer (pH 7.4). Prepare inhibitor stock in DMSO (keep final DMSO < 1% to prevent enzyme denaturation).
    
  • Titration: Sequentially add inhibitor (e.g., 0 to 50

    
    M) to the urease solution. Incubate for 5 minutes at 298 K.
    
  • Measurement: Excite the sample at 280 nm. Record emission spectra from 300 to 400 nm.

  • UV-Vis Measurement: Measure the absorbance of the inhibitor alone at 280 nm (

    
    ) and the emission peak wavelength, typically 340 nm (
    
    
    
    ).
  • Correction: Apply the IFE equation:

    
    [2].
    
  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    . Repeat at 303 K and 310 K to confirm static quenching.
Protocol B: Isothermal Titration Calorimetry (ITC) Validation

Causality: FQ only proves that the fluorophore environment changed. ITC proves that a thermodynamic binding event occurred, capturing the heat of interaction (


) independently of optical interference[4].
  • Sample Prep: Dialyze urease extensively against the assay buffer. Dissolve the inhibitor in the exact same dialysis buffer to prevent massive heat-of-mixing artifacts.

  • Degassing: Degas both solutions for 10 minutes under a vacuum. Why? Microbubbles passing through the measurement cell create thermal noise spikes that obscure the microjoule heat changes of binding.

  • Titration: Load urease (e.g., 10

    
    M) into the sample cell and inhibitor (e.g., 100 
    
    
    
    M) into the syringe. Perform 20 injections of 2
    
    
    L at 298 K.
  • Control: Titrate the inhibitor into a buffer blank to measure the heat of dilution. Subtract this from the raw titration data.

  • Fitting: Fit the integrated heat data to a one-site binding model to extract the dissociation constant (

    
    ), 
    
    
    
    , and
    
    
    .
Protocol C: Enzyme Kinetics (Lineweaver-Burk)

Causality: Binding does not equal functional inhibition. An inhibitor might bind a surface patch without affecting the active site. Kinetics confirms functional suppression[5].

  • Assay Setup: Use the phenol red or indophenol method to monitor ammonia production from urea hydrolysis at 37 °C.

  • Matrix: Test multiple urea concentrations (e.g., 2 to 50 mM) against fixed inhibitor concentrations (e.g., 0,

    
    , 
    
    
    
    ,
    
    
    ).
  • Analysis: Plot

    
     (velocity) vs. 
    
    
    
    (substrate). The intersection pattern determines the inhibition type (competitive, non-competitive, or mixed) and yields the inhibition constant (
    
    
    ).
Data Presentation: Cross-Validation Matrix

A robust publication should present a consolidated table proving that the binding affinity measured by FQ aligns with ITC and translates to functional inhibition. Below is a representative data structure based on recent studies of polyphenolic and metal-complex urease inhibitors[1][2].

Inhibitor ClassFQ Binding Affinity (

,

)
ITC Dissociation Constant (

,

M)
Kinetics Inhibition Constant (

,

M)
Inhibition TypeValidation Status
Chlorogenic Acid

~22.018.5Non-competitiveValidated (Strong alignment between

and

)
Copper(II) Complex

~8.010.2Mixed-typeValidated (Static quenching confirmed by temp variation)
Compound X (Artifact)

(Uncorrected)
No Binding Heat> 500 (Inactive)N/AFailed (High FQ signal was entirely due to IFE)

Note: Compound X illustrates a classic false positive where uncorrected FQ data suggests strong binding, but ITC and kinetics reveal it as an optical artifact.

References
  • [1] Chlorogenic acid, caffeic acid and luteolin from dandelion as urease inhibitors: insights into the molecular interactions and inhibition mechanism. nih.gov. URL:

  • [2] Biomedical potential of novel copper(II) complexes: From synthesis and characterization to biointeraction profiles and molecular docking approaches. doi.org. URL:

  • [4] Chlorogenic acid, caffeic acid and luteolin from dandelion as urease inhibitors: insights into the molecular interactions and inhibition mechanism. researchgate.net. URL:

  • [3] 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue. scielo.br. URL:

  • [5] Inhibition of Urease by Disulfiram, an FDA-Approved Thiol Reagent Used in Humans. mdpi.com. URL:

Sources

Benchmarking Antiviral Efficacy: 2-(Pyridin-4-yl)benzothiazole Derivatives vs. Lopinavir

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To objectively benchmark the antiviral performance of the 2-(Pyridin-4-yl)benzothiazole scaffold (specifically the lead derivative Compound 8h ) against the standard reference protease inhibitor, Lopinavir , in the context of SARS-CoV-2 inhibition.[1][2]

Verdict: While Lopinavir serves as an established control for protease inhibition studies, the 2-(Pyridin-4-yl)benzothiazole derivative Compound 8h demonstrates superior translational potential. Although Lopinavir exhibits slightly higher affinity in cell-free enzymatic assays in some protocols, Compound 8h significantly outperforms Lopinavir in cell-based phenotypic assays, achieving single-digit micromolar potency (IC₅₀ = 3.669 µM) with a high Selectivity Index (SI > 100), indicating a more favorable safety-efficacy profile for further development.

Mechanistic Profiling: SARS-CoV-2 Mpro Inhibition

Both compounds target the viral replication machinery, but their interaction dynamics differ.

  • Lopinavir: A peptidomimetic HIV-1 protease inhibitor. It acts as a competitive inhibitor of the SARS-CoV-2 Main Protease (Mpro/3CLpro) but with low specificity, requiring high concentrations to achieve inhibition.

  • 2-(Pyridin-4-yl)benzothiazole (Compound 8h): A non-peptidomimetic small molecule. It binds to the Mpro active site (typically interacting with the catalytic Cys145/His41 dyad), preventing the cleavage of viral polyproteins (pp1a and pp1ab) essential for viral replication.

Mechanistic Pathway Visualization

Mpro_Inhibition Virus_Entry SARS-CoV-2 Entry Polyprotein Viral Polyproteins (pp1a/pp1ab) Virus_Entry->Polyprotein Mpro_Active Active Mpro (Main Protease) Polyprotein->Mpro_Active Substrate Cleavage Polyprotein Cleavage Mpro_Active->Cleavage Catalysis (Cys145-His41) Replication Viral Replication Complex Assembly Cleavage->Replication Lopinavir Lopinavir (Reference Control) Lopinavir->Mpro_Active Weak Competitive Inhibition (High IC50) Benzothiazole 2-(Pyridin-4-yl)benzothiazole (Compound 8h) Benzothiazole->Mpro_Active Potent Inhibition (Low Cell-Based IC50)

Caption: Comparative inhibition of the SARS-CoV-2 replication cycle.[1][2][3] Both agents target the Mpro catalytic stage, but Compound 8h shows superior efficacy in cellular environments.

Experimental Benchmarking Data

The following data synthesizes findings from recent comparative studies (e.g., ACS Omega 2023) evaluating benzothiazolyl-pyridine hybrids.

Table 1: Enzymatic vs. Cellular Potency Profile
Metric2-(Pyridin-4-yl)benzothiazole (Cmpd 8h)Lopinavir (Reference)Interpretation
Target SARS-CoV-2 Mpro (3CLpro)SARS-CoV-2 Mpro (3CLpro)Shared molecular target.
Enzymatic IC₅₀ 240.6 µg/mL129.8 µg/mLLopinavir shows higher affinity in isolated enzyme assays, likely due to its peptidomimetic nature.
Cell-Based IC₅₀ (Vero-E6) 3.669 µM ~26.63 µM*Critical Differentiator: Compound 8h is ~7x more potent in live cell infection models.
Cytotoxicity (CC₅₀) > 300 µM~50–80 µMCompound 8h exhibits a wider safety window.
Selectivity Index (SI) 106.7 ~2–3Compound 8h is highly selective; Lopinavir is cytotoxic at effective antiviral concentrations.

*Lopinavir cell-based IC50 varies by study (10–30 µM range) but consistently lags behind specific Mpro inhibitors.

Key Insights
  • Potency Inversion: While Lopinavir appears more potent in cell-free enzymatic assays (lower µg/mL IC₅₀), this does not translate to cellular efficacy. The 2-(Pyridin-4-yl)benzothiazole derivative retains high potency in cells (low µM IC₅₀), suggesting better membrane permeability or intracellular stability.

  • Safety Profile: The Selectivity Index (SI) of Compound 8h (106.7) is superior to Lopinavir.[1][4] Lopinavir's clinical utility for COVID-19 was limited by the inability to achieve therapeutic concentrations without toxicity; Compound 8h overcomes this barrier.

Detailed Experimental Protocols

To replicate these benchmarking results, follow these standardized protocols.

Protocol A: SARS-CoV-2 Mpro FRET Enzymatic Assay

Validates the molecular mechanism of action.

  • Reagent Prep:

    • Enzyme: Recombinant SARS-CoV-2 Mpro (final conc. 50–100 nM).

    • Substrate: Fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at 20 µM.

    • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Inhibitor Incubation:

    • Dispense 2-(Pyridin-4-yl)benzothiazole (0–500 µg/mL) and Lopinavir (control) into 96-well black plates.

    • Add Mpro enzyme and incubate for 30 min at 37°C to allow binding.

  • Reaction Initiation:

    • Add the FRET substrate to initiate the reaction.

  • Measurement:

    • Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes.

    • Calculation: Determine initial velocity (

      
      ). Calculate % inhibition: 
      
      
      
      . Fit to Hill equation to derive IC₅₀.
Protocol B: Cell-Based Antiviral Assay (CPE Reduction)

Measures physiological efficacy in a live infection model.

  • Cell Seeding:

    • Seed Vero-E6 cells (ATCC CRL-1586) in 96-well plates (2 × 10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of Compound 8h and Lopinavir in DMEM (maintenance medium).

    • Add compounds to cells 1 hour prior to infection (prophylactic mode) or post-infection.

  • Infection:

    • Infect cells with SARS-CoV-2 (MOI 0.01).

    • Incubate for 72 hours.

  • Readout (MTS/CCK-8):

    • Observe Cytopathic Effect (CPE) under a microscope.

    • Add MTS reagent (20 µL/well) and incubate for 2–4 hours.

    • Measure absorbance at 490 nm.

    • Analysis: Calculate cell viability. The concentration restoring 50% viability relative to virus control is the EC₅₀/IC₅₀.

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Enzymatic Screening cluster_1 Step 2: Cellular Validation Start Compound Library (2-(Pyridin-4-yl)benzothiazoles) FRET Mpro FRET Assay (Cell-Free) Start->FRET Control Reference Control (Lopinavir) Control->FRET Data1 Calculate Enzymatic IC50 (Lopinavir < Cmpd 8h) FRET->Data1 Vero Vero-E6 Infection (SARS-CoV-2 MOI 0.01) Data1->Vero Select Hits CPE CPE Reduction / MTS Assay Vero->CPE Data2 Calculate Cellular IC50 (Cmpd 8h <<< Lopinavir) CPE->Data2

Caption: Benchmarking workflow. Enzymatic data filters hits, but cellular assays (Step 2) reveal the true superior potency of the benzothiazole derivative.

References

  • Abdel-Shafi, N. A., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 8(39), 36152–36168. Link

  • Choy, K. T., et al. (2020). Remdesivir, lopinavir, emetine, and homoharringtonine inhibit SARS-CoV-2 replication in vitro. Antiviral Research, 178, 104786. Link

  • Jin, Z., et al. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors.[5] Nature, 582, 289–293. Link

  • Yamada, T., et al. (2021). Efficacy of Lopinavir/Ritonavir in COVID-19: A meta-analysis. Journal of Infection and Chemotherapy, 27(9), 1347-1354. Link

Sources

Comparative Analysis: Benzothiazole vs. Benzimidazole Scaffolds for H. pylori Eradication

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of Benzothiazole (BTA) and Benzimidazole (BIA) scaffolds in the context of Helicobacter pylori drug discovery.[1] While Benzimidazoles are historically entrenched as Proton Pump Inhibitors (PPIs) (e.g., Omeprazole), recent medicinal chemistry efforts have pivoted toward exploring both cores as direct urease inhibitors and antimicrobial agents .

Key Takeaway:

  • Benzothiazole derivatives generally exhibit superior urease inhibition potency due to enhanced hydrophobic interactions within the enzyme's active site pocket.

  • Benzimidazole derivatives offer a broader pharmacological profile, often balancing moderate direct antibacterial activity (MIC) with established acid-suppression capabilities, though their urease inhibition typically relies heavily on hydrogen bonding networks that are more susceptible to pH fluctuations.

Structural & Physicochemical Characterization

The fundamental difference lies in the heteroatom at position 1 (Sulfur vs. Nitrogen) and the resulting electronic distribution.

FeatureBenzothiazole (BTA)Benzimidazole (BIA)
Core Structure Fused Benzene + ThiazoleFused Benzene + Imidazole
Heteroatoms Sulfur (S), Nitrogen (N)Nitrogen (NH), Nitrogen (N)
H-Bonding H-bond Acceptor (N) onlyH-bond Donor (NH) & Acceptor (N)
Lipophilicity (LogP) Higher (More Hydrophobic)Lower (More Polar due to NH)
pKa Weakly basicAmphoteric (Acidic NH, Basic N)
Binding Mode Dominantly Hydrophobic &

-stacking
Dominantly Electrostatic & H-bonding
Mechanistic Implication

The Sulfur atom in benzothiazole increases lipophilicity, allowing deeper penetration into the hydrophobic pocket of the H. pylori urease active site. Conversely, the NH group in benzimidazole is critical for hydrogen bonding but can be deprotonated at high pH or protonated at low pH, altering binding affinity dynamically.

Pharmacological Performance: Urease Inhibition

H. pylori relies on urease to hydrolyze urea into ammonia, neutralizing gastric acid. Inhibiting this enzyme is a lethal strategy against the bacterium.

Comparative Data (Case Study: 2-Pyridyl Derivatives)

Based on direct comparative studies (e.g., Pereira et al., 2022), the benzothiazole core demonstrates superior inhibitory kinetics against Jack Bean Urease (a surrogate for H. pylori urease).

MetricBenzothiazole (BTA)Benzimidazole (BIA)Interpretation
IC50 (Urease) 0.77 mM 2.14 mMBTA is ~2.8x more potent in direct inhibition.[1]
Inhibition Type Mixed InhibitorMixed InhibitorBoth bind active & allosteric sites.
Driving Force Hydrophobic Interactions Van der Waals / H-Bonds BTA stabilizes the enzyme-inhibitor complex more effectively.[1]
MIC (H. pylori) 38 - 150 µM20 - 164 µMComparable antibacterial potency, despite BTA's better enzyme inhibition.[2]
Mechanism of Action Pathway

The following diagram illustrates how these cores intervene in the H. pylori acid-acclimatization pathway.

HPylori_Pathway Urea Urea (Substrate) Urease Urease Enzyme (Ni2+ Active Site) Urea->Urease Hydrolysis Ammonia NH3 + CO2 Urease->Ammonia Produces Neutralization Acid Neutralization (pH Elevation) Ammonia->Neutralization Causes Survival H. pylori Survival & Colonization Neutralization->Survival Enables BTA Benzothiazole (Hydrophobic Pocket Lock) BTA->Urease Mixed Inhibition (High Potency) BIA Benzimidazole (H-Bond Interference) BIA->Urease Mixed Inhibition (Moderate Potency)

Caption: Comparative intervention points of BTA and BIA scaffolds within the H. pylori urease-dependent survival pathway.

Structure-Activity Relationship (SAR) Deep Dive

Benzothiazole (BTA) Optimization
  • Position 2 Substitution: Critical for activity. Introducing a 2-guanidino group or a 2-pyridyl moiety significantly enhances urease affinity by mimicking the urea substrate.

  • Electron Withdrawal: Placing electron-withdrawing groups (e.g., -NO2, -Cl) on the benzene ring (Positions 5/6) increases the acidity of the system, often enhancing

    
    -stacking interactions with aromatic residues (e.g., Phe, Trp) in the enzyme pocket.
    
Benzimidazole (BIA) Optimization
  • Proton Pump Legacy: The "prazole" class (Omeprazole, Lansoprazole) utilizes a sulfinyl bridge at Position 2. For direct antibacterial activity (non-PPI), this bridge is often replaced by thioethers or amines .

  • Active Site Anchoring: The NH at Position 1 is a double-edged sword. Alkylating this nitrogen (N-alkylation) often reduces urease inhibitory activity because it removes a critical H-bond donor, although it may improve lipophilicity and membrane permeability.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol A: Urease Inhibition Assay (Indophenol Method)

Purpose: Quantify the IC50 of synthesized derivatives against H. pylori or Jack Bean Urease.[3][4]

  • Preparation:

    • Buffer: Phosphate buffer (pH 7.4) containing 25 mM urea.

    • Enzyme: Jack Bean Urease (5 U/mL) or recombinant H. pylori urease.

    • Indicator: Phenol-nitroprusside and Alkaline Hypochlorite (Indophenol reagents).

  • Incubation:

    • Mix 10 µL of Test Compound (dissolved in DMSO) with 10 µL of Urease solution.

    • Incubate at 37°C for 10 minutes (Pre-incubation allows inhibitor binding).

    • Add 40 µL of Urea substrate solution. Incubate for 15 minutes.

  • Development:

    • Add 40 µL of Phenol-nitroprusside followed by 40 µL of Alkaline Hypochlorite.

    • Incubate for 10 minutes at room temperature. Blue color develops (Indophenol blue).

  • Measurement:

    • Read Absorbance at 625 nm .

    • Self-Validation: Include Thiourea or Acetohydroxamic Acid as a positive control. If control IC50 deviates >15% from literature, discard run.

Protocol B: Experimental Workflow Visualization

Urease_Assay_Workflow Step1 1. Pre-Incubation (Enzyme + Inhibitor) Step2 2. Substrate Addition (Add Urea) Step1->Step2 10 min @ 37°C Step3 3. Reaction (Hydrolysis -> NH3) Step2->Step3 15 min @ 37°C Step4 4. Color Development (Indophenol Reagents) Step3->Step4 Stop Rxn Step5 5. Detection (OD @ 625nm) Step4->Step5 10 min RT

Caption: Step-by-step workflow for the Indophenol-based Urease Inhibition Assay.

Conclusion & Recommendation

  • Choose Benzothiazole if your primary target is high-potency enzyme inhibition (Urease or Shikimate Kinase) and you require a scaffold with high lipophilicity to penetrate the bacterial biofilm.

  • Choose Benzimidazole if you aim for a multi-target approach (combining acid suppression with moderate antibacterial effects) or if you are designing prodrugs that activate in the acidic environment of the stomach.

For pure H. pylori eradication efficacy via urease inactivation, Benzothiazole currently holds the SAR advantage due to superior hydrophobic pocket occupancy.

References

  • Pereira, G. A., et al. (2022). 2-(Pyridin-4-yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. Journal of the Brazilian Chemical Society. Link

  • BenchChem. A Comparative Analysis of Benzothiazole and Benzimidazole Derivatives in Oncology. (General scaffold comparison). Link

  • Mobley, H. L., et al. (1995). Helicobacter pylori urease: properties and role in pathogenesis. (Foundational mechanism). Link

  • Kafarski, P., & Talma, M. (2018). Recent advances in design of new urease inhibitors: A review. Journal of Advanced Research. Link

Sources

Structure-activity relationship (SAR) studies of 2-arylbenzothiazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the SAR of 2-Arylbenzothiazole Analogs: A Comparative Guide to AhR-Targeted Antitumor Agents

As a Senior Application Scientist navigating the complex landscape of oncology drug development, I frequently encounter the challenge of achieving true tumor selectivity. Traditional chemotherapeutics, while potent, often fail to discriminate between malignant and healthy tissues, leading to severe systemic toxicity. The 2-arylbenzothiazole pharmacophore represents a paradigm shift in this arena.

Unlike standard DNA crosslinkers or tubulin binders, specific 2-arylbenzothiazole derivatives act as sophisticated bioprecursors. They hijack the aryl hydrocarbon receptor (AhR) pathway to induce their own metabolizing enzymes—specifically Cytochrome P450 (CYP) 1A1 and CYP2W1—which are uniquely overexpressed in certain tumor microenvironments[1][2]. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of leading 2-arylbenzothiazole analogs (5F-203, GW-610, and Phortress) against standard chemotherapeutics, supported by rigorous experimental workflows.

The Mechanistic Paradigm: Tumor-Selective Bioactivation

To understand the SAR of these compounds, we must first dissect their causality at the molecular level. The efficacy of a 2-arylbenzothiazole is not driven by direct target inhibition, but by a highly orchestrated bioactivation cascade[1].

When an active analog enters a cell, it binds to the cytosolic AhR complex. This binding triggers nuclear translocation and dimerization with the AhR nuclear translocator (ARNT), subsequently binding to xenobiotic response elements (XRE) to upregulate CYP1A1 and CYP2W1 transcription[2]. The newly synthesized CYP enzymes then oxidize the parent benzothiazole into a highly reactive electrophilic intermediate (such as a nitrenium ion or quinoneimine), which covalently binds to DNA, precipitating apoptosis[1].

AhR_Pathway A 2-Arylbenzothiazole (e.g., 5F-203, GW-610) B Cytosolic AhR Complex Binding & Activation A->B Ligand Binding E Enzymatic Bioactivation (Oxidation) A->E Substrate C Nuclear Translocation & ARNT Dimerization B->C Translocation D CYP1A1 / CYP2W1 Gene Transcription C->D XRE Promoter Binding D->E Enzyme Translation F Reactive Electrophile (Nitrenium Ion) E->F P450 Oxidation G DNA Adduct Formation & Apoptosis F->G Covalent Binding

AhR-mediated bioactivation pathway of 2-arylbenzothiazole analogs.

Comparative SAR Analysis: 5F-203 vs. GW-610

The structural nuances of the 2-arylbenzothiazole scaffold dictate both metabolic stability and cell-line selectivity. Early iterations of these compounds suffered from rapid, non-productive oxidative metabolism. SAR studies revealed that incorporating a fluorine atom at the 5-position of the benzothiazole ring (as seen in both 5F-203 and GW-610) effectively blocks this metabolic liability, shifting the metabolic flux entirely toward the desired bioactivation pathway[3].

However, the substitution on the phenyl ring dictates the tumor spectrum:

  • 5F-203 (4-amino-3-methylphenyl substitution): Exhibits exquisite, narrow-spectrum potency. It is highly active against estrogen receptor-positive (ER+) breast cancers (e.g., MCF-7) and ovarian cancers but remains largely inactive against colorectal cancers (CRC)[4].

  • Phortress: The lysyl amide prodrug of 5F-203, designed to overcome the extreme lipophilicity of the parent compound, enabling intravenous administration while retaining the identical AhR-mediated mechanism[2][4].

  • GW-610 (3,4-dimethoxyphenyl substitution): The replacement of the amino group with methoxy groups broadens the compound's spectrum. GW-610 is a potent substrate for both CYP1A1 and CYP2W1, granting it exceptional sub-micromolar efficacy against both breast cancer and CRC cell lines (e.g., KM12)[3][4].

Quantitative Performance Comparison
CompoundStructural ProfileBreast Cancer (MCF-7) IC₅₀Colorectal Cancer (KM12) IC₅₀Normal Fibroblasts (MRC-5) IC₅₀Primary Bioactivation Target
5F-203 4-amino-3-methylphenyl, 5-fluoro< 1.0 μM> 10.0 μM (Resistant)> 10.0 μM (Resistant)AhR / CYP1A1
Phortress Lysyl amide prodrug of 5F-203< 1.0 μM> 10.0 μM (Resistant)> 10.0 μM (Resistant)AhR / CYP1A1
GW-610 3,4-dimethoxyphenyl, 5-fluoro< 0.1 μM< 0.1 μM> 10.0 μM (Resistant)CYP1A1 / CYP2W1
Doxorubicin Standard Anthracycline< 0.1 μM< 0.1 μM< 0.1 μM (Toxic) Topoisomerase II

Data synthesized from comparative in vitro evaluations[4]. Notice the critical divergence in the MRC-5 column: while Doxorubicin exhibits indiscriminate toxicity, the benzothiazoles remain inert in healthy cells lacking CYP1A1/2W1.

Experimental Workflows for SAR Validation

To confidently classify a novel 2-arylbenzothiazole as a tumor-selective bioprecursor, the experimental design must validate both the phenotype (cytotoxicity) and the mechanism (CYP induction). The following protocols establish a self-validating system.

SAR_Workflow S1 Compound Synthesis S2 Cell Line Selection S1->S2 S3 CYP1A1 Induction Assay S2->S3 S4 Cytotoxicity Profiling S3->S4 S5 Mechanistic Validation S4->S5

Step-by-step experimental workflow for evaluating 2-arylbenzothiazole SAR.

Protocol 1: AhR-Mediated CYP1A1 Functional Induction (EROD Assay)

Causality Check: Western blots only confirm protein presence. To prove that the analog induces catalytically active CYP1A1 capable of metabolizing the drug, we must measure ethoxyresorufin-O-deethylase (EROD) activity.

  • Cell Seeding: Seed MCF-7 (sensitive) and MDA-MB-231 (resistant control) cells at

    
     cells/well in 6-well plates. Allow 24 hours for adherence.
    
  • Compound Treatment: Treat cells with the benzothiazole analog (e.g., 1 μM GW-610) for 24 hours. Crucial Control: Co-treat a parallel set with CH-223191 (a specific AhR antagonist). If the compound relies on AhR, CH-223191 will abrogate induction, self-validating the mechanistic pathway.

  • Substrate Incubation: Wash cells with PBS and incubate with 2 μM 7-ethoxyresorufin and 10 μM dicumarol (to inhibit cytosolic diaphorase) for 30 minutes at 37°C.

  • Fluorescence Quantification: CYP1A1 specifically deethylates the substrate into highly fluorescent resorufin. Measure fluorescence of the supernatant (Excitation: 530 nm, Emission: 590 nm).

Protocol 2: High-Throughput Cytotoxicity & Selectivity Profiling (MTT Assay)

Causality Check: Including MRC-5 (normal human lung fibroblasts) is a non-negotiable, self-validating step. Because MRC-5 cells lack basal or inducible CYP1A1/CYP2W1 expression, they must remain unaffected by true bioprecursors. If a novel analog kills MRC-5 cells, it has off-target toxicity and fails the SAR criteria[4].

  • Preparation: Seed target cell lines (MCF-7, KM12, MRC-5) into 96-well plates (

    
     cells/well).
    
  • Dosing: Expose cells to a logarithmic concentration gradient (0.001 μM to 100 μM) of the test compounds and Doxorubicin (positive control) for 72 hours.

  • Metabolic Readout: Add 20 μL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Viable cells reduce MTT to insoluble formazan crystals.

  • Solubilization & Analysis: Dissolve crystals in 100 μL DMSO. Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression. A successful SAR candidate will show an IC₅₀ < 1 μM in MCF-7/KM12, and > 10 μM in MRC-5.

Conclusion

The SAR of 2-arylbenzothiazoles demonstrates that minor structural modifications—such as transitioning from an amino group (5F-203) to a dimethoxy configuration (GW-610)—can drastically alter a molecule's substrate affinity for specific CYP isoforms, thereby expanding its therapeutic utility from breast to colorectal cancers. By rigorously validating these compounds through AhR-dependent bioactivation assays and normal-cell counter-screens, drug development professionals can leverage this privileged scaffold to design the next generation of highly selective, low-toxicity chemotherapeutics.

References

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. Available at:[Link]

  • CYP2S1 and CYP2W1 Mediate 2-(3,4-Dimethoxyphenyl)-5-Fluorobenzothiazole (GW-610, NSC 721648) Sensitivity in Breast and Colorectal Cancer Cells. Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

  • Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. ResearchGate. Available at:[Link]

  • Intratumoural Cytochrome P450 Expression in Breast Cancer: Impact on Standard of Care Treatment and New Efforts to Develop Tumour-Selective Therapies. MDPI. Available at:[Link]

Sources

Selectivity Profiling of 2-(Pyridin-4-yl)benzothiazole Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(pyridin-4-yl)benzothiazole pharmacophore represents a privileged scaffold in modern oncology discovery, offering a distinct distinct profile from classic platinum-based agents (e.g., Cisplatin) or anthracyclines (e.g., Doxorubicin). Unlike non-specific DNA intercalators, recent derivatives of this class demonstrate capacity for targeted modulation of kinases (specifically EGFR and PI3K/Akt pathways) and bioactivation-dependent cytotoxicity (CYP1A1).

This guide provides a rigorous comparative analysis of 2-(pyridin-4-yl)benzothiazole derivatives against standard-of-care (SoC) agents. It details the selectivity profiling necessary to validate these compounds as lead candidates, supported by standardized NCI-60-compliant protocols.

The Chemical Rationale: Why This Scaffold?

The fusion of a benzothiazole ring with a pyridine moiety creates a planar, lipophilic structure capable of dual-mode action:

  • Kinase ATP-Pocket Binding: The nitrogen on the pyridine ring acts as a crucial hydrogen bond acceptor, mimicking the adenine ring of ATP in kinase pockets (e.g., EGFR, VEGFR).

  • Metabolic Specificity: Similar to the Phortress (NSC 710305) class, specific derivatives undergo bioactivation via CYP1A1, an enzyme frequently overexpressed in breast and lung tumors but quiescent in normal tissue, thereby enhancing the Selectivity Index (SI).

Comparative Selectivity Profiling

The following data synthesizes performance metrics of a representative high-potency derivative (designated here as Lead-PBTZ ) compared against industry standards. Data represents mean IC₅₀ values (µM) derived from 48-hour exposure using the SRB assay.

Table 1: Cytotoxicity & Selectivity Index (SI) Comparison
Cell LineTissue OriginLead-PBTZ (IC₅₀ µM)Cisplatin (IC₅₀ µM)Doxorubicin (IC₅₀ µM)Lead-PBTZ Selectivity Index (SI)*
MCF-7 Breast (ER+)0.04 ± 0.01 13.3 ± 1.20.21 ± 0.05> 450
MDA-MB-231 Breast (TNBC)0.88 ± 0.1218.5 ± 2.10.15 ± 0.0320.9
A549 Lung (NSCLC)0.44 ± 0.054.1 ± 0.80.35 ± 0.0441.8
HCT-116 Colon3.72 ± 0.305.2 ± 0.90.08 ± 0.014.9
HFF-1 Normal Fibroblast18.4 ± 2.1 9.5 ± 1.50.45 ± 0.10Reference

*Selectivity Index (SI) = IC₅₀ (Normal HFF-1) / IC₅₀ (Cancer Cell Line). An SI > 10 is generally considered a threshold for lead progression.

Key Technical Insights:
  • Superior Selectivity: While Doxorubicin is equipotent or more potent in absolute terms, its toxicity profile against normal fibroblasts (HFF-1) is high (SI ~1-2). The Lead-PBTZ derivative demonstrates a massive therapeutic window (SI > 450) specifically in ER+ breast cancer lines (MCF-7), suggesting a targeted mechanism or CYP-mediated bioactivation.

  • Resistance Profile: A549 cells, often resistant to platinum-based therapy, show sub-micromolar sensitivity to the benzothiazole derivative, indicating a lack of cross-resistance with Cisplatin.

Mechanism of Action (MOA) Hypothesis

To validate the selectivity observed above, the mechanism must be mapped. The 2-(pyridin-4-yl)benzothiazole derivatives often function as multi-kinase inhibitors or pro-drugs activated by CYP enzymes, leading to mitochondrial dysfunction and Caspase-3 dependent apoptosis.

MOA_Pathway Compound 2-(Pyridin-4-yl) benzothiazole CellEntry Cellular Uptake (Lipophilic Diffusion) Compound->CellEntry CYP1A1 CYP1A1 Bioactivation (Tumor Specific) CellEntry->CYP1A1 Route A (Metabolic) Kinase Kinase Inhibition (EGFR / PI3K) CellEntry->Kinase Route B (Direct) ROS ROS Generation CYP1A1->ROS Reactive Species Mito Mitochondrial Depolarization Kinase->Mito Signaling Blockade ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (G2/M Arrest) Caspase->Apoptosis

Figure 1: Dual-pathway mechanism of action. Route A involves tumor-specific bioactivation (common in MCF-7), while Route B involves direct kinase inhibition (common in A549).

Experimental Protocol: The NCI-60 Standard (SRB Assay)

For reproducible profiling of benzothiazole derivatives, the Sulforhodamine B (SRB) assay is superior to MTT/MTS. Benzothiazoles can occasionally interfere with mitochondrial reductase enzymes used in MTT, leading to false negatives. SRB measures total protein content and is the NCI-60 gold standard.

Workflow Visualization

SRB_Protocol Seed Step 1: Seeding 5-10k cells/well (24h Recovery) Treat Step 2: Treatment Add Compound (48h Incubation) Seed->Treat Fix Step 3: Fixation Cold TCA (10%) (1h @ 4°C) Treat->Fix Stain Step 4: Staining 0.4% SRB in 1% Acetic Acid Fix->Stain Wash Step 5: Wash 1% Acetic Acid (4x cycles) Stain->Wash Read Step 6: Analysis Solubilize (Tris Base) OD @ 515nm Wash->Read

Figure 2: The optimized SRB screening workflow. TCA fixation is critical to preserve the protein monolayer before staining.

Detailed Methodology

1. Cell Preparation:

  • Seed cells (MCF-7, A549, HFF-1) in 96-well plates (5,000–10,000 cells/well) in RPMI-1640 + 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

2. Compound Addition:

  • Dissolve benzothiazole derivatives in DMSO (Stock 10-20 mM).

  • Perform serial dilutions (0.01 µM to 100 µM). Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Include Cisplatin as a positive control and Vehicle (DMSO) as a negative control.

3. Fixation (Critical Step):

  • Discard media. Do not wash with PBS as this may detach dying cells.

  • Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.

  • Incubate at 4°C for 1 hour. This fixes the cells and proteins to the plastic bottom.

4. Staining & Washing:

  • Wash plates 5x with tap water to remove TCA.[1] Air dry.

  • Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution (dissolved in 1% acetic acid).

  • Incubate 10-30 minutes at room temperature.

  • Wash 4x with 1% acetic acid to remove unbound dye. Air dry completely.

5. Quantification:

  • Solubilize the bound dye with 100 µL of 10 mM Tris base (pH 10.5).

  • Shake for 5 minutes.

  • Read Absorbance (OD) at 515 nm on a microplate reader.

6. Calculation:

References

  • National Cancer Institute (NCI). "NCI-60 Screening Methodology: Sulforhodamine B (SRB) Assay." Cancer.gov. [Link]

  • Shi, X. H., et al. (2012). "Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents."[2] Molecules, 17(4), 3933-3944.[2] [Link]

  • Kumbhare, R. M., et al. (2012). "Synthesis and cytotoxic activity of novel 2-(pyridin-4-yl)benzothiazole derivatives." Bioorganic & Medicinal Chemistry Letters.
  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116. [Link]

  • Bradshaw, T. D., & Westwell, A. D. (2004). "The therapeutic potential of benzothiazoles." Current Medicinal Chemistry, 11(8), 1009-1021.

Sources

Comparative Guide: Synthetic Routes for 2,5-Disubstituted Thiazolo[5,4-d]thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolo[5,4-d]thiazole (TzTz) core is a rigid, planar, electron-deficient bicyclic system that has emerged as a critical scaffold in organic electronics (OFETs, OPVs) and bioactive compounds.[1] Its synthesis has historically been plagued by harsh conditions and poor solubility, leading to low yields and difficult purification.

This guide compares the two dominant synthetic paradigms:

  • Direct Condensation (The Modified Ketcham Route): The one-pot reaction of dithiooxamide with aldehydes. Best for symmetrical, stable substrates.

  • Stepwise Functionalization (The Cross-Coupling Route): Construction of a halogenated core followed by Pd-catalyzed coupling. Best for complex, asymmetric, or acid-sensitive derivatives.

Key Insight: While the classic high-temperature condensation is often cited, recent 2025 protocols utilizing Deep Eutectic Solvents (DES) have revolutionized the direct route, offering higher yields and "pour-and-filter" purification.

Synthetic Pathways Overview

The following diagram maps the strategic decision-making process for selecting a route based on target substrate complexity.

TzTz_Synthesis_Map Start Target Molecule (2,5-Disubstituted TzTz) DTO Dithiooxamide (DTO) RouteA Route A: Direct Condensation (Symmetrical Targets) DTO->RouteA RouteB Route B: Stepwise Coupling (Complex/Asymmetric) DTO->RouteB Aldehyde Aryl Aldehyde Aldehyde->RouteA Classic Classic Ketcham (DMF/Nitrobenzene, >150°C) RouteA->Classic Historical Green Green DES Protocol (L-Proline:EG, 130°C) RouteA->Green Recommended (2025) Scaffold 2,5-Dibromo-TzTz Scaffold RouteB->Scaffold Use 4-Br-Benzaldehyde Product Final Functionalized TzTz Classic->Product Low Yield Difficult Purification Green->Product High Yield Simple Workup Coupling Pd-Catalyzed Coupling (Suzuki/Stille/C-H Activation) Scaffold->Coupling Coupling->Product Versatile Scope

Figure 1: Strategic reaction map for TzTz synthesis. Route A is preferred for simple symmetrical derivatives, while Route B is essential for extending conjugation with sensitive moieties.

Deep Dive: Method A - Direct Condensation

This method constructs the fused ring system and installs the substituents in a single step. It relies on the condensation of dithiooxamide (DTO) with two equivalents of an aldehyde.[2][3][4][5]

Mechanism & Causality

The reaction proceeds via a double condensation to form a tetrahydro-intermediate, which then undergoes oxidation (dehydrogenation) to aromatize into the TzTz core.

  • Why it fails historically: The intermediate is prone to polymerization (resinification) at the high temperatures (refluxing DMF/nitrobenzene) required to solubilize the DTO.

  • Why the Green Method works: The use of Deep Eutectic Solvents (DES) , specifically L-Proline and Ethylene Glycol, acts as both solvent and catalyst. L-Proline activates the aldehyde via iminium formation, while the DES medium stabilizes the transition states, preventing polymerization.

Protocol Comparison
FeatureClassic Ketcham Method [1]Modern Green DES Protocol [2]
Solvent DMF, Nitrobenzene, or PhenolL-Proline : Ethylene Glycol (1:50)
Temperature 150°C – 200°C (Reflux)130°C
Additives None (Air oxidation)Sodium Metabisulfite (Na₂S₂O₅) as oxidant
Yield 10 – 40% (Variable)60 – 92% (Consistent)
Purification Tedious chromatography/recrystallizationSelf-Validating: Pour into water, filter precipitate.
Recommended Protocol (Green DES)

Based on Nguyen et al. (2025)

  • Preparation of DES: Mix L-Proline and Ethylene Glycol (molar ratio 1:50) and heat at 70°C until a clear solution forms.

  • Reaction: To the DES (4.5 g), add Dithiooxamide (1.0 mmol), Aryl Aldehyde (2.0 mmol), and Na₂S₂O₅ (1.1 mmol).

  • Heating: Stir at 130°C for 1 hour. Note: The color typically changes to dark brown/orange.

  • Workup: Cool to room temperature. Pour the mixture into water (40 mL).

  • Isolation: Filter the resulting precipitate. Wash with water (2x15 mL) and ethanol (5 mL) to remove residual DES and unreacted aldehyde.

  • Result: High-purity TzTz solid.

Deep Dive: Method B - Stepwise Cross-Coupling

When the target aldehyde is unstable, too expensive, or the desired substituent is not available as an aldehyde, the stepwise approach is required. This involves synthesizing a "linchpin" scaffold—typically 2,5-bis(4-bromophenyl)thiazolo[5,4-d]thiazole —and then functionalizing it.

Mechanism & Causality
  • Scaffold Synthesis: The 2,5-dibromo scaffold is stable and insoluble. It is best made via the Direct Condensation (Route A) using 4-bromobenzaldehyde.

  • Functionalization: Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille) is used.[6]

  • Why this route? It decouples the harsh ring-formation step from the delicate functional group installation. It allows for the synthesis of asymmetric dyes (by controlled mono-substitution, though difficult) or extended conjugated systems (e.g., oligothiophenes) that would decompose at 130°C.

Protocol Overview (Suzuki Coupling)
  • Scaffold Prep: Synthesize 2,5-bis(4-bromophenyl)-TzTz using the Green DES protocol described above (Yield: ~70%).

  • Coupling:

    • Mix Scaffold (1 equiv), Boronic Acid (2.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2M aq).

    • Solvent: Toluene/Ethanol (degassed).

    • Reflux for 24-48 hours under Argon.

  • Purification: Requires Soxhlet extraction or hot filtration due to the extreme insolubility of extended TzTz derivatives.

Performance Comparison

The following table objectively compares the two routes for a standard target (e.g., a thiophene-flanked TzTz semiconductor).

MetricRoute A: Direct CondensationRoute B: Stepwise Coupling
Step Count 1 Step2+ Steps
Atom Economy High: Loss of 2 H₂O and 2 H₂.Low: Loss of stoichiometric halide salts and boronic byproducts.
Substrate Scope Limited to stable aldehydes. Sensitive groups (e.g., alkyl chains) may degrade.[7][8]Broad: Tolerates alkyl, alkoxy, and extended conjugation.
Scalability Excellent (Precipitation workup).Moderate (Purification is the bottleneck).
Cost Low (Cheap reagents).High (Pd catalysts, boronic acids).
Expert Verdict Use for Core Synthesis. Ideal for making the scaffold or simple derivatives.Use for Fine Tuning. Essential for optimizing HOMO/LUMO levels via complex ligands.

Experimental Workflow Visualization

This diagram illustrates the "Self-Validating" nature of the Green DES protocol, where the product's insolubility in water drives the purification.

DES_Workflow Step1 Step 1: Solvent Prep Mix L-Proline + Ethylene Glycol Heat @ 70°C -> Clear Solution Step2 Step 2: Reaction Assembly Add DTO + Aldehyde + Na2S2O5 (One-Pot) Step1->Step2 Step3 Step 3: Reaction Stir @ 130°C for 1 Hour (Color Change Observed) Step2->Step3 Step4 Step 4: Quench & Precipitation Pour into Water (40 mL) Product Precipitates (DES is soluble) Step3->Step4 Step5 Step 5: Filtration Wash with Water/Ethanol Yield: 60-92% Step4->Step5

Figure 2: The Green DES workflow minimizes solvent waste and eliminates chromatography.

References

  • Johnson, J. R.; Ketcham, R. (1960). "The Synthesis of Thiazolo[5,4-d]thiazoles". Journal of the American Chemical Society, 82(11), 2719–2724. Link

  • Nguyễn, T. T. T.; Longevial, J.-F.; Hesse, S. (2025).[8] "Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture". Molecules, 30(4), 938.[3][8] Link

  • Dessì, A.; et al. (2015). "Thiazolo[5,4-d]thiazoles: promising building blocks in the synthesis of semiconductors for plastic electronics".[1] RSC Advances, 5, 32657-32668. Link

  • Ketcham, R.; et al. (1962). "Thiazolo[5,4-d]thiazole.[1][3][4][5][7][8][9][10][11][12] Synthesis and Structure". Journal of Organic Chemistry, 27(12), 4666–4670. Link

Sources

Validation of Procaspase-3 Activation by Benzothiazole-Semicarbazone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward exploiting specific tumor microenvironment vulnerabilities, the direct activation of executioner caspases has emerged as a highly targeted anticancer strategy. Paradoxically, many cancers overexpress procaspase-3 (the inactive zymogen of caspase-3) as a compensatory mechanism to resist upstream apoptotic signaling[1].

This guide provides a comprehensive, objective comparison between the first-in-class procaspase-3 activator, PAC-1, and the next-generation benzothiazole-semicarbazone derivatives. Designed for application scientists and drug developers, this document outlines the mechanistic causality of these compounds and provides field-proven, self-validating experimental workflows to definitively prove target engagement.

Mechanistic Causality: The Zinc Chelation Paradigm

To validate a procaspase-3 activator, one must first understand the structural biology of its inhibition. In healthy cells, procaspase-3 auto-activation is tightly suppressed by labile intracellular zinc ions (Zn²⁺), which bind to the enzyme's active site[2].

The pioneer compound, PAC-1 , induces apoptosis by chelating this inhibitory zinc (with a dissociation constant of ~42 nM), thereby relieving the structural block and allowing procaspase-3 to auto-cleave into active caspase-3[2],[3].

Recent structural optimization has led to the development of benzothiazole-semicarbazone compounds . These molecules utilize a highly specific N,N,O-donor set within the semicarbazone moiety to achieve superior zinc chelation, while the planar benzothiazole core enhances cellular permeability and target affinity[4].

Pathway A Benzothiazole- Semicarbazone B Zn2+ Chelation (N,N,O-donor set) A->B initiates C Procaspase-3 (Inactive Zymogen) B->C relieves inhibition D Caspase-3 (Active Executioner) C->D auto-activation E Apoptosis (Cancer Cell Death) D->E substrate cleavage

Figure 1: Mechanistic pathway of procaspase-3 auto-activation by benzothiazole-semicarbazones.

Comparative Performance Data

When evaluating novel benzothiazole-semicarbazones against the PAC-1 gold standard, the primary metrics are in vitro activation efficiency (EC₅₀) and cellular cytotoxicity (IC₅₀).

Crucial Insight for Selectivity: A true procaspase-3 activator must exhibit potent cytotoxicity in procaspase-3 overexpressing cells (e.g., U937, HT-29) while sparing cells that lack the target. MCF-7 breast cancer cells harbor a functional deletion in the CASP3 gene, making them naturally deficient in procaspase-3[4]. Therefore, MCF-7 cells serve as the ultimate negative control to rule out off-target general cytotoxicity.

Table 1: Efficacy and Selectivity Comparison of Procaspase-3 Activators
Compound ClassSpecific DerivativeTarget MechanismProcaspase-3 EC₅₀IC₅₀ (U937 / HT-29)IC₅₀ (MCF-7) Negative Control
Standard PAC-1Zinc Chelation0.22 μM~3.5 μM / ~2.5 μM>50 μM
Pyridine-Semicarbazone Compound 8kZinc Chelation (N,N,O)92.1% act @ 10μM6.6 μM / N/A>100 μM
Indole-Semicarbazone Compound 76cProcaspase-3 Act.N/AN/A / 0.015 μMN/A
Thiourea-Benzothiazole Compound 72bProcaspase-3 Act.0.25 μM0.14 μM (HT-29)N/A

Data synthesized from foundational PAC-1 studies[2],[3] and recent benzothiazole derivative evaluations[4],[5].

Self-Validating Experimental Protocols

To rigorously validate a new benzothiazole-semicarbazone hit, you must construct a workflow where each assay internally controls for false positives. Do not simply measure cell death; you must prove the causality of that death.

Workflow cluster_0 Phase 1: Cell-Free Validation cluster_1 Phase 2: Cellular Validation Start Compound Screening Workflow A1 Recombinant Procaspase-3 + ZnSO4 (Inhibitor) Start->A1 B1 Treat Cells: U937 (Casp3 +) vs MCF-7 (Casp3 -) Start->B1 A2 Add Compound (Chelates Zn2+) A1->A2 A3 Add Ac-DEVD-AMC Measure Fluorescence A2->A3 B2 Western Blot (Detect 17/19 kDa Cleavage) B1->B2 B3 Flow Cytometry (Annexin V / PI) B1->B3

Figure 2: Two-phase experimental workflow for validating procaspase-3 target engagement.

Protocol A: Cell-Free Fluorogenic Activation Assay

Purpose: To prove direct biochemical activation of the zymogen. Causality Check: Recombinant procaspase-3 possesses a high basal auto-activation rate in standard buffers. You must add exogenous zinc to suppress this basal activity; otherwise, the activating effect of the benzothiazole-semicarbazone will be masked.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 50 mM NaCl, 0.1% CHAPS, 10 mM DTT, 5% Glycerol, pH 7.4).

  • Zinc Inhibition: Incubate 1 μM recombinant human procaspase-3 with 10 μM ZnSO₄ for 30 minutes at 37°C to establish the zinc-inhibited state.

  • Compound Addition: Add the benzothiazole-semicarbazone compound (titrated from 0.01 μM to 50 μM) or PAC-1 (positive control) to the wells. Incubate for 1 hour at 37°C.

  • Substrate Cleavage: Add 50 μM of the fluorogenic caspase-3 substrate Ac-DEVD-AMC .

  • Kinetic Read: Measure fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate the Vmax to determine the EC₅₀ of activation.

Protocol B: Intracellular Target Validation (Western Blot)

Purpose: To confirm that the compound penetrates the cell membrane and induces the physical cleavage of procaspase-3 (32 kDa) into its active subunits (17 kDa and 19 kDa).

  • Cell Seeding: Seed U937 cells (target-positive) and MCF-7 cells (target-negative control) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with the IC₅₀ concentration of the benzothiazole-semicarbazone for 12, 24, and 48 hours to establish a temporal cleavage profile.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease inhibitors (excluding caspase inhibitors).

  • Immunoblotting: Run 30 μg of total protein on a 12% SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-caspase-3 antibody capable of detecting both the full-length (32 kDa) and cleaved (17/19 kDa) fragments.

  • Validation: A successful compound will show a time-dependent decrease in the 32 kDa band and a corresponding emergence of the 17/19 kDa bands in U937 cells, with absolutely no caspase-3 bands present in the MCF-7 lysates[4].

Protocol C: Phenotypic Validation via Flow Cytometry

Purpose: To link the biochemical activation of caspase-3 directly to the cellular phenotype of apoptosis.

  • Treatment: Treat U937 and MCF-7 cells with the compound for 24 hours.

  • Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry.

  • Causality Check: The compound is validated if it induces a massive shift to the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants in U937 cells, while the MCF-7 population remains predominantly Annexin V-/PI- (viable).

References

  • PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition. National Institutes of Health (NIH) / PubMed Central.
  • Procaspase-3 Activation as an Anti-Cancer Strategy: Structure−Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and Its Cellular Co-Localization with Caspase-3. ACS Publications.
  • Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. National Institutes of Health (NIH) / RSC Publishing.
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI.
  • Procaspase-3 Overexpression in Cancer: A Paradoxical Observation with Therapeutic Potential. National Institutes of Health (NIH) / PubMed Central.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the dynamic fields of research, science, and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this protocol is synthesized from established best practices for its constituent chemical classes: thiazole derivatives, pyridine compounds, and carboxylic acids. The core principle of this guide is to treat the compound as hazardous waste, ensuring maximum safety and compliance.

Hazard Assessment and Characterization: A Proactive Approach

2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid is a complex heterocyclic molecule. A thorough risk assessment requires an understanding of the potential hazards associated with its structural components.

  • Thiazole Ring: Thiazole and its derivatives can be flammable and may exhibit toxic properties.[1] Thiazole itself is classified as a flammable liquid and can be toxic if ingested, inhaled, or absorbed through the skin.[1][2]

  • Pyridine Moiety: Pyridine-containing compounds can cause skin and eye irritation.[3] Inhalation may lead to respiratory system irritation.[2]

  • Carboxylic Acid Group: Carboxylic acids can be corrosive and irritants.[4] While dilute solutions of some simple carboxylic acids can be neutralized, the complex nature of this molecule necessitates greater caution.[5]

  • Benzothiazole Core: Benzothiazole derivatives should be handled with care, assuming potential for irritation and toxicity.[6]

Given these factors, it is prudent to assume 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid may be an irritant, potentially toxic, and harmful to aquatic life.[1] Therefore, it must never be released into drains or waterways.[1]

Table 1: Assumed Hazard Profile and Essential Precautions

Hazard CategoryAssumed ClassificationPrecautionary Actions
Health Hazards Skin/Eye Irritant[3], Potential for Acute Toxicity (Oral, Dermal, Inhalation)[1]Avoid all personal contact. Wear appropriate PPE. Handle only in well-ventilated areas or a chemical fume hood.[4][6]
Physical Hazards Potentially Combustible SolidKeep away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[7][8]
Environmental Hazards Assumed Harmful to Aquatic Life[1]Do not allow the product to enter drains, waterways, or soil.[2]
Immediate Safety and Handling: Your First Line of Defense

Before any handling or disposal activities, the correct Personal Protective Equipment (PPE) must be worn. This is a non-negotiable standard for minimizing exposure risk.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or holes before use and employ proper glove removal technique to prevent skin contact.[3][6]

  • Body Protection: A laboratory coat, long-sleeved shirt, and pants are mandatory. For tasks with a higher risk of spillage, a chemical-resistant apron should be used.[6]

  • Respiratory Protection: All handling of solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The guiding principle for the disposal of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid is that all waste streams containing this compound are to be treated as hazardous waste.

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Solid Waste: Collect all waste 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid powder, contaminated weigh boats, filter papers, and pipette tips in a dedicated, robust, and sealable hazardous waste container.[6]

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Materials: Any items used in cleanup (e.g., absorbent pads, gloves, paper towels) must also be placed in a sealed bag and disposed of in the solid hazardous waste container.[1]

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • The waste container must be clearly and indelibly labeled with:

    • The words "HAZARDOUS WASTE "[1][6]

    • The full chemical name: "2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid "[1][6]

    • An accurate description of the contents (e.g., "Solid waste with trace contamination," "Aqueous solution <1%").

    • The date when waste was first added to the container.[1]

    • Prominent hazard warnings (e.g., "Irritant," "Toxic").

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, bases, or amines.[3][8]

  • The container must remain closed at all times except when adding waste.[1]

  • Do Not Neutralize or Drain Dispose: Due to the compound's complex structure and unverified toxicological profile, do not attempt to neutralize the carboxylic acid group for drain disposal. This practice is only safe for certain simple, well-characterized acids.[4][5]

  • Engage a Professional Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[2][7]

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, as this is crucial for regulatory compliance.[6]

Accidental Release and Spill Management

Immediate and correct response to a spill is vital to mitigate potential harm.

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[1][6]

  • Ventilate: Increase ventilation to the area by opening fume hood sashes, if it is safe to do so.[6]

  • Contain the Spill:

    • For solid spills , carefully sweep or scoop the material to avoid generating dust. Place it directly into the hazardous waste container.[6]

    • For liquid spills , contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][4] Do not use combustible materials like paper towels for the initial absorption of a significant spill.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by a soap and water wash.[6] All cleaning materials must be disposed of as hazardous waste.[1][6]

  • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policies.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid.

DisposalWorkflow Start Waste Generation (Solid or Liquid containing the compound) Assess Assess Waste Type Start->Assess SolidWaste Solid Waste (e.g., powder, contaminated labware) Assess->SolidWaste Solid LiquidWaste Liquid Waste (e.g., reaction mixtures, solutions) Assess->LiquidWaste Liquid CollectSolid Collect in dedicated, sealed SOLID Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in dedicated, sealed LIQUID Hazardous Waste Container LiquidWaste->CollectLiquid Label Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Date & Hazard Info CollectSolid->Label CollectLiquid->Label Store Store in designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Certified Waste Disposal Vendor for Pickup Store->ContactEHS End Document and Record Disposal ContactEHS->End

Caption: Waste Disposal Decision Workflow.

By adhering to this comprehensive guide, researchers and scientists can ensure the safe handling and disposal of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • 2-Aminothiazole - Safety Data Sheet. Sigma-Aldrich. Available at: [Link]

  • Thiazole, 99% - Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

  • How to Dispose of Acetic Acid. Lab Alley. Available at: [Link]

Sources

Personal protective equipment for handling 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a self-validating system of chemical logic. When handling specialized synthetic intermediates like 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid , standard baseline precautions are insufficient. This compound—a bifunctional heterocycle widely used in drug discovery and coordination chemistry—presents unique handling challenges due to its dual aromatic systems and reactive carboxylic acid moiety.

To ensure absolute operational integrity and protect personnel, we must design our Personal Protective Equipment (PPE) and handling protocols around the specific physicochemical causality of this molecule.

Chemical Hazard Profile & Causality

Before donning any PPE, we must understand why we are protecting ourselves. According to the Occupational Exposure to Hazardous Chemicals in Laboratories standard, PPE serves as the final protective barrier after engineering and administrative controls have been implemented[1].

For 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid, the hazard causality is threefold:

  • Particulate Aerosolization: As a dry solid powder, this compound is prone to static cling and aerosolization during weighing. Inhalation of these micro-particles can cause severe respiratory tract irritation[2].

  • Ocular Reactivity: The carboxylic acid group can cause rapid, localized pH drops upon contact with the moisture of the human eye, leading to severe irritation or corneal damage. Standard safety glasses are inadequate because they leave gaps for airborne powders[3].

  • Dermal Penetration: The lipophilic benzothiazole core enhances the molecule's ability to adhere to and potentially penetrate the lipid bilayer of the skin, causing sensitization.

Quantitative PPE Specifications

To counter these specific mechanistic threats, your PPE selection must be deliberate and quantitatively validated. Below is the required PPE matrix for handling this compound.

PPE CategorySpecification & RatingCausality & Mechanistic Justification
Hand Protection Nitrile, ≥0.12 mm thickness (Double Gloving) Standard: EN 374 / ASTM D6978The outer glove acts as a sacrificial layer against the fine powder, while the inner glove maintains a pristine barrier during the doffing process, creating a self-validating safety system.
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1+Unlike safety glasses, splash goggles create a tight facial seal, preventing aerosolized fine powders from bypassing the lenses and interacting with ocular moisture[3].
Body Protection Flame-Resistant (FR) Lab Coat Standard: OSHA 29 CFR 1910.132Prevents particulate accumulation on street clothes. FR is required because this intermediate is often dissolved in flammable organic solvents (e.g., DMF, DMSO) during synthesis[1].
Respiratory N95 Particulate Respirator Standard: NIOSH ApprovedRequired only if weighing outside of a certified chemical fume hood. Filters >95% of airborne particles to prevent respiratory irritation[1].

Operational Workflow: Step-by-Step Handling Protocol

A protocol is only as strong as its execution. The following step-by-step methodology integrates engineering controls with PPE to ensure zero-exposure handling.

Workflow Step1 1. Engineering Controls Verify Fume Hood Step2 2. Base PPE Donning Lab Coat & Goggles Step1->Step2 Step3 3. Double Gloving Nitrile Outer & Inner Step2->Step3 Step4 4. Chemical Handling Weighing & Transfer Step3->Step4 Step5 5. Decontamination Solvent Wipe & Doffing Step4->Step5

Standard Operating Procedure for PPE Donning and Chemical Handling.

Step 1: Engineering Validation Verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Never handle the dry powder of 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid on an open bench[2].

Step 2: PPE Donning Sequence Put on long pants and closed-toe shoes. Don your FR lab coat, ensuring it is buttoned to the top. Apply your ANSI-rated chemical splash goggles[3].

Step 3: The Double-Glove System Don a base layer of nitrile gloves, pulling the cuffs under your lab coat sleeves. Don a second pair of nitrile gloves, pulling these cuffs over the lab coat sleeves. This creates an interlocking seal.

Step 4: Static-Controlled Weighing Because the powder is prone to static dispersal, use an anti-static weighing boat and a grounded stainless-steel spatula. Weigh the chemical entirely inside the fume hood. Seal the target vial tightly before removing it from the controlled environment.

Step 5: Doffing & Decontamination Before removing your hands from the hood, remove the outer layer of gloves and dispose of them in the solid hazardous waste bin. Your inner gloves remain clean, allowing you to safely touch the sash, your goggles, and the laboratory door.

Emergency & Spill Response Pathway

In the event of an accidental breach of the PPE barrier, immediate, protocol-driven action is required to mitigate the chemical's localized pH effects and lipophilic penetration.

Response Exp Accidental Exposure Eye Ocular Exp->Eye Skin Dermal Exp->Skin Inh Inhalation Exp->Inh Wash ANSI Z358.1 Eye Wash (15 min) Eye->Wash Show Safety Shower Remove PPE Skin->Show Air Fresh Air Medical Aid Inh->Air

Emergency Response Pathway for Accidental Chemical Exposure.

  • Small Powder Spill (< 50g): Do not sweep dry powder, as this will aerosolize the compound. Put on your double-nitrile gloves and N95 respirator. Cover the spill with paper towels moistened with a compatible solvent (e.g., ethanol or a mild alkaline solution to neutralize the carboxylic acid). Carefully wipe inward to prevent spreading, and place all materials into a hazardous waste bag.

  • Dermal Exposure: Immediately remove the contaminated lab coat and gloves. Flush the affected skin area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this will accelerate the dermal absorption of the benzothiazole core.

  • Ocular Exposure: Force the eyelids open and flush at an ANSI Z358.1 compliant eyewash station for a minimum of 15 minutes. Seek immediate ophthalmological evaluation.

Disposal & Decontamination Plan

Proper disposal ensures that the hazard is not simply transferred from the researcher to the environmental services team.

  • Surface Decontamination: Wipe down the analytical balance, spatulas, and the fume hood surface with an ethanol-soaked wipe to dissolve residual 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid, followed by a standard soap and water wipe to remove the solvent.

  • Waste Segregation: Place all contaminated outer gloves, weighing boats, and solvent wipes into a designated, puncture-resistant solid hazardous waste container.

  • Labeling Compliance: Label the container explicitly: "Hazardous Solid Waste: Contains Pyridine/Benzothiazole Carboxylic Acid Derivatives. Toxic/Irritant."

  • Final Doffing: Remove your inner gloves using the "beak method" (pulling the glove inside out without touching the exterior) and wash your hands thoroughly with soap and water before leaving the laboratory.

References

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Research Council URL:[Link]

  • Personal Protective Equipment Requirements for Laboratories Source: North Carolina State University (NCSU) Environmental Health and Safety URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid
Reactant of Route 2
2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.